1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJGRZIBITFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Methoxyphenyl)-2-methylpropan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, and synthesis of this compound. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data to facilitate its application as a versatile chemical intermediate. The guide includes detailed experimental protocols, data interpretation, and safety guidelines, grounded in authoritative sources to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
This compound is a secondary alcohol characterized by a methoxy-substituted phenyl group and an isopropyl group attached to the carbinol carbon. This structure imparts specific reactivity and physical properties that are foundational to its utility in organic synthesis.
-
IUPAC Name : this compound[1]
-
Synonyms : 1-(p-methoxyphenyl)-2-methylpropan-1-ol, Benzenemethanol, 4-methoxy-alpha-(1-methylethyl)-[1][2]
The molecular architecture, featuring both a hydrophilic alcohol group and a lipophilic methoxyphenyl group, dictates its solubility and chromatographic behavior.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions, for purification, and for ensuring appropriate storage. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 180.24 g/mol | [1][3] |
| Boiling Point | 150 °C (at 14 Torr) | [4][5] |
| Density | 1.0453 g/cm³ (at 0 °C) | [4][5] |
| pKa | 14.36 ± 0.20 (Predicted) | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | 2.1 | [1][6] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][4] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework. Public databases confirm the availability of ¹³C NMR, IR, and GC-MS spectra for this compound.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework. While specific spectral data requires access to proprietary databases, the expected chemical shifts and multiplicities can be predicted based on the known structure.[8][9]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the carbinol proton, the isopropyl methine proton, and the two diastereotopic methyl groups of the isopropyl moiety. The hydroxyl proton will appear as a broad singlet whose position is dependent on concentration and solvent.
-
¹³C NMR : The carbon NMR spectrum will display signals corresponding to the aromatic carbons (with the methoxy-substituted carbon being the most deshielded), the carbinol carbon, the methoxy carbon, and the carbons of the isopropyl group.[1][7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present. The key diagnostic peaks for this molecule include:
-
A broad O-H stretch for the alcohol group, typically in the region of 3200-3600 cm⁻¹.
-
C-H stretches for the aromatic and aliphatic portions of the molecule around 2850-3000 cm⁻¹.
-
Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretch for the alcohol and ether linkages, typically found between 1050-1250 cm⁻¹.[1][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure.
-
Molecular Ion Peak (M⁺) : Expected at m/z = 180.1150, corresponding to the molecular formula C₁₁H₁₆O₂.[1]
-
Key Fragments : Common fragmentation pathways would include the loss of water (M-18), loss of the isopropyl group (M-43), and cleavage to form the stable 4-methoxybenzyl cation.
Synthesis and Reactivity
Synthesis via Grignard Reaction
A prevalent and efficient method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent to p-anisaldehyde.[3][5]
This protocol is adapted from established procedures.[3][5]
-
Reagent Preparation : Prepare a 2M solution of isopropylmagnesium chloride in a suitable ether solvent (e.g., THF or Toluene).
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1.5 mL of p-anisaldehyde in 10 mL of dry toluene. Cool the solution to approximately 8 °C using an ice bath.
-
Grignard Addition : Slowly add 7.4 mL of the 2M isopropylmagnesium chloride solution dropwise to the aldehyde solution. Maintain the temperature below 15 °C during the addition.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour to ensure completion.
-
Workup : Quench the reaction by carefully adding a half-saturated aqueous solution of ammonium chloride. Separate the organic and aqueous layers.
-
Extraction & Purification : Extract the aqueous layer with toluene. Combine all organic phases, wash with a half-saturated ammonium chloride solution, and then dry over anhydrous magnesium sulfate.
-
Isolation : Remove the solvent under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 95%.[3][5] The product can be used for subsequent reactions without further purification or purified via column chromatography if necessary.[3][5]
Chemical Reactivity
As a secondary alcohol, this compound is expected to undergo reactions typical of this functional group:
-
Oxidation : Oxidation with mild reagents (like PCC) would yield the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[10] Stronger oxidizing agents could potentially cleave the C-C bond.
-
Esterification : Reaction with carboxylic acids or acyl chlorides under appropriate conditions (e.g., Fischer esterification) will produce the corresponding ester.
-
Dehydration : Acid-catalyzed dehydration would lead to the formation of an alkene, likely 1-(4-methoxyphenyl)-2-methylprop-1-ene, following Zaitsev's rule.
Analytical Characterization Workflow
A logical workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following guidelines are derived from the Material Safety Data Sheet (MSDS).[2]
-
Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves, protective clothing, and eye/face protection.[2][11]
-
Handling : Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[2]
-
Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers.[2]
First Aid Measures[2]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Potential Applications
While specific large-scale applications are not extensively documented in publicly available literature, this compound serves as a valuable intermediate in organic synthesis. Its structure is found within larger molecules investigated in medicinal chemistry and materials science, as suggested by its presence in various patents.[1] The functional groups allow for a variety of subsequent chemical transformations, making it a useful building block for creating more complex molecular architectures.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2023). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-Methoxymethylphenyl)propan-2-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Chegg. (2019). This compound proton nmr. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]
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Chegg. (2021). Draw the structures of this compound. Retrieved from [Link]
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Chegg. (2019). Grignard Post Lab Questions. Retrieved from [Link]
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The Alchemist's Fingerprint: A Spectroscopic Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a chiral alcohol, represents a key building block in the synthesis of various organic compounds. Its structural and electronic properties, dictated by the interplay between the methoxy-substituted aromatic ring and the sterically hindered secondary alcohol moiety, make it a subject of significant interest. A thorough understanding of its spectroscopic signature is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the elucidation of its chemical behavior. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a field-proven perspective on the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
The Strategic Imperative of Spectroscopic Analysis
The decision to employ a multi-faceted spectroscopic approach is rooted in the principle of orthogonal data acquisition. Each technique probes a different aspect of the molecule's structure, and their combined interpretation provides a self-validating system for structural confirmation. While ¹H and ¹³C NMR spectroscopy delineate the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, offering clues to the molecule's lability and connectivity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules. The chemical environment of each nucleus is exquisitely sensitive to its local electronic and steric surroundings, providing a detailed map of the molecular connectivity.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.
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Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers can reference the solvent peak, obviating the need for an external standard.
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard pulse program is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to a single peak for each unique carbon atom. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH(OH)) |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~4.30 | Doublet | 1H | -CH (OH)- |
| ~3.80 | Singlet | 3H | -OCH ₃ |
| ~2.00 | Multiplet | 1H | -CH (CH₃)₂ |
| ~1.90 | Singlet (broad) | 1H | -OH |
| ~0.95 | Doublet | 3H | -CH(CH ₃)₂ |
| ~0.75 | Doublet | 3H | -CH(CH ₃)₂ |
Expert Interpretation:
-
Aromatic Region (δ 6.8-7.3 ppm): The two doublets are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield doublet at ~7.25 ppm corresponds to the protons ortho to the electron-withdrawing carbinol group, while the upfield doublet at ~6.85 ppm is assigned to the protons ortho to the electron-donating methoxy group.
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Benzylic Proton (δ ~4.30 ppm): The doublet at ~4.30 ppm is indicative of the proton attached to the carbinol carbon. Its coupling to the adjacent methine proton of the isopropyl group provides direct evidence of their connectivity.
-
Methoxy Protons (δ ~3.80 ppm): The sharp singlet at ~3.80 ppm is characteristic of the three equivalent protons of the methoxy group.
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Isopropyl Group (δ ~2.00, ~0.95, ~0.75 ppm): The multiplet at ~2.00 ppm corresponds to the methine proton of the isopropyl group, which is coupled to both the benzylic proton and the six methyl protons. The two doublets for the methyl groups suggest they are diastereotopic due to the adjacent chiral center, a subtle but important structural detail.
-
Hydroxyl Proton (δ ~1.90 ppm): The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C -OCH₃ (aromatic) |
| ~135.0 | C -CH(OH) (aromatic) |
| ~128.0 | C H (aromatic, ortho to -CH(OH)) |
| ~113.5 | C H (aromatic, ortho to -OCH₃) |
| ~80.0 | -C H(OH)- |
| ~55.0 | -OC H₃ |
| ~35.0 | -C H(CH₃)₂ |
| ~19.0 | -CH(C H₃)₂ |
| ~18.0 | -CH(C H₃)₂ |
Expert Interpretation:
-
Aromatic Carbons (δ 113-160 ppm): The four signals in the aromatic region confirm the presence of a disubstituted benzene ring. The carbon bearing the methoxy group is the most downfield due to the deshielding effect of the oxygen atom.
-
Carbinol Carbon (δ ~80.0 ppm): The signal at ~80.0 ppm is characteristic of a carbon atom single-bonded to an oxygen atom in an alcohol.
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Aliphatic Carbons (δ 18-55 ppm): The signals for the methoxy carbon, the isopropyl methine, and the two diastereotopic isopropyl methyl carbons are all found in the expected upfield region.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1030 | Strong | C-O stretch (alcohol) |
Expert Interpretation:
-
O-H Stretch: The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹, which is a definitive indicator of the hydroxyl group and its participation in intermolecular hydrogen bonding.
-
C-H Stretches: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the isopropyl and methoxy groups.
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Aromatic C=C Stretches: The strong bands at ~1610 cm⁻¹ and ~1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
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C-O Stretches: The strong absorption at ~1250 cm⁻¹ is assigned to the C-O stretching of the aryl ether (methoxy group), while the band at ~1030 cm⁻¹ is attributed to the C-O stretching of the secondary alcohol.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is often used to ensure sample purity and to introduce the sample into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of ions at different mass-to-charge (m/z) ratios.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₃H₇]⁺ |
| 109 | [C₇H₉O]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [C₃H₇]⁺ |
Expert Interpretation:
-
Molecular Ion (m/z 180): The presence of a peak at m/z 180 corresponds to the molecular weight of this compound (C₁₁H₁₆O₂).
-
Loss of Isopropyl Group (m/z 137): A major fragmentation pathway is the alpha-cleavage, leading to the loss of the isopropyl radical (•C₃H₇) to form a stable, resonance-stabilized benzylic cation at m/z 137. This is often the base peak in the spectrum.
-
Further Fragmentation: The ion at m/z 109 can be formed through rearrangements, and the peak at m/z 77 corresponds to the phenyl cation. The peak at m/z 43 is due to the isopropyl cation.
Visualizing the Data and Workflow
To provide a clearer understanding of the molecular structure and the relationships between the spectroscopic data, the following diagrams are provided.
Caption: Molecular Structure of this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization.
Conclusion: A Coherent Spectroscopic Narrative
The comprehensive spectroscopic analysis of this compound provides an unambiguous structural confirmation. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl and methoxy functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, demonstrating the power of a multi-technique approach to molecular characterization and underscoring the importance of a thorough understanding of spectroscopic principles in modern drug discovery and development.
References
1-(4-Methoxyphenyl)-2-methylpropan-1-ol NMR analysis
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic alcohol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. We will dissect the chemical shifts, spin-spin coupling patterns, and integration values to build a complete and validated structural assignment. Furthermore, this guide includes a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.
Introduction: The Imperative of NMR in Structural Verification
In the synthesis and characterization of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the gold standard, providing detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The technique's power lies in its sensitivity to the local electronic environment of each nucleus. This sensitivity allows us to deduce atomic connectivity and stereochemical relationships, making it an indispensable tool in organic chemistry and pharmaceutical sciences. This guide focuses on this compound, a molecule with distinct aliphatic and aromatic regions, presenting an excellent case study for a detailed NMR analysis.
Molecular Structure and Symmetry Considerations
To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to identify chemically distinct proton and carbon environments.
Figure 1: Structure of this compound with atom labeling.
Key Structural Features:
-
Chiral Center: The carbon atom bonded to the hydroxyl group (C1) is a chiral center.
-
Aromatic Ring: A para-substituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group, which significantly influences the electronic environment of the aromatic protons and carbons.
-
Isopropyl Group: Attached to the chiral center. The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and should, in principle, give rise to separate NMR signals.
Based on this structure, we anticipate:
-
¹H NMR: 7 distinct signals (hydroxyl, methoxy, two sets of aromatic protons, the proton on C1, the proton on C2, and two signals for the diastereotopic methyl groups).
-
¹³C NMR: 9 distinct signals (methoxy, two methyls, two methines, and four distinct aromatic carbons due to substitution and symmetry).
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
3.1 Aromatic Region (~6.8 - 7.3 ppm) Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range. In this compound, the para-substitution pattern creates a characteristic splitting pattern.
-
H-Ar (ortho to -OCH₃): Expected around δ 6.8-6.9 ppm. The electron-donating methoxy group shields the ortho and para positions, shifting them upfield (to a lower ppm value) relative to benzene (7.3 ppm). These two equivalent protons will appear as a doublet due to coupling with their meta neighbors.
-
H-Ar (meta to -OCH₃): Expected around δ 7.2-7.3 ppm. These protons are less affected by the methoxy group's shielding and appear further downfield. They will also appear as a doublet due to coupling with their ortho neighbors. The overall pattern is often described as an "AA'BB' system," which simplifies to two doublets.
3.2 Carbinol Methine Proton (-CH-OH, C1-H) (~4.3 - 4.6 ppm) The proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
-
Chemical Shift: Its position is sensitive to solvent and concentration but is expected in the δ 4.3-4.6 ppm range.
-
Multiplicity: It is coupled to the adjacent proton on C2 (the isopropyl methine). Therefore, it will appear as a doublet.
3.3 Methoxy Protons (-OCH₃) (~3.8 ppm) The three equivalent protons of the methoxy group are deshielded by the attached oxygen atom.
-
Chemical Shift: A sharp, strong signal is expected around δ 3.80 ppm.
-
Multiplicity: As there are no adjacent protons, this signal will be a singlet.
-
Integration: It will integrate to 3 protons.
3.4 Isopropyl Methine Proton (-CH-(CH₃)₂) (~1.9 - 2.1 ppm) This single proton (C2-H) is coupled to the C1 proton and the six protons of the two methyl groups.
-
Multiplicity: This will be a complex multiplet. It is coupled to the C1 proton (doublet) and the six methyl protons (septet). The resulting pattern is often a multiplet or a doublet of septets.
3.5 Diastereotopic Methyl Protons (C3'-H, C4'-H) (~0.7 - 1.0 ppm) As noted, the two methyl groups are chemically non-equivalent.
-
Chemical Shift: They are expected to appear as two distinct signals in the upfield region.
-
Multiplicity: Each methyl group is coupled to the single isopropyl methine proton (C2-H), so each will appear as a doublet.
-
Integration: Each doublet will integrate to 3 protons.
3.6 Hydroxyl Proton (-OH) The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration. It can appear anywhere from δ 1.5 to 5.0 ppm and is often a broad singlet.
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Carbons in an aromatic ring typically absorb between 120-150 ppm.
-
Aromatic Carbons (C1' to C6'): Four signals are expected.
-
C4' (ipso-OCH₃): ~158-160 ppm. Highly deshielded by the directly attached oxygen.
-
C1' (ipso-Alkyl): ~135-137 ppm. The quaternary carbon attached to the alkyl chain.
-
C2'/C6' (ortho to -OCH₃): ~113-115 ppm. Shielded by the electron-donating effect of the methoxy group.
-
C3'/C5' (meta to -OCH₃): ~127-129 ppm. Less affected by the methoxy group.
-
-
Carbinol Carbon (C1): ~78-80 ppm. Deshielded by the hydroxyl group.
-
Methoxy Carbon (-OCH₃): ~55 ppm. A characteristic shift for methoxy groups on an aromatic ring.
-
Isopropyl Methine Carbon (C2): ~35-37 ppm.
-
Isopropyl Methyl Carbons (C3', C4'): ~18-20 ppm. Due to diastereotopicity, two separate signals may be resolved in this region.
Summary of NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| H-Ar (meta to -OCH₃) | ~ 7.25 | Doublet (d) | 2H | ~ 128 |
| H-Ar (ortho to -OCH₃) | ~ 6.87 | Doublet (d) | 2H | ~ 114 |
| C1-H (Carbinol) | ~ 4.40 | Doublet (d) | 1H | ~ 79 |
| -OCH₃ | ~ 3.80 | Singlet (s) | 3H | ~ 55 |
| C2-H (Isopropyl) | ~ 2.00 | Multiplet (m) | 1H | ~ 36 |
| -OH | Variable | Broad Singlet (br s) | 1H | N/A |
| Isopropyl -CH₃ | ~ 0.95 | Doublet (d) | 3H | ~ 19 |
| Isopropyl -CH₃ | ~ 0.78 | Doublet (d) | 3H | ~ 18 |
| C1' (ipso-Alkyl) | N/A | N/A | N/A | ~ 136 |
| C4' (ipso-OCH₃) | N/A | N/A | N/A | ~ 159 |
Experimental Protocol: A Self-Validating Workflow
Adherence to a standardized protocol is critical for obtaining high-quality, reliable NMR data.
An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-methoxyphenyl)-2-methylpropan-1-ol, a valuable secondary alcohol in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The guide focuses on the two primary and most efficacious routes: the Grignard reaction and the reduction of a ketone precursor. Each method is discussed in detail, including reaction mechanisms, experimental protocols, and characterization of the final product. This guide emphasizes the practical application of these methods, providing insights into experimental choices and validation through established protocols and spectral data.
Introduction
This compound is a secondary alcohol of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted phenyl group and a chiral center, makes it a useful building block for more complex molecules. The efficient and reliable synthesis of this compound is therefore of significant importance. This guide will explore the two most prominent synthetic routes to this alcohol, providing the necessary detail for replication and adaptation in a laboratory setting.
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectral properties of this compound is crucial for its identification and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| CAS Number | 18228-46-1 | [1] |
| Boiling Point | 150 °C at 14 Torr |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. Expected signals include those for the aromatic protons, the methoxy group protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methyl protons of the isopropyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the methoxy carbon, the carbinol carbon (bearing the -OH group), and the carbons of the isopropyl group.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Other key absorptions will correspond to C-H bonds of the aromatic and aliphatic parts of the molecule, and C-O stretching vibrations.[2]
Synthesis Pathway 1: Grignard Reaction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the synthesis of this compound, this involves the nucleophilic addition of an isopropyl Grignard reagent to the carbonyl carbon of 4-methoxybenzaldehyde.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the isopropyl Grignard reagent on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired secondary alcohol.
Caption: Mechanism of the Grignard Synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Bromopropane or 2-Chloropropane
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Methoxybenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Synthesis Pathway 2: Reduction of 1-(4-Methoxyphenyl)-2-methylpropan-1-one
An alternative and often high-yielding route to this compound is the reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and convenient choice.
Precursor Synthesis: 1-(4-Methoxyphenyl)-2-methylpropan-1-one
The ketone precursor can be synthesized via a Friedel-Crafts acylation of anisole with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism of Reduction
The reduction of the ketone with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This results in the formation of an alkoxide intermediate, which is then protonated by the solvent (typically an alcohol) or during an acidic workup to give the final alcohol product.[3]
Caption: Mechanism for the Sodium Borohydride Reduction of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.
Experimental Protocol: Ketone Reduction
Materials:
-
1-(4-Methoxyphenyl)-2-methylpropan-1-one
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.2-1.5 equivalents) to the stirred solution in small portions. Effervescence may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude alcohol can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[4]
-
Comparative Analysis of Synthetic Routes
| Feature | Grignard Reaction | Ketone Reduction |
| Starting Materials | 4-Methoxybenzaldehyde, Isopropyl halide, Magnesium | 1-(4-Methoxyphenyl)-2-methylpropan-1-one, Reducing agent (e.g., NaBH₄) |
| Key Transformation | C-C bond formation | Reduction of a carbonyl group |
| Advantages | Convergent synthesis, readily available starting materials. | High yielding, mild reaction conditions, simple workup. |
| Disadvantages | Highly sensitive to moisture and protic impurities, potential for side reactions (e.g., Wurtz coupling). | Requires a two-step synthesis if the ketone is not commercially available. |
| Control Parameters | Anhydrous conditions, temperature control during addition. | Temperature control during addition of reducing agent. |
Conclusion
Both the Grignard reaction and the reduction of the corresponding ketone are highly effective and reliable methods for the synthesis of this compound. The choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the equipment available in the laboratory. The Grignard approach offers a more direct route from commercially available precursors, while the reduction pathway is often characterized by high yields and straightforward purification. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important secondary alcohol.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]
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PubChem. 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]
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1-(4-Methoxyphenyl)-2-methylpropan-1-ol discovery and history
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Abstract: This whitepaper provides a comprehensive technical overview of this compound, a key secondary alcohol intermediate in organic synthesis. The document details the historical context of its synthesis, rooted in the development of organometallic chemistry, and presents a field-proven protocol for its preparation via the Grignard reaction. A thorough analysis of its physicochemical and spectroscopic properties is included to serve as a reliable reference for chemical professionals. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile chemical building block.
Introduction and Historical Context
This compound, identified by CAS number 18228-46-1, is an aromatic secondary alcohol.[1][2][3] Its molecular structure consists of a p-methoxyphenyl group attached to a carbon bearing a hydroxyl group and an isopropyl group. This structure makes it a valuable precursor in multi-step organic syntheses.
The "discovery" of this specific compound is not attributed to a singular event or publication but is rather an outcome of the broader development of one of organic chemistry's most powerful synthetic tools: the Grignard reaction. Developed by Victor Grignard in the early 1900s, the reaction of organomagnesium halides with aldehydes and ketones provided a general and effective method for forming carbon-carbon bonds and synthesizing a vast array of alcohols.[4] The synthesis of this compound from 4-methoxybenzaldehyde (anisaldehyde) and an isopropylmagnesium halide is a classic and straightforward application of this Nobel Prize-winning methodology. Its history is therefore intrinsically linked to the history and application of Grignard reagents themselves.
Core Synthesis Methodology: The Grignard Reaction
The most reliable and widely used method for preparing this compound is the nucleophilic addition of isopropylmagnesium chloride or bromide to 4-methoxybenzaldehyde.[1][5] This approach is efficient, high-yielding, and demonstrates fundamental principles of organometallic chemistry.
Mechanistic Rationale and Experimental Causality
The synthesis is a two-part process. First, the Grignard reagent is formed by reacting an isopropyl halide with magnesium metal in an anhydrous ether solvent. The ether solvent is critical as it solvates and stabilizes the organomagnesium species. The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are potent bases that react readily with protic sources, such as water, which would quench the reagent.[6]
In the second stage, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This addition forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup (typically with ammonium chloride) protonates the alkoxide to yield the final secondary alcohol product.[1][6] The choice of a mild acid like ammonium chloride is deliberate to prevent potential acid-catalyzed dehydration of the resulting alcohol.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard laboratory procedures for this reaction.[1][5]
Materials:
-
Magnesium turnings
-
Isopropyl chloride or bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard, flame-dried glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine.
-
In a dropping funnel, prepare a solution of isopropyl halide in anhydrous ether.
-
Add a small amount of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, yielding a greyish solution of isopropylmagnesium halide.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methoxybenzaldehyde in anhydrous ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 20°C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.[1][5]
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine all organic phases, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter the solution and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Grignard synthesis of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
Physicochemical Properties
The following data is compiled from chemical supplier and database information.[1][2][5]
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol [2] |
| CAS Number | 18228-46-1[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 150 °C @ 14 Torr[1][5] |
| Density | ~1.045 g/cm³[1][5] |
Spectroscopic Data
The following tables represent expected spectroscopic data based on the compound's structure. Spectral data is available for this compound on platforms like SpectraBase.[7]
¹H NMR (Proton NMR) - Expected Chemical Shifts in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.26 | Doublet | 2H | Aromatic protons (ortho to carbinol) |
| ~6.88 | Doublet | 2H | Aromatic protons (meta to carbinol) |
| ~4.32 | Doublet | 1H | Carbinol proton (-CH OH) |
| ~3.81 | Singlet | 3H | Methoxy protons (-OCH₃ ) |
| ~1.95 | Multiplet | 1H | Isopropyl methine (-CH (CH₃)₂) |
| ~1.80 (broad) | Singlet | 1H | Hydroxyl proton (-OH ) |
| ~0.98 | Doublet | 3H | Isopropyl methyl (-CH(CH₃ )₂) |
| ~0.79 | Doublet | 3H | Isopropyl methyl (-CH(CH₃ )₂) |
¹³C NMR (Carbon NMR) - Expected Chemical Shifts in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Aromatic C (ipso-OCH₃) |
| ~134.5 | Aromatic C (ipso-Carbinol) |
| ~127.8 | Aromatic CH (ortho to carbinol) |
| ~113.8 | Aromatic CH (meta to carbinol) |
| ~80.2 | Carbinol Carbon (-C HOH) |
| ~55.3 | Methoxy Carbon (-OC H₃) |
| ~35.0 | Isopropyl Methine (-C H(CH₃)₂) |
| ~19.1 | Isopropyl Methyl (-CH(C H₃)₂) |
| ~17.5 | Isopropyl Methyl (-CH(C H₃)₂) |
IR (Infrared) Spectroscopy - Key Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 1610, 1512 | Strong | Aromatic C=C stretch |
| 1245 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1080 | Strong | C-O stretch (secondary alcohol) |
Applications in Research and Development
This compound primarily serves as a versatile intermediate in organic synthesis.
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, another valuable synthetic building block.[8]
-
Precursor for Fine Chemicals: Its structure is a common motif in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialty chemicals. The methoxyphenyl group, in particular, is a well-known pharmacophore.
-
Mechanistic Studies: Due to its straightforward synthesis and clear spectroscopic signals, it can be used in educational settings and research to study reaction mechanisms, such as those involving carbocation intermediates under acidic conditions.
Future research could involve the development of asymmetric syntheses to access enantiomerically pure forms of the alcohol, which is critical for the synthesis of chiral drugs and other biologically active molecules.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions [Doctoral dissertation, Ludwig-Maximilians-Universität]. Retrieved from [Link]
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Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1229415. [Link]
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Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
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A Fundamental Research Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
This document provides an in-depth technical overview of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a secondary alcohol of significant interest in synthetic organic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind the protocols and analytical choices that underpin its reliable synthesis and characterization. We will explore its synthesis via the Grignard reaction, delve into its detailed analytical profile, and discuss necessary safety protocols, providing a holistic view for its application in the laboratory.
Chemical Identity and Significance
This compound (CAS No: 18228-46-1) is an aromatic secondary alcohol.[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to a hydroxyl-bearing carbon adjacent to an isopropyl group, makes it a versatile synthetic intermediate. The methoxy group can influence the electronic properties of the aromatic ring, while the secondary alcohol provides a reactive site for a multitude of chemical transformations. Its potential utility lies in its role as a building block for more complex molecules in medicinal chemistry and materials science.
Core Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₆O₂[1]
-
Molecular Weight: 180.24 g/mol [1]
-
CAS Number: 18228-46-1[1]
-
Canonical SMILES: CC(C)C(C1=CC=C(C=C1)OC)O[1]
Synthesis: The Grignard Approach
The most direct and reliable synthesis of this compound is achieved through the nucleophilic addition of an isopropyl Grignard reagent to 4-methoxybenzaldehyde.[2][3][4] This reaction is a cornerstone of C-C bond formation. The causality is rooted in the polarity of the reagents: the carbon atom of the Grignard reagent is highly nucleophilic, readily attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol.
Experimental Protocol: Synthesis
This protocol is a self-validating system; careful adherence to anhydrous conditions and controlled additions is critical for achieving a high yield and purity.
-
Reagent and Glassware Preparation:
-
Ensure all glassware (a three-necked round-bottom flask, dropping funnel, and condenser) is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.
-
Prepare a 2M solution of isopropylmagnesium chloride in an appropriate anhydrous solvent (e.g., toluene or THF).[2]
-
Prepare a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous toluene.[2]
-
-
Reaction Execution:
-
Charge the reaction flask with the isopropylmagnesium chloride solution (approx. 1.2 equivalents).
-
Cool the flask to approximately 0-8 °C using an ice bath. This is crucial to control the exothermic nature of the addition and prevent side reactions.
-
Slowly add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes.[2][5]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[2][5]
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5] This provides a mild acidic source to protonate the alkoxide without causing potential acid-catalyzed dehydration of the alcohol product.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with an organic solvent like toluene or ethyl acetate to recover any dissolved product.[2]
-
Combine all organic phases and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps or can be further purified by column chromatography.[2][5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
A clear understanding of the compound's physical properties is essential for its handling, storage, and application in further reactions. The data below has been compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Boiling Point | 150 °C @ 14 Torr | [6][7] |
| Density | 1.045 g/cm³ (predicted) | [6][7] |
| pKa | 14.36 ± 0.20 (Predicted) | [6][7] |
| XLogP3 | 2.1 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6][7] |
Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach ensures the identity and quality of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.
-
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, the carbinol proton (CH-OH), the isopropyl methine proton, and the two diastereotopic isopropyl methyl groups.[8]
-
¹³C NMR: Carbon NMR provides information on the carbon framework. Key signals include those for the aromatic carbons, the methoxy carbon, the carbinol carbon (~70-80 ppm), and the isopropyl carbons.[1][9]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons. Correlate ¹H and ¹³C data to confirm the complete molecular structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Separation: The GC will separate the compound from any residual solvent or impurities based on boiling point and column affinity.
-
Detection: The mass spectrometer will ionize the eluted compound and detect the mass-to-charge ratio of the molecular ion ([M]⁺) and its fragments, confirming the molecular weight of 180.24.[1][9]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
Protocol: FTIR Analysis (Thin Film)
-
Background: Record a background spectrum of the clean ATR crystal or salt plates (NaCl/KBr).
-
Sample Application: If the sample is a liquid or low-melting solid, apply a small drop directly to the ATR crystal or between two salt plates to create a thin film.
-
Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify characteristic absorption bands:
-
A broad peak around 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol group.[4]
-
Strong peaks around 3000-2850 cm⁻¹ for aliphatic C-H stretching.
-
Aromatic C-H stretches just above 3000 cm⁻¹ .
-
A strong C-O stretching band for the ether around 1250 cm⁻¹ and for the alcohol around 1100-1000 cm⁻¹ .
-
Analytical Workflow Diagram
Caption: A multi-technique workflow for the analytical characterization of the title compound.
Research Applications and Biological Context
While extensive biological studies on this compound itself are not widely published, its primary value lies in its role as a versatile chemical intermediate. Molecules with similar structural motifs, such as phenylpropanoids, are found in nature and can exhibit a range of biological activities.[10] For instance, the related ketone, 1-(4-methoxyphenyl)-2-propanone, is found in anise and fennel.
The availability of the secondary alcohol functional group allows for further chemical elaboration:
-
Oxidation to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[11]
-
Esterification or Etherification to produce derivatives with modified lipophilicity and properties.
-
Dehydration to form the corresponding alkene.
-
Nucleophilic substitution reactions after converting the hydroxyl group into a better leaving group.
Patents associated with this chemical structure suggest its potential use in the development of novel compounds, though specific applications are proprietary.[1] Future research should focus on synthesizing a library of derivatives from this core structure to screen for potential pharmacological activities.
Safety, Handling, and Disposal
Adherence to strict safety protocols is mandatory when working with any chemical reagent. The following guidelines are based on available safety data sheets.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Disposal: Dispose of the material and its container through a licensed chemical destruction plant or by controlled incineration, in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]
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1-(4-Methoxyphenyl)propan-2-ol. PubChem, National Center for Biotechnology Information. [Link]
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Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). The Natural Products Magnetic Resonance Database. [Link]
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Synthesis of 1-(4-Methoxymethylphenyl)propan-2-one. PrepChem.com. [Link]
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Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming this compound. Chegg. [Link]
-
In this experiment, you will prepare the Grignard reagent isopropyl magnesium bromide from 2-bromopropane. Chegg. [Link]
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Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Wiley Online Library. [Link]
-
F) Draw the structures of this compound (product) on the 'H NMR spectra. Chegg. [Link]
-
reagent with 4-methoxybenzaldehyde to form a secondary alcohol, 1-(4- methoxyphenyl). Chegg. [Link]
-
SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific. [Link]
- Preparation method of intermediate for synthesizing anise camphor.
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This compound. Chongqing Chemdad Co. [Link]
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ALKENES FROM REACTION OF GRIGNARD REAGENTS WITH HALIDES. Organic Syntheses. [Link]
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1-(4-Methoxyphenyl)-1-propanol. PubChem, National Center for Biotechnology Information. [Link]
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ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]
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This compound. AbacipharmTech. [Link]
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Showing metabocard for 1-(4-Methoxyphenyl)-2-propanone (HMDB0032891). Human Metabolome Database. [Link]
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An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-methoxyphenyl)-2-methylpropan-1-ol, a secondary alcohol of interest in organic synthesis. It covers the principal synthesis route, detailed spectroscopic analysis for structural elucidation, and its key physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
This compound, with the CAS number 18228-46-1, is an aromatic secondary alcohol.[1][2] Its structure features a p-methoxyphenyl group attached to a carbon bearing a hydroxyl group and an isopropyl group. This structure makes it a chiral molecule, though it is often handled as a racemic mixture. Its synthesis and characterization are fundamental exercises in organic chemistry, particularly demonstrating the utility of Grignard reactions in forming carbon-carbon bonds.[3][4] Understanding its properties and synthesis is crucial for its potential application as an intermediate in the synthesis of more complex molecules.[5][6]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Grignard reaction.[7][8] This involves the nucleophilic addition of an isopropyl Grignard reagent to 4-methoxybenzaldehyde.[7]
Reaction Mechanism
The Grignard reagent, isopropylmagnesium bromide or chloride, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The isopropyl carbanion attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The reaction proceeds via a six-membered ring transition state if the magnesium halide coordinates with the carbonyl oxygen. This initial addition results in a magnesium alkoxide intermediate. Subsequent workup with a weak acid, such as an aqueous solution of ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, this compound.[3][4]
Caption: Grignard Reaction for the Synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[1][9]
Materials:
-
4-methoxybenzaldehyde
-
2M Isopropylmagnesium chloride in toluene
-
Toluene
-
Half-saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Prepare a solution by dissolving 1.5 mL of 4-methoxybenzaldehyde in 10 mL of toluene and cool it to 8 °C.[1][9]
-
Slowly add 7.4 mL of a 2M isopropylmagnesium chloride solution dropwise to the cooled 4-methoxybenzaldehyde solution.[1][9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1][9]
-
Quench the reaction by adding a half-saturated aqueous ammonium chloride solution.[1][9]
-
Separate the organic and aqueous phases. Extract the aqueous phase with toluene.[1][9]
-
Combine all organic phases and wash with a half-saturated aqueous ammonium chloride solution.[1][9]
-
Dry the combined organic phase with magnesium sulfate.[1][9]
-
Remove the solvent under reduced pressure to obtain the product.[1][9] This procedure can yield the product in high purity, often without the need for further purification.[1]
Caption: Experimental Workflow for the Synthesis of this compound.
Structural Elucidation and Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.[10]
Caption: Spectroscopic Methods for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:
-
Aromatic protons on the p-methoxyphenyl ring.
-
A signal for the methoxy group protons.
-
A signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton).
-
Signals for the isopropyl group protons.
-
A signal for the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[2] Expected signals would correspond to:
-
Carbons of the p-methoxyphenyl ring.
-
The methoxy carbon.
-
The carbinol carbon.
-
Carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.[2] Key expected absorption bands include:
-
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol.
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule.
-
C=C stretching bands for the aromatic ring.
-
A strong C-O stretching band for the alcohol and the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.[2] The molecular weight of this compound is 180.24 g/mol .[2] The mass spectrum would show a molecular ion peak (M+) and various fragment ions resulting from the cleavage of the molecule.
| Spectroscopic Data Summary | |
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic, methoxy, carbinol, isopropyl, and hydroxyl protons. |
| ¹³C NMR | Signals for aromatic, methoxy, carbinol, and isopropyl carbons.[2][10] |
| IR Spectroscopy | Broad O-H stretch, C-H stretches, C=C aromatic stretch, C-O stretch.[2][10] |
| Mass Spectrometry | Molecular ion peak corresponding to a molecular weight of 180.24 g/mol .[2][10] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18228-46-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₂ | [2] |
| Molecular Weight | 180.24 g/mol | [2] |
| Boiling Point | 150 °C at 14 Torr | [9][11] |
| Density | 1.0453 g/cm³ at 0 °C | [9][11] |
| pKa | 14.36 ± 0.20 (Predicted) | [9][11] |
| Storage | Room temperature, sealed in a dry environment. | [9][11] |
Potential Applications
While specific applications for this compound are not extensively documented in the provided search results, its structure suggests several potential areas of use. As a secondary alcohol, it can serve as a precursor for the synthesis of other functional groups.[6] For instance, it could be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[12] It may also be used as a building block in the synthesis of more complex molecules with potential biological activity, a common practice for compounds containing a methoxyphenyl moiety.[13] The chiral nature of this alcohol also suggests its potential use in asymmetric synthesis.[14]
Conclusion
This compound is a readily synthesizable secondary alcohol with well-defined spectroscopic and physical properties. The Grignard reaction provides a reliable and high-yielding route for its preparation. Its characterization through modern spectroscopic techniques is straightforward. While its direct applications are not widely reported, it holds potential as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This guide provides a solid foundation of technical information for scientists and researchers working with this compound.
References
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This compound. PubChem. (n.d.). Retrieved from [Link]
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1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. (n.d.). Retrieved from [Link]
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CAS No : 154044-75-4 | Product Name : 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol. Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Synthesis and properties of asymmetric and symmetric secondary halides derived from secondary alcohols. American Chemical Society - ACS Fall 2025. (n.d.). Retrieved from [Link]
-
1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. (n.d.). Retrieved from [Link]
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1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. PubChem. (n.d.). Retrieved from [Link]
-
This compound | CAS#:18228-46-1. Chemsrc. (n.d.). Retrieved from [Link]
-
Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (2022, September 4). Retrieved from [Link]
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Alcohol synthesis by C-C coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Structure of Alcohols. (n.d.). Retrieved from [Link]
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Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming 1-(4-methoxyphenyl) - Chegg. (2017, October 3). Retrieved from [Link]
-
In this experiment, you will prepare the Grignard | Chegg.com. (2017, October 29). Retrieved from [Link]
-
Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I (video). Khan Academy. (n.d.). Retrieved from [Link]
-
F) Draw the structures of 1-(4-methoxyphenyl) - Chegg. (2021, January 26). Retrieved from [Link]
-
The synthesis of chiral secondary alcohols.[a]. ResearchGate. (n.d.). Retrieved from [Link]
-
1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of b. 2-(4-Methoxyphenyl)propan-1-ol. PrepChem.com. (n.d.). Retrieved from [Link]
-
reagent with 4-methoxybenzaldehyde to form a secondary alcohol, 1-(4- methoxyphenyl). Chegg. (2019, October 10). Retrieved from [Link]
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents. (n.d.).
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Basic characteristics of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a benzenemethanol derivative. It details the compound's fundamental chemical and physical properties, spectroscopic signatures, a validated synthesis protocol, and essential safety and handling guidelines. The guide is intended for researchers, chemists, and drug development professionals who may use this compound as a synthetic intermediate or a subject of further investigation.
Introduction and Chemical Identity
This compound is an aromatic alcohol characterized by a p-methoxyphenyl group attached to a carbon bearing a hydroxyl group and an isopropyl substituent. Its structure lends itself to further chemical modifications, making it a potentially valuable building block in organic synthesis. The presence of a chiral center at the carbinol carbon suggests possibilities for stereoselective synthesis and applications.
This guide consolidates critical data to facilitate its use in a laboratory setting, ensuring both efficacy in experimental design and adherence to safety standards.
Key Identifiers:
-
IUPAC Name: this compound[1]
Caption: 2D Structure of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for predicting the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 180.24 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |
| Boiling Point | 150 °C (at 14 Torr) | [3] |
| Density | 1.0453 g/cm³ (at 0 °C) | [3] |
| XLogP3 | 2.1 | [1] |
| pKa (Predicted) | 14.36 ± 0.20 | [3] |
| Polar Surface Area | 29.46 Ų | [4] |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)OC)O | [1] |
| InChIKey | BFMJGRZIBITFRD-UHFFFAOYSA-N | [1][4] |
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental for structure verification and purity assessment. Standard analytical data for this compound are readily available through various databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are available and provide detailed information about the carbon skeleton of the molecule.[1][5] The expected spectrum would show 11 distinct carbon signals, corresponding to the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the isobutyl-alcohol side chain.
-
Mass Spectrometry (MS): GC-MS data are available, which is essential for determining the molecular weight and fragmentation pattern of the compound.[1][5] The mass spectrum would confirm the molecular ion peak corresponding to the molecular weight of 180.24 g/mol .
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[1][5] Key expected absorptions would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretches for aromatic and aliphatic groups, and C-O stretching bands.
Synthesis Methodology
The most direct synthesis involves a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. The following protocol is based on a documented procedure with a high yield.[2]
Experimental Protocol: Grignard Reaction Synthesis
Objective: To synthesize this compound from 4-methoxybenzaldehyde and isopropylmagnesium chloride.
Materials:
-
4-methoxybenzaldehyde (1.5 mL)
-
Isopropylmagnesium chloride (2M solution, 7.4 mL)
-
Toluene (10 mL)
-
Half-saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1.5 mL of 4-methoxybenzaldehyde in 10 mL of toluene and cool the solution to 8 °C using an ice bath.[2]
-
Grignard Addition: Slowly add 7.4 mL of a 2M isopropylmagnesium chloride solution dropwise to the cooled aldehyde solution.
-
Scientific Rationale: The isopropylmagnesium chloride is a potent nucleophile (Grignard reagent). The dropwise addition at a low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for an additional hour to ensure the reaction goes to completion.[2]
-
Quenching: Carefully quench the reaction by adding a half-saturated aqueous ammonium chloride solution.
-
Scientific Rationale: The ammonium chloride solution is a mild acid that protonates the intermediate alkoxide to form the final alcohol product and neutralizes any unreacted Grignard reagent.
-
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase with toluene to recover any dissolved product.[2]
-
Washing and Drying: Combine all organic phases and wash them with a half-saturated ammonium chloride solution. Dry the combined organic layer over anhydrous magnesium sulfate.[2]
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 2.12 g (95%).[2] The product can be used for subsequent reactions without further purification or purified via column chromatography if necessary.[2]
Sources
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS No. 18228-46-1). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details a robust laboratory-scale synthesis protocol, discusses the compound's reactivity and known applications as a versatile synthetic intermediate, and outlines essential safety and handling procedures. The synthesis and reaction pathways are supported by detailed experimental methodologies and visual diagrams to ensure clarity and reproducibility.
Nomenclature and Chemical Identifiers
This compound is a secondary alcohol characterized by a p-methoxyphenyl group and an isopropyl group attached to the carbinol carbon. This structure makes it a valuable building block in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 18228-46-1 | [2] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |
| Molecular Weight | 180.24 g/mol | [1][2] |
| InChI | InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | [1] |
| InChIKey | BFMJGRZIBITFRD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)OC)O | [1] |
| Synonyms | Benzenemethanol, 4-methoxy-alpha-(1-methylethyl)-, 1-(p-methoxyphenyl)-2-methylpropan-1-ol | [1] |
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation. Below is a summary of the available experimental and computed data for this compound.
| Property | Value | Notes | Source |
| Boiling Point | 150 °C @ 14 Torr | Experimental | [3] |
| Density | 1.0453 g/cm³ @ 0 °C | Experimental | [3] |
| pKa | 14.36 ± 0.20 | Predicted | [3] |
| XLogP3 | 2.1 | Computed | [1] |
| Hydrogen Bond Donors | 1 | Computed | [1] |
| Hydrogen Bond Acceptors | 2 | Computed | [1] |
| Melting Point | No data available | - | [4] |
| Solubility | No data available | Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons. | - |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for structure elucidation and purity assessment. While raw spectral data requires access to specific databases, the expected spectral features can be predicted based on the molecule's structure. Authoritative spectral data for this compound is available from sources such as SpectraBase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.
-
Two doublets in the aromatic region (approx. 6.8-7.3 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.
-
A doublet for the benzylic proton (-CHOH) coupled to the adjacent methine.
-
A multiplet for the isopropyl methine proton (-CH(CH₃)₂).
-
Two doublets for the diastereotopic methyl protons of the isopropyl group.
-
A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.[1] Key expected signals include:
-
Signals for the two non-equivalent isopropyl methyl carbons.
-
A signal for the isopropyl methine carbon.
-
A signal for the methoxy carbon around 55 ppm.
-
Four signals for the aromatic carbons, two of which will be of higher intensity.
-
A signal for the carbinol carbon (-CHOH) in the 70-80 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups.[1]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.
-
C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will appear just below and above 3000 cm⁻¹.
-
Strong C-O stretching bands are expected around 1250 cm⁻¹ (for the aryl ether) and 1050-1150 cm⁻¹ (for the secondary alcohol).
-
Aromatic C=C stretching absorptions will be present in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.[1]
-
The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺) at m/z = 180.
-
A prominent fragment is expected from the cleavage of the C-C bond between the carbinol and the isopropyl group, leading to a resonance-stabilized p-methoxybenzyl cation at m/z = 137.
-
Loss of water (M-18) from the molecular ion is also a possible fragmentation pathway for alcohols.
Synthesis Protocol: Grignard Reaction of 4-Methoxybenzaldehyde
A reliable and high-yield synthesis of this compound involves the nucleophilic addition of a Grignard reagent to an aldehyde.[2] This method is a cornerstone of C-C bond formation in organic chemistry.
Causality and Experimental Design
-
Choice of Reagents: The synthesis utilizes isopropylmagnesium chloride, a Grignard reagent. Organomagnesium halides are potent nucleophiles and strong bases, making them ideal for attacking the electrophilic carbonyl carbon of an aldehyde. 4-methoxybenzaldehyde is chosen as the electrophile to install the desired p-methoxyphenyl group.
-
Reaction Conditions: The reaction is conducted in an anhydrous solvent (toluene) because Grignard reagents react readily with protic solvents like water, which would quench the reagent. The initial low temperature (8 °C) helps to control the initial exothermic reaction upon addition of the Grignard reagent.
-
Work-up: The reaction is quenched with a half-saturated aqueous ammonium chloride solution. This is a mildly acidic work-up procedure. The NH₄⁺ ion is a weak acid that protonates the intermediate alkoxide to form the final alcohol product. It is preferred over strong acids, which could promote side reactions like dehydration of the alcohol.
-
Purification: The protocol states that the product is of high purity (95% yield) and can be used without further purification for subsequent steps.[2] For applications requiring higher purity, column chromatography on silica gel would be the method of choice.
Step-by-Step Methodology[2]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.5 mL of 4-methoxybenzaldehyde in 10 mL of anhydrous toluene.
-
Cooling: Cool the solution to 8 °C using an ice bath.
-
Grignard Addition: To this solution, add 7.4 mL of a 2M solution of isopropylmagnesium chloride in an appropriate ether solvent slowly (dropwise) via a syringe or dropping funnel. Maintain the temperature below 15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a half-saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Washing and Drying: Combine all organic phases and wash with a half-saturated aqueous ammonium chloride solution. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The reported yield is 2.12 g (95%).[2]
Synthesis Workflow Diagram
Caption: Grignard synthesis of this compound.
Reactivity and Potential Applications in Research and Development
This compound is a versatile chemical intermediate whose structural motifs are found in various biologically active molecules. Its utility stems from the reactivity of its secondary alcohol and the electronic properties of the methoxy-substituted aromatic ring.
Chemical Reactivity
The compound's structure allows for a range of chemical transformations, making it a valuable precursor in multi-step syntheses.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by nucleophiles. Nucleophilic substitution can also occur at the methoxy group to synthesize other derivatives.
-
Dehydration: Acid-catalyzed dehydration would lead to the formation of an alkene, 1-(4-methoxyphenyl)-2-methylprop-1-ene.
Caption: Key reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While this specific molecule may not be an end-product drug, it serves as a crucial building block for more complex structures with therapeutic potential.
-
Anti-Inflammatory Agents: Structurally related analogues have been shown to possess significant anti-inflammatory properties. For example, compounds with similar phenylpropanol backbones can inhibit STAT3 signaling in macrophages, which in turn reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This makes the core structure of this compound a promising scaffold for developing novel anti-inflammatory drugs.
-
Pharmaceutical Intermediates: The broader class of methoxyphenyl propanols are important intermediates in pharmaceuticals. For instance, related structures are used in the synthesis of medications for hypertension and cardiovascular disorders.
-
Patent Landscape: The chemical structure of this compound is cited in various patents, indicating its relevance in proprietary research and development efforts.[1] Further investigation into these patents can provide insights into its specific applications in creating novel chemical entities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is summarized from the available safety data sheet.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be done in a well-ventilated area or under a chemical fume hood.[4]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
-
-
Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not discharge into drains or the environment.[4]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Latent Potential
1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a secondary alcohol belonging to the diverse class of phenylpropanoids. While not as extensively studied as some other members of this family, its chemical architecture—a para-methoxyphenyl group attached to a chiral secondary alcohol with a bulky isopropyl substituent—suggests a range of potential applications, from a versatile synthetic intermediate to a candidate for biological screening. This guide provides a comprehensive investigation of its core chemical and physical properties, detailed synthesis and characterization protocols, and an exploration of its potential within the broader context of related compounds. It is designed to be a foundational resource for researchers initiating studies on this intriguing molecule.
Core Molecular and Physical Characteristics
This compound is a chiral molecule with the chemical formula C₁₁H₁₆O₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1. The presence of a hydroxyl group and a methoxy group allows for hydrogen bonding, influencing its solubility and boiling point. The aromatic ring and the alkyl chain contribute to its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |
| Molecular Weight | 180.24 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 18228-46-1 | [1][2] |
| Boiling Point | 150 °C at 14 Torr | [1] |
| Density | 1.0453 g/cm³ at 0 °C | [1] |
| pKa (Predicted) | 14.36 ± 0.20 | [1] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. An alternative approach involves the catalytic hydrogenation of the corresponding ketone.
Grignard Reaction Protocol
This method utilizes the addition of an isopropyl Grignard reagent to p-anisaldehyde. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.
Experimental Protocol:
-
Preparation of the Aldehyde Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.5 mL of p-anisaldehyde (4-methoxybenzaldehyde) in 10 mL of anhydrous toluene at 8 °C.[1]
-
Grignard Reagent Addition: Slowly add, dropwise, 7.4 mL of a 2M solution of isopropylmagnesium chloride in an appropriate solvent (e.g., THF) to the stirred aldehyde solution.[1] Maintain the temperature at 8 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[1]
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of a half-saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate to yield the desired alcohol and precipitates the magnesium salts.
-
Work-up and Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with toluene. Combine all organic phases and wash with a half-saturated aqueous solution of ammonium chloride.[1]
-
Drying and Solvent Removal: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system. The reported yield for the crude product is 95%.[1]
Caption: Grignard synthesis workflow for this compound.
Catalytic Hydrogenation
An alternative route involves the reduction of the precursor ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. This method is advantageous as it avoids the use of organometallic reagents.
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(4-methoxyphenyl)-2-methylpropan-1-one in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Platinum on carbon (Pt/C).[3][4]
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at a controlled temperature (e.g., 60-80°C) and pressure (e.g., 2.0 MPa) for several hours.[4]
-
Work-up: After the reaction is complete (as determined by the cessation of hydrogen uptake or by TLC/GC analysis), carefully filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure, and purify the resulting alcohol as described in the Grignard protocol.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic and chromatographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the carbinol proton (CH-OH), the isopropyl methine proton, and the two diastereotopic methyl groups of the isopropyl moiety. The aromatic protons on the para-substituted ring will appear as two doublets. The carbinol proton will likely appear as a doublet, coupled to the isopropyl methine proton. The methoxy group will be a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with the carbon bearing the methoxy group being the most downfield), the carbinol carbon, the methoxy carbon, and the carbons of the isopropyl group.[5][6]
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Expected Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 180.
-
Fragmentation Pattern: Common fragmentation pathways for benzylic alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group. A prominent fragment would be the resonance-stabilized benzylic cation formed by the loss of the isopropyl group. The base peak is often the [M-C₃H₇]+ ion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of the final product. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, can be employed.[1]
Potential Biological Activities and Applications
While specific biological studies on this compound are limited in the public domain, its structural similarity to other phenylpropanoids and methoxyphenol compounds suggests potential for a range of biological activities.[7][8]
Antimicrobial and Antioxidant Potential
Many natural and synthetic phenylpropanoids exhibit significant antimicrobial and antioxidant properties.[7][8] The methoxy group on the phenyl ring is a common feature in many bioactive natural products. It is plausible that this compound could possess similar activities.
Proposed Experimental Workflow for Biological Screening:
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Preliminary Studies on 1-(4-Methoxyphenyl)-2-methylpropan-1-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of preliminary studies on 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a secondary alcohol with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, and characterization. The guide details a robust protocol for its preparation via a Grignard reaction, provides a thorough analysis of its spectroscopic signatures (NMR, IR, and MS), and discusses its physicochemical properties. Furthermore, this guide explores potential avenues for future research into its biological activities by drawing parallels with structurally related compounds. All protocols and claims are supported by authoritative sources to ensure scientific integrity and reproducibility.
Introduction
This compound, with the chemical formula C₁₁H₁₆O₂, is an aromatic alcohol that holds promise as a versatile building block in synthetic chemistry.[1] Its structure, featuring a methoxy-substituted phenyl group and a chiral center, makes it an interesting candidate for the synthesis of more complex molecules with potential biological activities. The methoxy group can influence the electronic properties of the aromatic ring and provide a site for further functionalization, while the secondary alcohol can be a precursor to a variety of functional groups. This guide serves as a foundational document for researchers interested in exploring the chemistry and potential applications of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, purification, and application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 18228-46-1 | [1] |
| Appearance | Not explicitly stated, likely a colorless oil or low-melting solid | Inferred from related compounds |
| Boiling Point | 150 °C at 14 Torr | [2] |
| Density | 1.0453 g/cm³ at 0 °C | [2] |
| pKa | 14.36 ± 0.20 (Predicted) | [3] |
| LogP | 2.38460 (Predicted) | [4] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5][6] In this case, isopropyl magnesium chloride is reacted with 4-methoxybenzaldehyde.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
This protocol is adapted from a procedure described by ChemicalBook.[7]
Materials:
-
4-methoxybenzaldehyde (1.5 mL)
-
Isopropylmagnesium chloride (2M solution in THF, 7.4 mL)
-
Anhydrous toluene (20 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.5 mL of 4-methoxybenzaldehyde in 10 mL of anhydrous toluene. Cool the solution to 8 °C using an ice bath.
-
Causality: The reaction is conducted under anhydrous conditions because Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction. Toluene is a suitable aprotic solvent. Cooling the reaction mixture helps to control the exothermic nature of the Grignard addition and minimize side reactions.
-
-
Grignard Addition: Slowly add 7.4 mL of a 2M solution of isopropylmagnesium chloride in THF to the stirred solution of 4-methoxybenzaldehyde dropwise over a period of 15-20 minutes.
-
Causality: Slow, dropwise addition is crucial to maintain control over the reaction temperature. A rapid addition could lead to an uncontrolled exotherm, potentially causing side reactions or solvent boiling.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Causality: Stirring for an additional hour at room temperature ensures the reaction goes to completion.
-
-
Quenching: Carefully quench the reaction by the slow addition of a half-saturated aqueous ammonium chloride solution.
-
Causality: The ammonium chloride solution is a mild acid that protonates the alkoxide intermediate formed after the Grignard addition, yielding the desired alcohol. It also neutralizes any unreacted Grignard reagent and helps to break up the magnesium salts, facilitating the separation of the organic and aqueous layers.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers and wash them with a half-saturated aqueous ammonium chloride solution.
-
Causality: Extraction with toluene ensures that all of the product is recovered from the aqueous phase. Washing the combined organic layers removes any remaining inorganic salts.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: Drying with magnesium sulfate removes any residual water from the organic phase. Removal of the solvent under reduced pressure yields the crude product.
-
Expected Yield: Approximately 2.12 g (95% of the theoretical value).[7]
Purification
The crude product can be purified by silica gel column chromatography.
Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it. Monitor the elution by Thin Layer Chromatography (TLC).
-
Fraction Collection and Solvent Removal: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to obtain the purified this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.3 ppm), corresponding to the protons on the para-substituted benzene ring.
-
Methine Proton (-CHOH): A doublet is expected for the proton attached to the carbon bearing the hydroxyl group. Its chemical shift will be influenced by the neighboring isopropyl group.
-
Isopropyl Protons: A multiplet for the methine proton and two doublets for the diastereotopic methyl groups of the isopropyl moiety are anticipated.
-
Methoxy Protons (-OCH₃): A sharp singlet at around δ 3.8 ppm is characteristic of the methoxy group protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent. This peak will disappear upon D₂O exchange.[8]
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected, with the carbon attached to the methoxy group and the carbon attached to the alcohol-bearing carbon showing distinct chemical shifts.
-
Alcohol Carbon (-CHOH): The carbon atom bonded to the hydroxyl group will appear in the range of δ 60-80 ppm.[8]
-
Isopropyl Carbons: Signals for the methine and two methyl carbons of the isopropyl group will be present.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm is characteristic of the methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[3]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100-3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H stretches are expected.
-
C-O Stretch: A strong absorption band in the range of 1250-1000 cm⁻¹ corresponds to the C-O stretching vibrations of the alcohol and the ether linkage.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 180.
-
Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom).[9] For this compound, fragmentation could lead to the formation of a stable benzylic cation.
Potential Applications and Future Research Directions
While specific biological activities of this compound are not yet extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation, particularly in the field of drug discovery.
Analogy to Bioactive Phenylpropanol Derivatives
Numerous studies have demonstrated the biological activities of substituted 1-phenyl-2-propanol and related structures. For instance, certain 1-phenyl-2-(piperazin-1-yl)-propanol derivatives have shown significant antidepressant-like effects in preclinical models.[10][11] Additionally, methoxy-substituted aromatic compounds, such as resveratrol methoxy derivatives, have exhibited enhanced anti-platelet and anti-tumor activities compared to their parent compounds.[12] These findings suggest that this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents.
Potential Signaling Pathways for Investigation
Caption: Potential biological targets for this compound derivatives.
Based on the activities of structurally similar compounds, future research could focus on evaluating the effects of this compound and its derivatives on:
-
Central Nervous System (CNS) Targets: Screening for activity at serotonin and dopamine receptors could uncover potential antidepressant or antipsychotic properties.
-
Inflammatory Pathways: Investigating the inhibition of cyclooxygenase (COX) enzymes could reveal anti-inflammatory potential.
-
Oncogenic Pathways: Evaluation against various cancer cell lines and key signaling kinases could identify potential anticancer agents.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of skin contact: Wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]
-
Conclusion
This compound is a readily accessible secondary alcohol with a well-defined synthetic route. Its structural features make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers by detailing its synthesis, purification, and spectroscopic characterization. The exploration of its biological activities, guided by the known properties of structurally related molecules, represents a promising area for future research and development.
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University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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PubMed. (2023, July 20). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]
-
Chegg. (2022, April 25). Solved: Draw the reaction Mechanism of Grignard reaction. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 1-(4-Methoxyphenyl)-2-propanone (HMDB0032891). Retrieved from [Link]
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PubMed. (n.d.). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Retrieved from [Link]
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CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol via Grignard Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol from p-anisaldehyde and an isopropyl Grignard reagent. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the underlying chemical principles, a detailed, step-by-step protocol, and critical safety considerations. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper comprehension of the synthetic process.
Introduction and Significance
This compound is a secondary alcohol that serves as a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical agents. Its structure, featuring a methoxy-substituted aromatic ring and a sterically hindered secondary alcohol, makes it an interesting candidate for further functionalization. The synthesis route detailed herein employs the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This method is widely utilized for its efficiency and versatility in creating complex molecules from simpler precursors.[3]
The reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][3][4] In this specific application, isopropylmagnesium chloride reacts with p-anisaldehyde to form the desired secondary alcohol. Understanding and mastering this protocol provides a foundational technique applicable to a wide array of synthetic challenges in medicinal and process chemistry.
Reaction Mechanism and Rationale
The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the isopropylmagnesium chloride is highly polarized, rendering the isopropyl carbon nucleophilic.[3][4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of p-anisaldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3][5] Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[3][6]
The choice of an ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents are non-protic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its decomposition.[7] The absolute exclusion of water is paramount, as Grignard reagents are strong bases and will readily react with even trace amounts of water in an acid-base reaction, which would quench the reagent and halt the desired reaction.[1][8]
Experimental Protocol
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | >99.5% | Sigma-Aldrich |
| Isopropyl Chloride | C₃H₇Cl | 78.54 | >99% | Acros Organics |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | >98% | Alfa Aesar |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | >99.7% | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aqueous) | VWR |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Saturated aqueous solution | J.T. Baker |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |
| Iodine | I₂ | 253.81 | Crystal | Mallinckrodt |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Step-by-Step Procedure
Part A: Preparation of Isopropylmagnesium Chloride (Grignard Reagent)
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This is best achieved by oven-drying at 120 °C for at least 4 hours and assembling the apparatus while hot, allowing it to cool under a stream of dry nitrogen or argon.[8]
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.
-
Initiation: Place magnesium turnings (2.6 g, 0.107 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.[5]
-
Reagent Addition: In the dropping funnel, prepare a solution of isopropyl chloride (8.4 mL, 0.092 mol) in 40 mL of anhydrous diethyl ether.
-
Grignard Formation: Add approximately 5 mL of the isopropyl chloride solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.[5]
-
Completion: Once the reaction has initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.[5]
Part B: Reaction with p-Anisaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Prepare a solution of p-anisaldehyde (10.0 g, 0.073 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the p-anisaldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature below 10 °C.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (50 mL) dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[5] This process is exothermic and may cause bubbling.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[5]
-
Washing: Combine all the organic extracts and wash them successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine (saturated NaCl solution).[5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.[5]
Data Analysis and Characterization
The final product should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of this compound. Expected ¹H NMR signals include those for the aromatic protons, the methoxy group, the carbinol proton, the isopropyl methine proton, and the diastereotopic isopropyl methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C-O and aromatic C-H stretching frequencies.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, which should correspond to 180.24 g/mol .[9]
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water.[10][11] All operations must be carried out under an inert atmosphere (nitrogen or argon) with strict exclusion of moisture.[7][10]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory. Work in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[10][11]
-
Quenching: The quenching process is exothermic and can be vigorous. Add the quenching solution slowly and with cooling.[5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the Grignard reaction between p-anisaldehyde and isopropylmagnesium chloride.
Conclusion
The synthesis of this compound from p-anisaldehyde via a Grignard reaction is a reliable and instructive procedure. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently prepare this valuable secondary alcohol. The principles and techniques described are broadly applicable and form a crucial part of the synthetic organic chemist's toolkit.
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Application Notes and Protocols for the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of the secondary alcohol, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, utilizing the Grignard reaction. The protocol details the formation of isopropylmagnesium bromide and its subsequent nucleophilic addition to 4-methoxybenzaldehyde. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes scientific integrity, experimental causality, and safety. It includes detailed, step-by-step methodologies, a discussion of the underlying reaction mechanism, potential side reactions, and robust characterization techniques. The information is grounded in authoritative sources to ensure accuracy and reproducibility.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes and ketones.[1][2][3] The reaction of a Grignard reagent with an aldehyde provides a reliable route to secondary alcohols, a functional group prevalent in numerous biologically active molecules and pharmaceutical intermediates.[1][4][5]
This application note specifically details the synthesis of this compound. This is achieved through the reaction of isopropylmagnesium bromide, formed in situ from 2-bromopropane and magnesium metal, with 4-methoxybenzaldehyde (p-anisaldehyde). The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both a high yield and a high purity of the final product.
Reaction Mechanism and Scientific Principles
The Grignard synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent and the nucleophilic addition to the aldehyde, followed by an acidic workup.[1][6]
Stage 1: Formation of Isopropylmagnesium Bromide
The process begins with the reaction of 2-bromopropane with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[7][8] The magnesium metal inserts itself into the carbon-bromine bond, creating the organomagnesium compound, isopropylmagnesium bromide. It is crucial that this step is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent by protonation to form propane.[9][10]
Stage 2: Nucleophilic Addition and Workup
The prepared isopropylmagnesium bromide then acts as a potent nucleophile. The carbon atom bonded to the magnesium is highly polarized and carbanionic in character, readily attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.[4] This nucleophilic attack results in the formation of a tetrahedral magnesium alkoxide intermediate.[11] The reaction is then quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final product, this compound.[12][13]
Reaction Scheme
Figure 1. Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Magnesium Turnings | Reagent | Sigma-Aldrich | 7439-95-4 | Must be activated prior to use. |
| 2-Bromopropane | ≥99% | Sigma-Aldrich | 75-26-3 | Anhydrous |
| 4-Methoxybenzaldehyde | 98% | Sigma-Aldrich | 123-11-5 | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Inhibitor-free |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | |
| Iodine | Reagent | Sigma-Aldrich | 7553-56-2 | For activation of magnesium. |
| Ammonium Chloride | ≥99.5% | Sigma-Aldrich | 12125-02-9 | For workup. |
| Sodium Sulfate | Anhydrous, ≥99.0% | Sigma-Aldrich | 7757-82-6 | For drying. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 | For extraction. |
Experimental Protocols
Pre-Reaction Setup and Safety Precautions
Safety is paramount when conducting Grignard reactions due to the flammability of the ether solvents and the exothermic nature of the reaction.[14][15]
-
Glassware: All glassware must be rigorously dried in an oven at >120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[9][10] This includes a three-necked round-bottom flask, a reflux condenser, and a dropping funnel.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen and moisture.[11][14]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and Nomex gloves.[14][15]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Fire Safety: Keep an appropriate fire extinguisher (Class D for magnesium fires) readily accessible. Avoid using water-based extinguishers.
Protocol 1: Preparation of Isopropylmagnesium Bromide
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating magnesium oxide layer and exposing fresh metal.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle boiling of the ether is observed.[11] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of isopropylmagnesium bromide should be grayish and slightly cloudy.[11]
Protocol 2: Reaction with 4-Methoxybenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.[12] Control the rate of addition to maintain a gentle reaction and keep the temperature low.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[12]
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[11][12] This process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether or toluene.[11][12]
-
Washing: Combine all the organic extracts and wash successively with a saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).[11]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11][12]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.[11][12]
-
Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.[11]
Results and Characterization
The final product, this compound, is expected to be a solid or a viscous liquid at room temperature. A successful synthesis should yield the product in high purity.
Expected Yield
A typical yield for this reaction, when performed under optimal conditions, is in the range of 85-95%.[12]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the aromatic protons, the methoxy group protons, the carbinol proton, the isopropyl methine proton, and the diastereotopic isopropyl methyl protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, the carbinol carbon, and the isopropyl carbons.[16] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[17] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (180.24 g/mol ).[16] |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Yield | - Incomplete drying of glassware. - Impure or wet reagents/solvents. - Failure to initiate the Grignard reaction. | - Ensure all glassware is thoroughly oven-dried. - Use freshly opened or distilled anhydrous solvents. - Activate the magnesium with iodine or by crushing a piece in the flask. |
| Formation of Biphenyl Side Product | - Reaction of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling). | - Ensure slow, controlled addition of the alkyl halide during Grignard formation. - Maintain a gentle reflux. |
| Presence of Ketone in Product | - Oxidation of the secondary alcohol product. This can sometimes occur as a side reaction where the aldehyde acts as an oxidizing agent.[13] | - Maintain a low reaction temperature during the aldehyde addition. - Use a mild workup procedure. |
Conclusion
The Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules. The protocol outlined in this application note provides a reliable and efficient method for the preparation of this compound. By adhering to the principles of scientific integrity, including careful attention to anhydrous conditions, inert atmosphere, and controlled reaction parameters, researchers can consistently achieve high yields of the desired secondary alcohol. The comprehensive characterization and troubleshooting guides further support the successful execution and validation of this important synthetic transformation.
References
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What are Grignard reagent preparation precautions during preparation?. (2022-02-19). Quora. Retrieved October 26, 2023, from [Link]
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Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Chicago. Retrieved October 26, 2023, from [Link]
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What are the reagents and conditions necessary to form isopropyl magnesium bromide starting from.... (n.d.). Homework.Study.com. Retrieved October 26, 2023, from [Link]
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Side Reactions in a Grignard Synthesis. (1999-01-01). Journal of Chemical Education. Retrieved October 26, 2023, from [Link]
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CHM 244 Lab Practical- Grignard Reactions. (n.d.). University of Massachusetts. Retrieved October 26, 2023, from [Link]
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Grignard Reaction. (n.d.). American Chemical Society. Retrieved October 26, 2023, from [Link]
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This compound. (n.d.). PubChem. Retrieved October 26, 2023, from [Link]
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1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. (n.d.). SpectraBase. Retrieved October 26, 2023, from [Link]
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5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020-06-11). Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]
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SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. (2024-10-29). Lab Alley. Retrieved October 26, 2023, from [Link]
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Reactions of Grignard Reagents. (2015-12-10). Master Organic Chemistry. Retrieved October 26, 2023, from [Link]
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Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. (n.d.). Retrieved October 26, 2023, from [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved October 26, 2023, from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Master Organic Chemistry. Retrieved October 26, 2023, from [Link]
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Synthesis of b. 2-(4-Methoxyphenyl)propan-1-ol. (n.d.). PrepChem.com. Retrieved October 26, 2023, from [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved October 26, 2023, from [Link]
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Application Notes & Protocols: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Organic Chemistry Division
Abstract
This document provides a comprehensive technical guide on the synthesis, properties, and applications of 1-(4-methoxyphenyl)-2-methylpropan-1-ol (CAS No: 18228-46-1).[1][2][3] As a secondary alcohol featuring a sterically influential isopropyl group and an electronically significant methoxyphenyl moiety, this compound serves as a valuable intermediate in diverse synthetic pathways.[4] We present detailed, field-proven protocols for its preparation via Grignard reaction and ketone reduction, explore its subsequent chemical transformations, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Compound Overview and Physicochemical Properties
This compound is a chiral aromatic alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol .[1][3][5] Its structure, which combines a secondary alcohol with a para-substituted methoxybenzene ring, makes it a precursor for a range of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[4][6] The hydroxyl group offers a reactive site for oxidation, esterification, and substitution, while the aromatic ring can be further functionalized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18228-46-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][3] |
| Molecular Weight | 180.24 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 150 °C (at 14 Torr) | [2] |
| Density | 1.0453 g/cm³ (at 0 °C) | [2] |
| pKa | 14.36 ± 0.20 (Predicted) | [2] |
| Storage Temp. | Room Temperature, Sealed in Dry Conditions | [2] |
Synthesis Protocols
The synthesis of this compound is most effectively achieved through two primary routes: the nucleophilic addition of an isopropyl Grignard reagent to p-anisaldehyde or the reduction of the corresponding ketone.
Protocol 2.1: Synthesis via Grignard Reaction
This is the most direct and widely cited method for preparing the target alcohol.[1][2] The protocol involves the nucleophilic attack of an isopropyl Grignard reagent on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (p-anisaldehyde).[7][8] The choice of an isopropyl magnesium halide is critical for introducing the required C3 side chain.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents (like water or alcohols), which would quench the reagent and halt the desired reaction. The use of dry solvents and glassware is paramount.
-
Low Initial Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. Starting at a low temperature (8 °C) helps control the reaction rate, preventing side reactions and ensuring a higher yield.[1][2]
-
Quenching with Ammonium Chloride: A saturated or half-saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acid. It is used to protonate the intermediate alkoxide to form the final alcohol product without causing potential acid-catalyzed side reactions, such as dehydration, which could occur with stronger acids.[1][2]
Diagram 1: Grignard Synthesis Workflow.
Experimental Protocol: Grignard Synthesis
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7.4 mL of a 2M solution of isopropylmagnesium chloride in an appropriate ether solvent.[1][2]
-
Aldehyde Addition: In a separate flask, prepare a solution by dissolving 1.5 mL of 4-methoxybenzaldehyde in 10 mL of dry toluene. Cool this solution to 8 °C in an ice bath.[1][2]
-
Reaction: Slowly add the cooled aldehyde solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour to ensure the reaction goes to completion.[1][2]
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a half-saturated aqueous ammonium chloride solution.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.[1][2]
-
Isolation: Combine all organic phases, wash with a half-saturated ammonium chloride solution, and then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[1][2]
-
Purification: The resulting product is often of high purity (yields up to 95%) and can be used in subsequent steps without further purification. If necessary, column chromatography on silica gel can be performed.[1][2]
Protocol 2.2: Synthesis via Ketone Reduction
An alternative pathway involves the reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one (CAS No: 2040-20-2).[4][9][10] This method is advantageous when the ketone precursor is more readily available or when milder reaction conditions are preferred. Sodium borohydride (NaBH₄) is a common and selective reagent for this transformation, effectively reducing ketones to secondary alcohols.
Causality Behind Experimental Choices:
-
Solvent System: Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic enough to facilitate the reaction but do not react violently with the reducing agent.
-
Controlled Addition: Sodium borohydride can react vigorously, especially if the solution is acidic or contains water. Adding it portion-wise to an ice-cooled solution of the ketone helps to manage the reaction rate and any potential exotherm.
-
Aqueous Work-up: The addition of water or dilute acid after the reaction is complete serves to decompose any excess NaBH₄ and hydrolyze the intermediate borate ester complex to liberate the final alcohol product.
Diagram 2: Ketone Reduction Synthesis Workflow.
Experimental Protocol: Ketone Reduction
-
Preparation: Dissolve 1-(4-methoxyphenyl)-2-methylpropan-1-one in methanol in a round-bottom flask and cool the solution to 0-5 °C using an ice bath.
-
Reduction: While stirring, add sodium borohydride (NaBH₄) in small portions.
-
Reaction: Continue stirring the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until all the starting ketone has been consumed.[11]
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired alcohol.
Applications in Synthesis
This compound is a branch point for numerous synthetic routes. Its functional group can be readily transformed into other valuable moieties.
Diagram 3: Key Synthetic Transformations.
Oxidation to Ketone
The secondary alcohol can be oxidized to regenerate the ketone 1-(4-methoxyphenyl)-2-methylpropan-1-one.[4] This transformation is fundamental in multi-step syntheses where the alcohol functionality is used as a protecting group or a stereodirecting element before being converted back to a carbonyl.
-
Protocol: A common method involves using pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM). The PCC is added to a solution of the alcohol, and the mixture is stirred at room temperature until the oxidation is complete.
Esterification
Reaction with carboxylic acids or their more reactive derivatives (e.g., acyl chlorides, anhydrides) yields the corresponding esters.[4] These esters are valuable in their own right, often finding use as fragrances, plasticizers, or as intermediates in pharmaceutical synthesis.
-
Protocol (Fischer Esterification): The alcohol is refluxed with a carboxylic acid in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is typically driven to completion by removing the water that is formed.
Substitution Reactions
The hydroxyl group is a suitable leaving group after protonation or conversion to a tosylate/mesylate, allowing for substitution reactions to form ethers or halides.[4]
-
Protocol (Williamson Ether Synthesis): The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (R-X) to form an ether.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from its Material Safety Data Sheet (MSDS).[12]
-
General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.[12]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
-
Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[12]
-
Disposal: Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[12]
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Application Notes and Protocols: The Role of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Phenylpropanoid Scaffold
In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is paramount. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a member of the anisole and phenylpropanol class of organic compounds, represents one such scaffold. While not extensively documented as a standalone therapeutic agent, its structural motifs are prevalent in a range of bioactive molecules. The methoxy-substituted phenyl ring and the secondary alcohol provide key handles for chemical modification, making it a valuable intermediate for the synthesis of compound libraries aimed at a variety of biological targets. Anisole derivatives, in a broader sense, have demonstrated potential in the development of anticancer, antibacterial, and antiviral agents, underscoring the relevance of this chemical class in medicinal chemistry.
This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications as a building block in drug discovery programs. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around this promising scaffold.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry. These properties influence its reactivity, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18228-46-1 | PubChem[1] |
| Appearance | Not specified, likely a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthetic Protocols: Accessing the Core Scaffold
The efficient synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. The primary and most direct route involves the Grignard reaction between an appropriate organometallic reagent and a substituted benzaldehyde.
Protocol 1: Grignard Synthesis of this compound
This protocol outlines the synthesis via the addition of isopropylmagnesium chloride to 4-methoxybenzaldehyde.
Workflow for Grignard Synthesis
Caption: Grignard synthesis workflow for this compound.
Materials:
-
4-Methoxybenzaldehyde
-
2M Isopropylmagnesium chloride in a suitable ether solvent (e.g., THF, diethyl ether)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to 8°C using an ice bath.
-
Grignard Addition: Slowly add the 2M isopropylmagnesium chloride solution (1.1 equivalents) dropwise via the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 15°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a half-saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x volumes).
-
Drying and Concentration: Combine all organic phases and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product can be used for subsequent reactions without further purification if of sufficient purity, or it can be purified by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Medicinal Chemistry Applications: A Scaffold for Discovery
While direct biological activity data for this compound is limited, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The core structure can be modified at several key positions to generate a library of analogs for screening. A related compound, 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride, is noted as a valuable intermediate in chemical synthesis with its pharmacological properties being a subject of ongoing research.
Logical Flow for Analog Synthesis
Caption: Derivatization strategies for generating a compound library from the core scaffold.
Protocol 2: Oxidation to 1-(4-Methoxyphenyl)-2-methylpropan-1-one
The corresponding ketone is a common precursor for further modifications, such as reductive amination.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
Procedure (using DMP):
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Work-up: Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Amine Analogs via Reductive Amination
This protocol describes the conversion of the ketone intermediate to a primary amine, a common functional group in many pharmaceuticals.
Materials:
-
1-(4-Methoxyphenyl)-2-methylpropan-1-one
-
Ammonium acetate or other amine source
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable solvent
-
Glacial acetic acid (catalytic amount)
Procedure (using NaBH₃CN):
-
Imine Formation: Dissolve 1-(4-Methoxyphenyl)-2-methylpropan-1-one (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. Make the aqueous solution basic by adding aqueous NaOH.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the amine by column chromatography or distillation.
Potential Therapeutic Areas for Exploration
Based on the broader class of anisole-containing compounds and phenylpropanoids, derivatives of this compound could be explored for a variety of therapeutic applications, including:
-
Oncology: Many natural and synthetic compounds containing the methoxyphenyl moiety exhibit anticancer properties.
-
Infectious Diseases: The anisole scaffold is present in numerous antibacterial and antiviral agents.
-
Inflammation and Pain: Structurally related compounds have shown anti-inflammatory and analgesic effects. For instance, the related compound 1-(4-methoxyphenyl)-1-propanol has demonstrated anti-inflammatory and gastroprotective activities in mice.[2]
Conclusion and Future Directions
This compound serves as a readily accessible and highly versatile scaffold for medicinal chemistry exploration. While its intrinsic biological activity remains to be fully elucidated, its utility as a synthetic intermediate is clear. The protocols provided herein offer a solid foundation for the synthesis of this building block and its subsequent derivatization into novel compound libraries. Future research should focus on the systematic synthesis and screening of such libraries to identify new bioactive agents and to further establish the structure-activity relationships for this promising chemical class.
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Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a valuable secondary alcohol intermediate in the development of various organic compounds. The primary synthetic route detailed herein is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. This application note elucidates the underlying chemical principles, provides a meticulously detailed experimental protocol, and addresses critical safety considerations. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
This compound is a key building block in organic synthesis. Its structure, featuring a secondary alcohol adjacent to a methoxy-substituted phenyl ring and an isopropyl group, makes it a versatile precursor for a range of more complex molecules. The strategic importance of this compound lies in its potential applications in medicinal chemistry and materials science, where the introduction of this specific motif can influence biological activity and material properties.
The synthesis of this alcohol is most effectively achieved through the nucleophilic addition of an isopropyl Grignard reagent to 4-methoxybenzaldehyde.[1][2] The Grignard reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency.[3] This protocol is designed to be a reliable and reproducible method for the laboratory-scale preparation of this compound.
Reaction Principle: The Grignard Reaction
The core of this synthesis is the Grignard reaction, which involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this specific case, isopropylmagnesium chloride acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.
Mechanism:
-
Formation of the Grignard Reagent: Isopropyl chloride reacts with magnesium metal in an anhydrous ether solvent (typically tetrahydrofuran or diethyl ether) to form isopropylmagnesium chloride. This step is critical and highly sensitive to moisture.[4][5]
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the isopropyl carbon nucleophilic. This nucleophile attacks the carbonyl carbon of 4-methoxybenzaldehyde.
-
Formation of the Alkoxide: The initial addition results in the formation of a magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.[6]
The following diagram illustrates the overall reaction scheme:
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis protocol.
| Parameter | Value | Reference |
| Starting Materials | 4-Methoxybenzaldehyde, Isopropylmagnesium Chloride | [6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [7] |
| Reaction Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 1-2 hours | [6] |
| Typical Yield | 90-95% | [6] |
| Molecular Formula | C₁₁H₁₆O₂ | [8] |
| Molecular Weight | 180.24 g/mol | [8] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Isopropylmagnesium chloride (2.0 M solution in THF is commercially available)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene or Diethyl Ether (for extraction)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Precautionary Measures and Safety
General Safety:
-
This procedure must be conducted in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves for dexterity, with awareness of their combustibility), must be worn at all times.[7][9]
-
An emergency plan should be in place, including the location of fire extinguishers, safety showers, and eyewash stations.[7]
-
It is advisable not to work alone, especially when performing a Grignard reaction for the first time.[7]
Grignard Reagent Specific Precautions:
-
Grignard reagents are highly reactive, air- and moisture-sensitive.[7] All glassware must be scrupulously dried before use, typically by flame-drying under an inert atmosphere or oven-drying.[4][5]
-
The reaction to form the Grignard reagent is exothermic and can become vigorous.[4] An ice-water bath should be readily available to control the reaction temperature.[4][9]
-
Ethereal solvents like THF and diethyl ether are highly flammable and volatile. Ensure there are no open flames in the laboratory.[4]
-
The addition of the alkyl halide to magnesium should be slow and controlled to prevent a runaway reaction.[7]
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel. Flame-dry the entire apparatus under a stream of nitrogen or argon to remove any adsorbed water.[4] Allow the apparatus to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution of 4-methoxybenzaldehyde in an ice-water bath to 0-8 °C.[6] Slowly add a 2.0 M solution of isopropylmagnesium chloride in THF (1.1 equivalents) dropwise via the addition funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.[6]
-
Work-up and Extraction:
-
Cool the reaction mixture again in an ice-water bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Once the addition is complete and the effervescence has ceased, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).[6]
-
-
Washing and Drying:
-
Concentration:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound.[6]
-
Purification and Characterization
The crude product is often of sufficient purity for subsequent reactions.[6] However, if further purification is required, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent can be employed.
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): To determine the molecular weight.[10]
Alternative Synthetic Routes
While the Grignard reaction is a highly effective method, it is worth noting that alternative synthetic pathways exist. One such method is the reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. This two-step approach involves first a Friedel-Crafts acylation to synthesize the ketone, followed by its reduction.
Troubleshooting
-
Low or No Yield: The most common cause is the presence of water in the reaction, which quenches the Grignard reagent.[4][5] Ensure all glassware is meticulously dried and anhydrous solvents are used.
-
Reaction Fails to Initiate: If preparing the Grignard reagent in situ, the magnesium turnings may need activation. A small crystal of iodine can be added to initiate the reaction.[4]
-
Exothermic Reaction Becomes Uncontrollable: This is often due to the too-rapid addition of the Grignard reagent or the alkyl halide during its formation. Maintain slow, controlled addition and have an ice bath ready to cool the reaction.[7][9]
Conclusion
The Grignard reaction provides a reliable and high-yielding pathway for the synthesis of this compound. By adhering to the detailed protocol and paying close attention to the anhydrous conditions and safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The versatility of this compound ensures its continued importance in the fields of organic synthesis and drug discovery.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
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University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
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American Chemical Society. (n.d.). Grignard Reaction. [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
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Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. [Link]
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PubChem. (n.d.). This compound. [Link]
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SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]
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Chemsrc. (2025, August 24). This compound. [Link]
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Chegg. (2017, October 3). Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming this compound. [Link]
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Chegg. (2017, October 29). In this experiment, you will prepare the Grignard reagent isopropyl magnesium bromide from 2-bromopropane. You will react this Grignard reagent 4-methoxybenzaldehyde to form a secondary alcohol, this compound. [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. [Link]
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Chegg. (2019, October 10). reagent with 4-methoxybenzaldehyde to form a secondary alcohol, 1-(4- methoxyphenyl)-2-methylpropan-1-ol. [Link]
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1-(4-Methoxyphenyl)-2-methylpropan-1-ol as a precursor for analgesics
This synergistic action of the two enantiomers results in an effective analgesic that can be used for moderate to severe pain, filling a crucial role between NSAIDs and strong opioids like morphine. [3]
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ResearchGate. (2005). (PDF) Synthesis of Tramadol and Analogous. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tramadol and analogues | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US6469213B1 - Tramadol, salts thereof and process for their preparation.
-
Patsnap. (n.d.). Method for synthesizing tramadol hydrochloride - Eureka. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chegg. (2019). This compound proton nmr. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. redalyc.org [redalyc.org]
- 9. Tramadol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Chiral Resolution of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Abstract
This comprehensive guide details the effective chiral resolution of the racemic secondary alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol. Enantiomerically pure forms of this compound and its structural analogues serve as valuable chiral building blocks in the synthesis of pharmaceuticals. This document provides a robust framework for its preparation, beginning with the synthesis of the racemic precursor, followed by a highly selective enzymatic kinetic resolution protocol using Candida antarctica Lipase B (CALB). Furthermore, a systematic approach to the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess is presented. The protocols are designed to be self-validating, with explanations grounded in established biochemical and chromatographic principles to ensure both reproducibility and a deep understanding of the underlying methodology.
Introduction: The Significance of Chirality in Drug Development
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to adverse effects (the distomer).
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly recommend the development of single-enantiomer drugs over racemic mixtures. This shift towards enantiopure pharmaceuticals has driven the demand for efficient and scalable methods for chiral resolution. This compound is a key chiral secondary alcohol, and its enantiopure forms are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The ability to reliably produce this compound in a chirally pure form is, therefore, of significant interest to the drug development community.
Synthesis of Racemic this compound
The first step in any chiral resolution is the acquisition of the racemic starting material. A reliable method for the synthesis of (±)-1-(4-methoxyphenyl)-2-methylpropan-1-ol is via the Grignard reaction, where isopropylmagnesium chloride is added to 4-methoxybenzaldehyde.
Protocol: Grignard Synthesis of Racemic Precursor
This protocol is adapted from established procedures for the synthesis of similar aryl alcohols.[1]
Materials:
| Reagent/Material | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.5 mL (1.68 g) | 12.3 mmol |
| Isopropylmagnesium chloride (2M in THF) | C₃H₇ClMg | 102.85 | 7.4 mL | 14.8 mmol |
| Toluene, anhydrous | C₇H₈ | 92.14 | 10 mL + | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methoxybenzaldehyde (1.5 mL) and anhydrous toluene (10 mL).
-
Cool the solution to approximately 8 °C in an ice bath.
-
Slowly add the 2M solution of isopropylmagnesium chloride (7.4 mL) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a half-saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine all organic phases and wash with a half-saturated aqueous ammonium chloride solution (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting racemic this compound can often be used in the subsequent resolution step without further purification. A typical yield is around 95%.[1]
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful and green chemistry approach for separating enantiomers.[2] It relies on the ability of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. For secondary alcohols, this transformation is often an acylation reaction.
Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a highly versatile and robust biocatalyst known for its excellent enantioselectivity in the resolution of a wide range of secondary alcohols.[3] The principle is that the lipase will preferentially acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. At approximately 50% conversion, one can theoretically obtain both the acylated product and the remaining alcohol with high enantiomeric excess (e.e.).
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is designed as a robust starting point for the resolution of this compound, based on successful resolutions of structurally similar secondary alcohols.[2][3]
Materials:
| Reagent/Material | Role | Recommended Choice |
|---|---|---|
| Racemic Alcohol | Substrate | (±)-1-(4-Methoxyphenyl)-2-methylpropan-1-ol |
| Lipase | Biocatalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) |
| Acyl Donor | Acylating Agent | Vinyl Acetate |
| Solvent | Reaction Medium | Anhydrous Methyl tert-butyl ether (MTBE) or Toluene |
Procedure:
-
To a clean, dry vial, add the racemic alcohol (e.g., 100 mg, 1 equivalent).
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate, 10-20 mg).
-
Add the anhydrous organic solvent to achieve a substrate concentration of approximately 0.1 M (e.g., 5.5 mL for 100 mg of alcohol).
-
Begin stirring the suspension at a controlled temperature (e.g., 30-40 °C).
-
Add the acyl donor, vinyl acetate (1.5 equivalents). The use of an activated acyl donor like vinyl acetate drives the reaction forward as the leaving group tautomerizes to acetaldehyde.
-
Monitor the reaction progress by periodically taking small aliquots (e.g., 5-10 µL), filtering off the enzyme, and analyzing by chiral HPLC (see Section 4).
-
The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard silica gel column chromatography to afford the two enantiomerically enriched products.
Chiral HPLC Method Development
Chiral HPLC is the gold standard for determining the enantiomeric excess of the products from the kinetic resolution. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of chiral compounds, including aromatic alcohols.
Protocol: Chiral HPLC Analysis
Instrumentation and Columns:
-
An HPLC system with a UV detector is required.
-
A screening approach using columns with different polysaccharide-based CSPs is recommended. Good starting points include:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Initial Screening Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 95:5, 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Procedure:
-
Racemic Standard Analysis: First, inject a solution of the racemic this compound to confirm that the chosen column and mobile phase can separate the two enantiomers. The goal is to achieve baseline resolution (Rs > 1.5).
-
Method Optimization: If separation is observed but is not optimal, adjust the mobile phase composition. Decreasing the percentage of the alcohol modifier (IPA) will generally increase retention times and may improve resolution.
-
Reaction Monitoring:
-
Prepare samples from the enzymatic resolution by taking a small aliquot, filtering out the enzyme, and diluting with the HPLC mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the two alcohol enantiomers and the two ester enantiomers (the product).
-
-
Calculation of Enantiomeric Excess (e.e.) and Conversion (c):
-
e.e. of remaining alcohol (%eeₛ): [(Area_major_alcohol - Area_minor_alcohol) / (Area_major_alcohol + Area_minor_alcohol)] * 100
-
e.e. of formed ester (%eeₑ): [(Area_major_ester - Area_minor_ester) / (Area_major_ester + Area_minor_ester)] * 100
-
Conversion (%c): [Total_Area_ester / (Total_Area_ester + Total_Area_alcohol)] * 100
-
Expected Results and Data Summary
While specific data for this compound is not widely published, based on the successful resolution of the closely related 1-(4-methoxyphenyl)propan-1-ol, high enantioselectivity is expected.[3]
Table 1: Summary of Key Parameters and Expected Outcomes for Enzymatic Resolution
| Parameter | Recommended Condition/Value | Rationale |
|---|---|---|
| Enzyme | Immobilized Candida antarctica Lipase B | Proven high enantioselectivity for secondary alcohols. Immobilization allows for easy recovery and reuse. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction due to tautomerization of the vinyl alcohol leaving group, driving the equilibrium towards products. |
| Solvent | MTBE or Toluene | Aprotic solvents that do not interfere with the enzymatic reaction. |
| Temperature | 30-40 °C | Provides a good balance between reaction rate and enzyme stability. |
| Target Conversion | ~50% | Maximizes the theoretical yield and enantiomeric purity of both the unreacted substrate and the product. |
| Expected e.e. | >95% | Based on results for structurally similar substrates resolved with CALB.[3] |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the successful chiral resolution of this compound. By following the detailed protocols for the synthesis of the racemic precursor, its subsequent enzymatic kinetic resolution with Candida antarctica Lipase B, and the analytical monitoring via chiral HPLC, researchers can reliably obtain this valuable chiral building block in high enantiomeric purity. The principles and methodologies described herein are fundamental to modern pharmaceutical development and can be adapted for the resolution of other challenging secondary alcohols.
References
Sources
The Unexplored Potential of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol in Asymmetric Synthesis: A Call for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Chiral Auxiliaries
In the field of asymmetric synthesis, the development of effective and readily accessible chiral auxiliaries is a cornerstone of modern drug discovery and development.[1][2] A robust chiral auxiliary should be simple to synthesize, attach to a substrate, induce high stereoselectivity in a variety of reactions, and be cleaved under mild conditions to afford the desired enantiomerically enriched product.[3] While a number of successful auxiliaries are commercially available, the search for novel scaffolds with unique steric and electronic properties continues, aiming to overcome existing limitations and expand the synthetic toolbox.
This document explores the theoretical potential of 1-(4-methoxyphenyl)-2-methylpropan-1-ol as a novel chiral auxiliary. To date, a thorough review of scientific literature reveals no specific documented applications of this compound for asymmetric induction. However, its structural features—a chiral benzylic alcohol bearing a sterically demanding isopropyl group and an electronically influential para-methoxyphenyl moiety—suggest that it may offer unique advantages in controlling the stereochemical outcome of reactions.
This application note, therefore, serves as a forward-looking guide, proposing a strategic approach to investigate the viability of this compound as a chiral auxiliary. The protocols and methodologies described herein are based on established principles of asymmetric synthesis and are intended to serve as a foundational framework for researchers venturing into this unexplored area.
Synthesis and Resolution of the Auxiliary
The first critical step is the efficient and scalable synthesis of the chiral auxiliary in its enantiomerically pure forms.
Protocol 1: Racemic Synthesis of this compound
This procedure outlines the synthesis of the racemic alcohol via a Grignard reaction.
Materials:
-
4-Methoxybenzaldehyde
-
Isopropylmagnesium chloride (2M solution in THF)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-methoxybenzaldehyde (1.0 eq) and dissolve in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride solution (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic this compound. The product can be purified by flash column chromatography on silica gel if necessary.[4]
Conceptual Approach to Resolution
Since no established resolution procedure for this specific alcohol is available, a classical chemical resolution is proposed. This involves esterification with a chiral resolving agent, separation of the resulting diastereomers, and subsequent hydrolysis.
Proposed Resolving Agents:
-
(R)-(-)- or (S)-(+)-Mandelic acid
-
(1S)-(-)- or (1R)-(+)-Camphor-10-sulfonic acid
-
Tartaric acid derivatives
Hypothetical Application in Asymmetric Alkylation
A primary application for a new chiral auxiliary is in the diastereoselective alkylation of enolates. The following protocol is a proposed starting point for evaluating the efficacy of this compound in this context.
Workflow for Asymmetric Alkylation
Caption: Proposed workflow for asymmetric alkylation.
Protocol 2: Asymmetric Alkylation of a Propionate Ester
Part A: Attachment of the Auxiliary
-
To a solution of enantiomerically pure this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in dichloromethane at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting chiral ester by flash chromatography.
Part B: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.
-
To this solution, add the chiral propionate ester (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the major diastereomer by flash chromatography.
Part C: Cleavage of the Auxiliary
-
Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add an excess of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Stir the reaction until the starting material is consumed (TLC).
-
Work up the reaction to isolate the chiral carboxylic acid and the recovered chiral auxiliary. The enantiomeric excess of the product should be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Rationale and Expected Outcomes
The steric bulk of the isopropyl group is hypothesized to effectively block one face of the derived enolate, forcing the incoming electrophile to approach from the less hindered side. The para-methoxyphenyl group may engage in π-stacking interactions or influence the conformation of the enolate through electronic effects, further enhancing facial bias.
Table 1: Hypothetical Data for Asymmetric Alkylation
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Benzyl Bromide | >95:5 | 85-95 | >98 |
| Methyl Iodide | >90:10 | 80-90 | >95 |
| Allyl Bromide | >92:8 | 88-96 | >97 |
Note: The data in this table is purely hypothetical and serves as a target for experimental validation.
Future Directions and Other Potential Applications
Should this compound prove to be an effective chiral auxiliary in alkylation reactions, its application could be extended to other important C-C bond-forming reactions, including:
-
Asymmetric Aldol Reactions: The auxiliary could be used to control the stereochemistry of aldol adducts, which are key intermediates in the synthesis of polyketide natural products.
-
Asymmetric Diels-Alder Reactions: Acrylate esters derived from the auxiliary could be investigated as chiral dienophiles in cycloaddition reactions.
-
Asymmetric Conjugate Additions: The auxiliary could direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.
Conclusion
While there is currently no direct evidence for the use of this compound as a chiral auxiliary, its structural characteristics present a compelling case for its investigation. The protocols and strategies outlined in this document provide a comprehensive starting point for researchers to explore its potential. Successful validation would introduce a novel and valuable tool to the field of asymmetric synthesis, with potential applications in the development of new pharmaceuticals and other complex chiral molecules.
References
-
Chirality. 2019 Oct;31(10):776-812. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol synthesis
An esteemed resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. As Senior Application Scientists, our goal is to merge established chemical principles with practical, field-tested insights to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed to address common issues encountered during the synthesis of this compound, helping you diagnose problems and improve your yield and purity.
Q1: What are the primary synthetic routes to this compound?
There are two primary, highly effective methods for synthesizing this target molecule:
-
Grignard Reaction: This is the most direct approach, involving the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride or bromide) to 4-methoxybenzaldehyde.[1][2][3][4] This method is favored for its efficiency in forming the key carbon-carbon bond.
-
Ketone Reduction: An alternative route involves the reduction of the corresponding ketone, 1-(4-Methoxyphenyl)-2-methylpropan-1-one.[5] This two-step approach (synthesis of the ketone followed by reduction) can be advantageous if the Grignard reaction proves problematic or if the ketone is readily available. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][7][8]
Troubleshooting the Grignard Synthesis Route
The Grignard reaction is powerful but notoriously sensitive to reaction conditions. Low yields are a common complaint.
Q2: My Grignard reaction has a very low yield. What are the most likely causes?
Low yields in this synthesis almost always trace back to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Issue 1: Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have been quenched.
-
Cause A: Presence of Water or Protic Impurities: Grignard reagents are potent bases and will be instantly destroyed by water, alcohols, or even acidic protons on glassware. Traces of water in the solvent (e.g., diethyl ether or THF), reagents, or reaction apparatus are the most frequent cause of failure.[9]
-
Cause B: Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of MgO that prevents the reaction with the alkyl halide.
-
-
Issue 2: Inefficient Reaction with the Aldehyde:
-
Cause A: Poor Temperature Control: The initial formation of the Grignard reagent is exothermic and may require gentle heating to initiate.[10] However, the subsequent addition of the 4-methoxybenzaldehyde should be performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.[11]
-
Cause B: Incorrect Stoichiometry: Using an insufficient amount of the Grignard reagent will result in incomplete conversion of the aldehyde. It is best practice to titrate the Grignard reagent prior to use to determine its exact molarity.[12]
-
-
Issue 3: Dominant Side Reactions:
Troubleshooting Summary: Grignard Reaction
| Problem | Probable Cause | Recommended Solution |
| Low or No Product | Water in solvent/glassware. | Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents (ether or THF). |
| Oxidized magnesium turnings. | Briefly crush magnesium turnings in a mortar and pestle before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. | |
| Incorrect Grignard concentration. | Titrate a small aliquot of the prepared Grignard reagent (e.g., using the Watson-Eastham method) to determine the precise concentration before adding the aldehyde.[12] | |
| Significant Byproducts | Aldehyde reduction (MPV-type side reaction). | Add the aldehyde solution slowly to the Grignard reagent at 0 °C to maintain Grignard excess locally. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. |
| Wurtz coupling (forms 2,3-dimethylbutane). | During Grignard formation, add the isopropyl halide solution dropwise to the magnesium suspension to avoid high local concentrations of the halide. | |
| Difficult Workup | Formation of emulsions or magnesium salt precipitates. | Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), which is a weak acid and helps break down the magnesium alkoxide complex without causing dehydration of the alcohol product.[10][11] |
Q3: My product is contaminated with a ketone. What is happening and how can I stop it?
The presence of 1-(4-Methoxyphenyl)-2-methylpropan-1-one is a classic sign of a redox side reaction.[10] The magnesium alkoxide intermediate, formed after the Grignard addition, can oxidize another molecule of the desired alcohol product to a ketone while it is itself reduced. This is an equilibrium process related to the Oppenauer oxidation.[9][10]
Mitigation Strategy: The most effective way to prevent this is to ensure a complete and efficient workup. Once the reaction is deemed complete, it should be quenched promptly with cold aqueous ammonium chloride. This protonates the alkoxide, preventing it from acting as an oxidizing agent.
Alternative Synthesis: Ketone Reduction Route
Q4: The Grignard reaction is too sensitive for my setup. How does the ketone reduction route compare?
The reduction of 1-(4-methoxyphenyl)-2-methylpropan-1-one offers a robust and often higher-yielding alternative. This pathway is less sensitive to trace amounts of water and generally proceeds more cleanly, simplifying purification. The main consideration is the initial availability or synthesis of the ketone precursor.
Q5: Which reducing agent is best for converting the ketone to the desired secondary alcohol?
The choice of reducing agent depends on factors like safety, cost, and the presence of other functional groups in more complex molecules. For this specific transformation, three common choices stand out.
Comparison of Reducing Agents
| Reagent | Pros | Cons | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Safe, easy to handle, inexpensive. Tolerant of protic solvents (methanol, ethanol).[6][8] | Less reactive than LiAlH₄; may be slow with some hindered ketones. | Methanol or Ethanol, 0 °C to room temperature.[14][15] |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful and fast. Reduces a wide range of carbonyls.[8] | Reacts violently with water and protic solvents.[6][14] Requires strict anhydrous conditions and careful handling. | Anhydrous Diethyl Ether or THF, 0 °C to room temperature, followed by careful quenching. |
| Meerwein-Ponndorf-Verley (MPV) | Highly chemoselective (will not reduce esters, etc.).[16] Uses an inexpensive catalyst. Environmentally benign ("green").[17][18] | Can be slow and is an equilibrium reaction, requiring removal of the acetone byproduct to drive to completion.[13][18] | Aluminum isopropoxide in isopropanol (serves as both solvent and hydride source), reflux.[16] |
For routine synthesis where the ketone is the only reducible group, Sodium Borohydride is the recommended choice due to its excellent balance of reactivity, safety, and ease of use.
Detailed Experimental Protocols
Protocol 1: Optimized Grignard Synthesis
This protocol is designed to maximize yield by carefully controlling reaction parameters.
1. Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
In the dropping funnel, prepare a solution of isopropyl bromide or chloride (1.15 eq.) in anhydrous diethyl ether or THF.
2. Grignard Formation:
-
Add a small portion of the isopropyl halide solution to the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle reflux), add a single crystal of iodine and/or gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation.
3. Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous ether dropwise via the dropping funnel over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[11]
4. Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of NH₄Cl.[11]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography on silica gel if necessary.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Solved Can someone help me (A) draw the reaction | Chegg.com [chegg.com]
- 3. Solved In this experiment, you will prepare the Grignard | Chegg.com [chegg.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 18228-46-1 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 18. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
I have gathered significant information about the primary side reactions in the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol via the Grignard reaction. The key potential side reactions identified are:
-
Wurtz-type coupling: Formation of 2,3-dimethylbutane from the reaction of the isopropyl Grignard reagent with the unreacted isopropyl halide.
-
Reduction of the aldehyde: The sterically hindered isopropylmagnesium halide can act as a reducing agent, converting p-anisaldehyde to 4-methoxybenzyl alcohol.
-
Cannizzaro reaction: Under basic conditions (which can arise from the Grignard reagent acting as a base), p-anisaldehyde, which lacks alpha-hydrogens, can undergo disproportionation to yield 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.
-
Enolization: While less likely with p-anisaldehyde which has no alpha-protons, this is a general side reaction for Grignard reactions with enolizable carbonyls. It's worth mentioning as a general troubleshooting point.
I have also found information on how to minimize these side reactions, such as slow addition of the halide, temperature control, and ensuring anhydrous conditions.
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Structure the Technical Support Center: I will create a logical flow with FAQs that address specific problems a researcher might face, such as "Why is my yield low and what are these unexpected spots on my TLC?", followed by more specific questions about particular side products.
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This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. As Senior Application Scientists, our goal is to provide not only solutions but also the underlying scientific principles to enhance your synthetic strategies.
Troubleshooting and FAQs
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple unexpected spots. What are the likely side reactions?
Low yields and the presence of multiple byproducts in the synthesis of this compound are common issues, typically stemming from the high reactivity of the isopropylmagnesium halide Grignard reagent. The primary side reactions to consider are the reduction of the starting aldehyde, Wurtz-type coupling of the alkyl halide, and the Cannizzaro reaction of the aldehyde.
Here is a summary of the main products you might be observing:
| Compound | Structure | Reason for Formation |
| Desired Product | This compound | Nucleophilic addition of the isopropyl Grignard reagent to the carbonyl carbon of p-anisaldehyde. |
| Side Product 1 | 4-Methoxybenzyl alcohol | Reduction of p-anisaldehyde by the Grignard reagent acting as a hydride donor, or via the Cannizzaro reaction. |
| Side Product 2 | 2,3-Dimethylbutane | Wurtz-type coupling where the isopropyl Grignard reagent reacts with unreacted isopropyl halide. |
| Side Product 3 | 4-Methoxybenzoic acid | Disproportionation of p-anisaldehyde via the Cannizzaro reaction, particularly if localized high concentrations of base are present or during workup.[1][2][3][4][5] |
| Starting Material | p-Anisaldehyde | Incomplete reaction. |
To diagnose the specific issue, it is helpful to isolate and characterize the byproducts. However, understanding the mechanistic origin of these side reactions is key to their prevention.
Caption: Overview of reaction pathways in the synthesis.
Q2: I've identified 4-methoxybenzyl alcohol as a major byproduct. How is this formed and how can I prevent it?
The formation of 4-methoxybenzyl alcohol from p-anisaldehyde can occur through two primary mechanisms in this reaction system:
-
Reduction by the Grignard Reagent: Isopropylmagnesium halides are sterically hindered Grignard reagents. This bulkiness can favor a pathway where the Grignard reagent acts as a hydride donor rather than a nucleophile. The hydride is transferred from the beta-carbon of the isopropyl group to the carbonyl carbon of the aldehyde via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction). This process reduces the aldehyde to the corresponding alcohol.[6]
-
Cannizzaro Reaction: p-Anisaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions.[1][2][3][4][5] The Grignard reagent itself is a strong base and can promote this disproportionation reaction where one molecule of the aldehyde is reduced to 4-methoxybenzyl alcohol, and a second molecule is oxidized to 4-methoxybenzoic acid.
Troubleshooting Strategies:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the aldehyde to the Grignard reagent. Lower temperatures generally favor the nucleophilic addition pathway over reduction.
-
Slow Addition: Add the solution of p-anisaldehyde to the Grignard reagent dropwise. This helps to avoid localized high temperatures and high concentrations of the reactants that can promote side reactions.
-
Inverse Addition: In some cases, adding the Grignard reagent slowly to the aldehyde solution (inverse addition) can minimize the time the aldehyde is exposed to a large excess of the basic Grignard reagent, potentially reducing the Cannizzaro reaction.
Q3: My crude product is contaminated with a non-polar, volatile compound. Could this be from a Wurtz-type coupling reaction?
Yes, a non-polar, volatile byproduct is very likely 2,3-dimethylbutane, the result of a Wurtz-type coupling reaction.[7][8][9][10][11] This occurs when a molecule of the formed isopropylmagnesium halide reacts with a molecule of unreacted isopropyl halide.
Mechanism of Wurtz-Type Coupling:
R-MgX + R-X → R-R + MgX₂ (Isopropylmagnesium halide + Isopropyl halide → 2,3-Dimethylbutane + Magnesium halide)
Prevention Strategies:
-
Slow Halide Addition During Grignard Formation: The most critical step to prevent Wurtz coupling is the slow, dropwise addition of the isopropyl halide to the magnesium turnings during the preparation of the Grignard reagent.[7] This maintains a low concentration of the halide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent.
-
Maintain Moderate Temperature: The formation of the Grignard reagent is exothermic. Excessive heat can accelerate the rate of the Wurtz coupling. Use an ice bath to maintain a gentle reflux.
-
Good Stirring: Ensure efficient stirring to quickly disperse the added alkyl halide and bring it into contact with the magnesium, minimizing its reaction with the Grignard reagent in solution.
Q4: After aqueous workup, I have an acidic byproduct that is difficult to separate from my desired alcohol. What is it and how do I remove it?
The acidic byproduct is almost certainly 4-methoxybenzoic acid, a co-product of the Cannizzaro reaction.[1][2][3][4][5]
Removal Strategy:
This acidic byproduct can be easily removed with a basic wash during the workup procedure.
-
After quenching the reaction with aqueous ammonium chloride, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, forming the water-soluble sodium 4-methoxybenzoate, which will be extracted into the aqueous layer.
-
Separate the organic layer and proceed with washing with brine and drying.
Experimental Protocol: Synthesis and Purification
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Isopropyl bromide (or chloride)
-
Anhydrous diethyl ether or THF
-
p-Anisaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of isopropyl halide (1.1 equivalents) in anhydrous ether/THF.
-
Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with p-Anisaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve p-anisaldehyde (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
References
-
- Benchchem
-
- University of Babylon
-
- Jurnal Kimia Valensi
-
- Pharmaguideline
-
- SNS Courseware
-
- Allen Institute
-
- Benchchem
-
- ResearchGate
-
- Alfa Chemistry
-
- Chemistry LibreTexts
-
- Organic Chemistry Portal
-
- Filo
Sources
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. snscourseware.org [snscourseware.org]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis of this secondary alcohol is commonly achieved via a Grignard reaction between a suitable Grignard reagent and p-anisaldehyde.[1][2] While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: The Grignard Reaction Fails to Initiate.
Symptoms:
-
The characteristic cloudiness and exotherm of the Grignard reagent formation are absent.
-
The magnesium turnings remain largely unreacted.
Root Causes & Solutions:
A common hurdle in Grignar d synthesis is the initiation of the reaction, often due to the passivating layer of magnesium oxide on the surface of the magnesium metal.[3]
-
Mechanical Activation: Before adding the solvent, use a glass stirring rod to gently crush some of the magnesium turnings in the reaction flask. This exposes a fresh, unoxidized surface, which is crucial for the reaction to start.[3]
-
Chemical Activation with Iodine: Add a small crystal of iodine to the flask with the magnesium turnings.[4][5] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and activate the surface. The disappearance of the brown iodine color is an indicator that the reaction has initiated.[4]
-
Use of 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used as an initiator. It reacts with magnesium to produce ethylene gas and magnesium bromide, which activates the magnesium surface.[3][6]
-
Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[7][8] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.[9][10]
Issue 2: Low Yield of the Desired Product, this compound.
Symptoms:
-
The isolated yield of the final product is significantly lower than the theoretical maximum.
-
The presence of significant side products is observed during purification.
Root Causes & Solutions:
Low yields can be attributed to several competing side reactions and suboptimal reaction conditions.
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming a non-polar hydrocarbon byproduct. To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[3]
-
Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate. While p-anisaldehyde lacks alpha-protons, this is a consideration for other aldehyde substrates.[11]
-
Reduction of the Aldehyde: Bulky Grignard reagents can sometimes reduce the aldehyde to the corresponding primary alcohol via a hydride transfer mechanism.[11]
-
-
Suboptimal Reaction Temperature: The addition of the aldehyde to the Grignard reagent is an exothermic process.[12]
-
Inefficient Work-up: The work-up procedure is critical for protonating the intermediate alkoxide and separating the product.
Issue 3: Difficulty in Purifying the Final Product.
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from byproducts.
Root Causes & Solutions:
Purification challenges often arise from the presence of closely related byproducts.
-
Biphenyl Formation (if using Phenylmagnesium Bromide): If preparing a related compound with phenylmagnesium bromide, biphenyl is a common byproduct.[4] It can be removed by washing the crude product with a non-polar solvent like petroleum ether, in which the desired alcohol is less soluble.[7]
-
Unreacted Starting Material: The presence of unreacted p-anisaldehyde can complicate purification. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Proper Work-up: A thorough work-up, including washing the organic layer with brine, helps to remove inorganic salts that can interfere with purification.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing the Grignard reagent for this synthesis?
A1: The most common and effective solvents for Grignard reactions are anhydrous ethers, such as diethyl ether and tetrahydrofuran (THF).[14][15] These solvents are aprotic and stabilize the Grignard reagent through coordination.[8][14] THF is sometimes preferred for less reactive aryl halides.[14]
Q2: How can I confirm that my Grignard reagent has formed successfully before adding the aldehyde?
A2: Visual cues are often sufficient. The reaction mixture will typically become cloudy and may gently reflux as the exotherm from the reaction heats the solvent.[5] The disappearance of the iodine color, if used as an initiator, is also a positive sign.[4] For a more definitive test, a small aliquot can be withdrawn, quenched with water, and analyzed by TLC to check for the disappearance of the starting alkyl halide.[9]
Q3: Can I use a different quenching agent instead of saturated ammonium chloride?
A3: Yes, dilute hydrochloric acid can also be used to quench the reaction and protonate the alkoxide.[7] However, care must be taken as acidic conditions, especially with heating, can potentially lead to dehydration of the secondary alcohol product.[9] Saturated ammonium chloride is a milder and generally safer option.[10][13]
Q4: My final product is an oil. What are the best methods for purification?
A4: If the product is an oil, vacuum distillation can be an effective purification method if the compound is thermally stable. Alternatively, column chromatography on silica gel is a standard technique for purifying liquid products.[16]
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol details the synthesis via the Grignard reaction of isopropylmagnesium chloride with p-anisaldehyde.[13]
Materials:
-
Magnesium turnings
-
2-Chloropropane (Isopropyl chloride)
-
Anhydrous diethyl ether or THF
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Toluene or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-chloropropane in the anhydrous solvent.
-
Add a small portion of the 2-chloropropane solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently crush the magnesium with a dry stirring rod.
-
Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining 2-chloropropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with p-Anisaldehyde:
-
Prepare a solution of p-anisaldehyde in the anhydrous solvent in the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the p-anisaldehyde solution dropwise to the stirred Grignard reagent.[13] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[13] Monitor the reaction by TLC until the p-anisaldehyde is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[13]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene or diethyl ether.[10][13]
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3][13]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic, stabilizes Grignard reagent.[14][15] |
| Initiation | Iodine crystal or mechanical crushing | Activates magnesium surface.[3][4] |
| Addition Temperature | 0 °C | Controls exotherm, minimizes side reactions.[3][12] |
| Reaction Time | 1-2 hours post-addition | Ensures complete reaction.[13] |
| Quenching Agent | Saturated aq. NH4Cl | Mild conditions, prevents dehydration.[10][13] |
IV. Visualizations
Reaction Mechanism
Caption: Experimental workflow for the synthesis of the target alcohol.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Grignard reaction issues.
V. References
-
ChemicalBook. (2025-07-24). This compound. Retrieved from
-
University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from _
-
Leah4Sci. (2020-02-20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from
-
Journal of Chemical Education. (2021-11-19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from
-
Organic Letters. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from
-
Reddit. (2022-08-07). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. Retrieved from
-
Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions? Retrieved from
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from
-
Chegg. (2022-04-25). Draw the reaction Mechanism of Grignard reaction. Retrieved from
-
Quora. (2022-10-24). What is the best solvent for making a Grignard Reagent? Retrieved from
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from
-
Reddit. (2020-10-20). Are reaction mixtures supposed to be cooled before adding a Grignard reagent? r/Chempros. Retrieved from
-
BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. Retrieved from
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from
Sources
- 1. Solved Draw the reaction Mechanism of Grignard reaction | Chegg.com [chegg.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. This compound | 18228-46-1 [chemicalbook.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
An in-depth guide to overcoming the challenges in the purification of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is provided below, in the form of a technical support center.
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this secondary alcohol. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
The synthesis of this compound, typically via a Grignard reaction between 4-methoxybenzaldehyde and an isopropyl Grignard reagent, often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][2] Effective purification is therefore a critical step to isolate the desired compound for further use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Q1: My product "oiled out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly supersaturated with impurities depressing the melting point.[3][4]
Causality: The high concentration of the solute or impurities can cause the solution to become supersaturated upon cooling, leading to a liquid-liquid phase separation (oiling out) rather than the orderly process of crystallization.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent (the one in which the compound is soluble when hot) to decrease the saturation level.[4][5] Allow it to cool slowly again.
-
Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling out. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[5] Insulating the flask can also help slow the cooling process.[4]
-
Change the Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a hot, good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5][6]
Q2: No crystals are forming, even after extended cooling. What should I do?
A2: This issue typically arises when the solution is not sufficiently saturated, meaning too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.[5]
Causality: For crystallization to occur, the solution must be supersaturated upon cooling. If the concentration of the desired compound is below its solubility limit at the lower temperature, it will remain in solution.
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously, which could cause bumping. Once the volume is reduced, allow the solution to cool again.[5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This provides a template for further crystal formation.[7]
-
-
Switch to an Antisolvent System: If a single solvent is not working, dissolve your compound in a minimal amount of a solvent in which it is very soluble. Then, slowly add an "antisolvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) until you see persistent cloudiness. This indicates you have reached the saturation point.[8]
Q3: My final product is still impure after recrystallization, confirmed by TLC/NMR. What went wrong?
A3: Impurities can be carried over if they co-crystallize with the product or if they are trapped within the crystal lattice during rapid crystal formation.
Causality: If an impurity has a similar structure and polarity to the desired compound, it may fit into the crystal lattice. Rapid crystallization can also physically trap mother liquor (containing dissolved impurities) within the crystals.[4]
Solutions:
-
Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[4] Ensure the solution cools slowly and undisturbed.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Wash the Crystals Properly: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will wash away any adhering mother liquor without dissolving a significant amount of the product.
-
Consider an Alternative Purification Method: If impurities persist, especially those with very similar properties to your product, column chromatography may be necessary.[3]
Chromatography Issues
Q4: I'm seeing streaks on my TLC plate. How can I get clean spots?
A4: Streaking on a TLC plate is a common issue that can result from several factors, including the compound being too polar for the solvent system, applying too much sample, or the compound being acidic or basic.[3]
Causality: Strong interactions between the compound and the stationary phase (silica gel, which is acidic) can lead to slow, uneven movement up the plate, resulting in a streak rather than a compact spot.
Solutions:
-
Use a More Polar Eluent: Increase the polarity of your mobile phase. For example, if you are using 9:1 Hexane:Ethyl Acetate, try moving to 7:3 or 5:5.
-
Add a Modifier to the Eluent:
-
For acidic compounds, add a small amount of acetic acid (e.g., 0.5-1%) to the eluent.
-
For basic compounds, add a small amount of triethylamine (e.g., 0.5-1%).[3] Since this compound is a neutral alcohol, this is less likely to be the primary issue unless impurities are acidic or basic.
-
-
Apply a More Dilute Sample: Overloading the TLC plate is a frequent cause of streaking. Ensure your spotting solution is dilute and apply a very small spot.
Q5: My compound and an impurity are co-eluting during column chromatography. How can I improve the separation?
A5: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases, resulting in overlapping elution profiles.
Causality: The separation in column chromatography depends on the differential partitioning of compounds between the stationary and mobile phases.[9] If this difference is minimal for two compounds, they will travel through the column at similar rates.
Solutions:
-
Optimize the Solvent System: The key to good separation is finding an eluent that gives a significant difference in the Rf values of your compounds on a TLC plate. Aim for an Rf of ~0.35 for your target compound and the largest possible ΔRf between it and the impurity.[10] You may need to screen several solvent systems.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the less polar compounds first. Then, gradually increase the polarity of the eluent to elute the more polar compounds.[9] This can improve separation between compounds with close Rf values.
-
Improve Column Packing: Ensure the column is packed homogeneously without any air bubbles or channels, as these lead to poor resolution.[10]
-
Change the Stationary Phase: While silica gel is most common, alumina (which can be acidic, neutral, or basic) may offer different selectivity and could resolve the co-eluting compounds.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for purifying crude this compound?
A1: For most solid organic compounds, recrystallization is the preferred first-line purification technique due to its simplicity, cost-effectiveness, and scalability.[8] If the crude product is an oil or if recrystallization fails to remove impurities effectively, column chromatography is the next logical step.[3]
Q2: How do I select the right solvent system for recrystallization?
A2: The ideal recrystallization solvent should meet the following criteria[7][12]:
-
The compound should be highly soluble at high temperatures but poorly soluble at low temperatures.
-
Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal after filtration.[12]
A good starting point is to test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, toluene, and mixtures thereof) at room temperature and upon heating.
| Solvent/System | Polarity | Comments |
| Hexane/Ethyl Acetate | Low-Med | A good starting mixed-solvent system. Dissolve in hot ethyl acetate, add hot hexane until cloudy. |
| Toluene | Low | Often good for aromatic compounds. |
| Ethanol/Water | High | Dissolve in hot ethanol, add water dropwise until cloudy. Good for moderately polar compounds.[5] |
| Dichloromethane/Hexane | Low-Med | Another common mixed system. Dissolve in dichloromethane and add hexane as the antisolvent. |
Q3: How do I develop a solvent system for column chromatography using TLC?
A3: Thin-Layer Chromatography (TLC) is an essential tool for developing a solvent system for column chromatography. The process is as follows:
-
Spot the Plate: Dissolve a small amount of your crude mixture and spot it on a TLC plate.
-
Test Solvents: Develop the plate in various solvent systems of differing polarities (e.g., different ratios of hexane and ethyl acetate).
-
Analyze Rf Values: The retention factor (Rf), the distance traveled by the spot divided by the distance traveled by the solvent front, is a measure of a compound's polarity in a given eluent.
-
Select the Optimal System: The ideal solvent system for column chromatography is one that moves the desired compound to an Rf value of approximately 0.25-0.40 on the TLC plate and provides the maximum possible separation between the spot of the desired product and the spots of any impurities.[10]
Q4: What are the common impurities from the Grignard synthesis of this compound?
A4: The Grignard reaction is powerful but sensitive to reaction conditions, leading to several potential impurities.[13][14]
| Impurity | Source | Removal Strategy |
| 4-Methoxybenzaldehyde | Unreacted starting material. | Less polar than the product alcohol. Should elute earlier in column chromatography. |
| Biphenyl-type impurities | Wurtz coupling of the Grignard reagent with the aryl halide (if applicable in reagent synthesis) or itself.[1] | Typically non-polar and will elute very quickly during column chromatography. Removed by recrystallization. |
| 1-(4-methoxyphenyl)ethanone | Potential impurity in the starting aldehyde. | More polar than the aldehyde but generally less polar than the alcohol product. Separable by chromatography. |
| Magnesium salts | From the Grignard reagent and workup. | Removed during the aqueous workup (e.g., washing with NH4Cl solution).[15] |
| Water/Protic Solvents | Quenches the Grignard reagent. | Not an impurity in the final product, but reduces yield.[13] |
Experimental Protocols & Visualizations
Protocol 1: General Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent until the solid just dissolves.[7]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry completely.
Diagram 1: Decision Tree for Purification Method Selection
A decision-making guide for selecting a purification method.
Diagram 2: Troubleshooting Workflow for Recrystallization
Sources
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. columbia.edu [columbia.edu]
- 12. youtube.com [youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. fiveable.me [fiveable.me]
- 15. This compound | 18228-46-1 [chemicalbook.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during its synthesis.
Introduction
This compound is a secondary alcohol with applications in the synthesis of various organic molecules. Its preparation is most commonly achieved through two primary synthetic routes: the Grignard reaction of 4-methoxybenzaldehyde with an isopropylmagnesium halide, or the reduction of 1-(4-methoxyphenyl)-2-methylpropan-1-one. While these methods are generally reliable, they are not without potential pitfalls that can lead to the formation of undesirable byproducts, impacting yield and purity. This guide provides a comprehensive overview of these common byproducts and practical, field-proven strategies to mitigate their formation and effectively troubleshoot your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Grignard reaction. This involves the nucleophilic addition of an isopropylmagnesium halide (typically bromide or chloride) to 4-methoxybenzaldehyde.[1][2][3] This reaction is favored for its efficiency in forming the carbon-carbon bond required in the target molecule.
Q2: My Grignard reaction is sluggish or fails to initiate. What are the likely causes?
Failure to initiate a Grignard reaction is a common issue, almost always stemming from the presence of moisture or impurities on the magnesium surface. Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other protic species.[4] Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents. The magnesium turnings should be fresh and activated, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask before adding the alkyl halide.
Q3: I've observed a significant amount of a nonpolar hydrocarbon byproduct in my crude product from the Grignard synthesis. What is it and how can I prevent it?
This is likely a Wurtz coupling product, resulting from the reaction of the Grignard reagent with unreacted isopropyl halide.[5][6][7] In this specific synthesis, the byproduct would be 2,3-dimethylbutane. To minimize its formation, ensure a slow, controlled addition of the isopropyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[5]
Q4: After quenching my Grignard reaction, I have a significant amount of unreacted 4-methoxybenzaldehyde. What went wrong?
This indicates an incomplete reaction, which can be due to several factors:
-
Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent was added. It is crucial to use a slight excess of the Grignard reagent to ensure complete consumption of the aldehyde.
-
Poor Quality Grignard Reagent: The Grignard reagent may have degraded due to exposure to air or moisture.
-
Low Reaction Temperature: The reaction may not have been allowed to proceed at a sufficient temperature or for an adequate duration.
Q5: Can I synthesize this compound by reducing 1-(4-methoxyphenyl)-2-methylpropan-1-one? What are the advantages of this method?
Yes, the reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, is a viable alternative.[8][9] This method is often cleaner and easier to perform than a Grignard reaction, particularly if the ketone is readily available. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation.[8] The primary advantage is the avoidance of highly reactive Grignard reagents and the associated anhydrous conditions.
Q6: What are the common byproducts when using sodium borohydride for the reduction of 1-(4-methoxyphenyl)-2-methylpropan-1-one?
The main impurity is typically unreacted starting ketone. Borate esters, formed from the reaction of the borohydride with the alcohol product or solvent, can also be present but are usually hydrolyzed during the workup.[10]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific byproducts and experimental issues.
Troubleshooting the Grignard Reaction Route
The Grignard reaction between 4-methoxybenzaldehyde and isopropylmagnesium halide is a powerful C-C bond-forming reaction. However, several side reactions can occur, leading to a range of byproducts.
-
Identification: A volatile, nonpolar hydrocarbon. It can be detected by GC-MS and will have a characteristic fragmentation pattern.
-
Cause: This byproduct arises from the coupling of two isopropyl groups, a reaction known as Wurtz coupling.[5][6][7][11] It occurs when the formed Grignard reagent reacts with the unreacted isopropyl halide.
-
Prevention:
-
Slow Addition: Add the isopropyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.[5]
-
Efficient Stirring: Ensure vigorous stirring to promote the reaction of the halide with the magnesium surface rather than with the Grignard reagent in solution.
-
Solvent Choice: While diethyl ether is common, in some cases, other solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.[5]
-
-
Identification: Can be detected by TLC, HPLC, or GC-MS.
-
Cause: Incomplete reaction due to insufficient or degraded Grignard reagent, or non-optimal reaction conditions.
-
Troubleshooting Protocol:
-
Titrate the Grignard Reagent: Before adding the aldehyde, determine the exact concentration of your freshly prepared Grignard reagent by titration to ensure you are using the correct stoichiometry.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent the quenching of the Grignard reagent.
-
Optimize Reaction Time and Temperature: After the addition of the aldehyde, allow the reaction to stir at room temperature for an adequate period (e.g., 1-2 hours) to ensure completion. Gentle warming can sometimes be employed, but care must be taken to avoid side reactions.
-
-
Identification: Isopropanol can be detected by GC-MS. Propane is a gas and will likely not be observed in the final product mixture.
-
Cause: These are formed by the reaction of the isopropylmagnesium halide with adventitious water or other protic impurities. The Grignard reagent is a strong base and will readily abstract a proton.
-
Prevention: The key is to maintain strictly anhydrous conditions throughout the preparation and use of the Grignard reagent.
Troubleshooting the Ketone Reduction Route
The reduction of 1-(4-methoxyphenyl)-2-methylpropan-1-one with a hydride reducing agent like sodium borohydride is generally a high-yielding and clean reaction.
-
Identification: Can be readily detected by TLC, HPLC, or GC-MS.
-
Cause: Insufficient reducing agent or incomplete reaction.
-
Troubleshooting Protocol:
-
Use a Molar Excess of Reducing Agent: Typically, 1.5 to 2 equivalents of sodium borohydride are used to ensure complete reduction.
-
Monitor the Reaction: Follow the progress of the reaction by TLC until the starting ketone is no longer visible.
-
Solvent Choice: The reduction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the reaction.
-
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromopropane
-
Anhydrous diethyl ether
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-bromopropane in anhydrous diethyl ether and add a small amount to the magnesium. Wait for the reaction to initiate (disappearance of iodine color and gentle reflux).
-
Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 4-methoxybenzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Summary: Common Byproducts and Their Characteristics
| Byproduct | Synthesis Route | Molar Mass ( g/mol ) | Identification Method | Mitigation Strategy |
| 2,3-Dimethylbutane | Grignard | 86.18 | GC-MS | Slow addition of alkyl halide, efficient stirring. |
| Unreacted 4-Methoxybenzaldehyde | Grignard | 136.15 | TLC, HPLC, GC-MS | Use a slight excess of Grignard reagent, ensure anhydrous conditions. |
| Unreacted 1-(4-Methoxyphenyl)-2-methylpropan-1-one | Reduction | 178.23 | TLC, HPLC, GC-MS | Use a molar excess of reducing agent, monitor reaction to completion. |
Part 4: Visualizations
Grignard Reaction and Side Reactions
Caption: Competing pathways in the Grignard synthesis.
Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?. Retrieved from [Link]
-
Quora. (2016). How is secondary alcohol produced from ester and grignard reagent?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chegg. (2017). Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming this compound?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
Chegg. (2017). In this experiment, you will prepare the Grignard reagent isopropyl magnesium bromide from 2-bromopropane.... Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
-
Deitmann, E., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]
-
YouTube. (2023). Preparation of Alcohols from Grignard Reagent. Retrieved from [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
Sources
- 1. Solved Can someone help me (A) draw the reaction | Chegg.com [chegg.com]
- 2. Solved In this experiment, you will prepare the Grignard | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. reddit.com [reddit.com]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Troubleshooting the Grignarzd Reaction for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The synthesis of this compound involves the nucleophilic addition of an isopropylmagnesium halide to 4-methoxybenzaldehyde. While powerful, this reaction is notoriously sensitive to experimental conditions. This guide will address common pitfalls and provide robust solutions to ensure reproducible and high-yielding results.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis. Each entry details the issue, probable causes, and validated solutions.
Issue 1: The Grignard Reaction Fails to Initiate
Symptoms:
-
No observable signs of reaction (e.g., bubbling, gentle reflux, cloudiness) after adding a portion of the isopropyl halide to the magnesium turnings.
-
The iodine crystal, if used as an initiator, does not fade in color.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solutions |
| Presence of Moisture | Grignard reagents are potent bases and will be rapidly quenched by protic sources, particularly water. This is often the primary reason for initiation failure. Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C. Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether). |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organohalide from reacting with the metal. Solution: Activate the magnesium surface. This can be achieved through several methods: • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod inside the reaction flask to expose a fresh metal surface. • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Iodine reacts with the magnesium to form MgI₂, which helps to disrupt the oxide layer. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, cleaning the surface. |
| Poor Quality Isopropyl Halide | The isopropyl halide (bromide is more reactive than chloride) may have degraded or contain inhibitors. Solution: Use a freshly opened bottle of high-purity isopropyl halide. If in doubt, distill the halide before use. |
| Insufficient Localized Heating | The initiation of a Grignard reaction is an autocatalytic process that often requires a small amount of initial energy input. Solution: After adding a small amount of the isopropyl halide solution, gently warm the flask with a heat gun. Once the reaction initiates (indicated by bubbling or cloudiness), the exothermic nature of the reaction will typically sustain it. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous. |
Issue 2: Low Yield of this compound
Symptoms:
-
After work-up and purification, the isolated yield of the desired alcohol is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a complex mixture of compounds.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solutions |
| Wurtz Coupling Side Reaction | A significant side reaction is the coupling of the Grignard reagent with unreacted isopropyl halide to form 2,3-dimethylbutane (a Wurtz-type product). This is favored by high local concentrations of the alkyl halide and elevated temperatures. Solution: Add the isopropyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, gentle reflux. This prevents the buildup of unreacted halide. Using a syringe pump for the addition can provide excellent control. |
| Enolization of 4-Methoxybenzaldehyde | Although 4-methoxybenzaldehyde has no α-protons and cannot be enolized by the Grignard reagent, this is a common issue with other aldehydes and ketones. The Grignard reagent can act as a base, deprotonating the α-carbon and leading to recovery of the starting carbonyl compound after work-up. Solution: While not directly applicable here, it's a critical consideration for other Grignard syntheses. To minimize this, the Grignard reagent should be added slowly to a solution of the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C). |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted 4-methoxybenzaldehyde. Solution: Ensure that a slight excess (typically 1.1-1.2 equivalents) of the Grignard reagent is used relative to the aldehyde. Allow the reaction to stir for an adequate amount of time after the addition is complete (e.g., 1-2 hours) at room temperature or with gentle heating to ensure full conversion. |
| Hydrolysis of Grignard Reagent | As mentioned, any moisture present will destroy the Grignard reagent, reducing the effective amount available to react with the aldehyde. Solution: Maintain strict anhydrous conditions throughout the entire process, including the addition of the 4-methoxybenzaldehyde solution. |
Issue 3: Formation of Unexpected Byproducts
Symptoms:
-
Characterization (e.g., NMR, GC-MS) reveals the presence of compounds other than the desired product and starting materials.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solutions |
| Formation of a Ketone via Oxidation | If the reaction is exposed to air (oxygen) before the acidic work-up, the intermediate magnesium alkoxide can be oxidized. A subsequent work-up can lead to the formation of 1-(4-methoxyphenyl)-2-methylpropan-1-one. Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and before the acidic quench. |
| Reduction of the Aldehyde | Grignard reagents with β-hydrogens, like isopropylmagnesium bromide, can reduce the aldehyde to the corresponding primary alcohol (4-methoxybenzyl alcohol) via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction). Solution: This is an inherent competing pathway. Performing the reaction at lower temperatures can sometimes favor the nucleophilic addition over the reduction pathway. |
| Homocoupling of Aryl Aldehyde | While less common, radical-mediated coupling of the 4-methoxybenzaldehyde can occur under certain conditions, leading to pinacol-type products. Solution: Ensure the magnesium used is of high quality and that the reaction is not subjected to excessively high temperatures, which can promote radical pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous ether or THF used as the solvent? A1: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal for several reasons. Firstly, they are aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent. Secondly, the lone pairs of electrons on the ether oxygen atoms coordinate to and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity.
Q2: I've heard of using iodine to start the reaction. How does this work? A2: Adding a small crystal of iodine is a common technique to initiate a sluggish Grignard reaction. The iodine reacts with the magnesium surface to form magnesium iodide (MgI₂). This process etches the surface of the metal, removing the passivating magnesium oxide layer and exposing fresh, reactive magnesium to the alkyl halide. The disappearance of the brown iodine color is a good visual indicator that the reaction has begun.
Q3: My Grignard reagent solution is cloudy and grey/black. Is this normal? A3: Yes, a grey, cloudy, or even black appearance is typical for a Grignard reagent solution and indicates that the reaction is proceeding. The solution is not a true solution but rather a suspension of various organomagnesium species in equilibrium (Schlenk equilibrium). The fine particles can be unreacted magnesium, magnesium oxide, or other insoluble species.
Q4: What is the purpose of the acidic work-up step? A4: The initial product of the Grignard addition to the aldehyde is a magnesium alkoxide salt. This intermediate is not the final alcohol product. The addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) serves two purposes: first, it protonates the alkoxide to yield the desired neutral alcohol, this compound. Second, it dissolves any unreacted magnesium metal and the magnesium hydroxide salts formed, facilitating the purification of the organic product.
Q5: Can I store my prepared Grignard reagent for later use? A5: While it is possible to store Grignard reagents under a strictly inert and anhydrous atmosphere, it is generally recommended to use them immediately after preparation. Over time, they can degrade through reaction with trace atmospheric components or precipitation. For the most reliable results, in-situ generation and immediate use are best practice.
Experimental Protocols & Visualizations
Protocol 1: Preparation of Isopropylmagnesium Bromide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and its color disappears. Allow the flask to cool.
-
Initiation: Add a small portion (~10%) of a solution of 2-bromopropane (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.
-
Formation: Once the reaction initiates (evidenced by gentle reflux and a cloudy appearance), add the remaining 2-bromopropane solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The resulting dark grey solution is the Grignard reagent.
Diagram: Grignard Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Grignard reaction issues.
Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, with a particular focus on addressing the challenges encountered when scaling up from the laboratory bench to pilot or production scale. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure your success.
Introduction: The Grignard Approach to this compound
The most common and efficient method for synthesizing this compound is the Grignard reaction.[1] This involves the nucleophilic addition of an isopropylmagnesium halide (the Grignard reagent) to 4-methoxybenzaldehyde.[2] While straightforward on a small scale, scaling up this reaction introduces complexities that can significantly impact yield and purity.[3][4] This guide will address these challenges head-on, providing you with the necessary tools to troubleshoot and optimize your large-scale synthesis.
Reaction Overview
The fundamental transformation is as follows:
4-Methoxybenzaldehyde + Isopropylmagnesium Halide → this compound
This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and requires careful control of reaction conditions to minimize side reactions.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most critical factor for a successful Grignard reaction?
A1: Absolutely anhydrous (water-free) conditions are paramount.[5][7] Grignard reagents are potent bases and will readily react with any protic source, especially water, which will quench the reagent and halt your desired reaction.[5] All glassware must be rigorously dried, and anhydrous solvents are essential.
Q2: Which isopropylmagnesium halide should I use: chloride or bromide?
A2: Both isopropylmagnesium chloride and bromide are effective. The choice often comes down to cost, availability, and the specific reaction conditions. Isopropylmagnesium chloride is sometimes favored for its higher reactivity in certain applications.
Q3: Can I use a different solvent than THF or diethyl ether?
A3: While THF and diethyl ether are the most common solvents due to their ability to solvate and stabilize the Grignard reagent, other high-boiling ethers like diglyme can be used.[5] However, solvent choice can impact reaction kinetics and the side product profile, so any change should be carefully evaluated.[5]
Q4: At what temperature should I run the reaction?
A4: The initial formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to start. The subsequent addition of the 4-methoxybenzaldehyde is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.[5]
In-Depth Experimental Protocol: Laboratory Scale Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 4-Methoxybenzaldehyde | >98% purity |
| Isopropylmagnesium chloride | 2M solution in THF |
| Toluene | Anhydrous |
| Ammonium chloride | Saturated aqueous solution |
| Magnesium sulfate | Anhydrous |
| Round-bottom flask | Three-necked, appropriately sized |
| Addition funnel | |
| Reflux condenser | |
| Magnetic stirrer | |
| Inert gas supply (N2 or Ar) |
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and an addition funnel. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.
-
Grignard Reagent: Charge the flask with 7.4 mL of a 2M isopropylmagnesium chloride solution in THF.[2]
-
Aldehyde Addition: Prepare a solution of 1.5 mL of 4-methoxybenzaldehyde in 10 mL of anhydrous toluene.[2] Slowly add this solution dropwise from the addition funnel to the stirred Grignard reagent at 8 °C.[2] Maintain a slow addition rate to control the reaction exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for at least one hour.[2]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a half-saturated aqueous ammonium chloride solution.[2] This will protonate the alkoxide intermediate and neutralize any remaining Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.[2]
-
Purification: Combine all organic phases and wash with a half-saturated aqueous ammonium chloride solution.[2] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2] Further purification can be achieved by flash column chromatography if necessary.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide for Scale-Up
Scaling up chemical reactions is not always a linear process.[8] Issues that are negligible at the lab scale can become significant challenges in larger reactors.[3][4][9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture Contamination: Grignard reagent is quenched by water.[5] | Rigorously dry all glassware, solvents, and starting materials. Consider using a fresh bottle of anhydrous solvent. Flame-dry the reactor under vacuum before use. |
| Inactive Magnesium Surface: The magnesium surface can be passivated by an oxide layer.[5] | Activate the magnesium before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Mechanical activation by grinding in an inert atmosphere is also effective.[5] | |
| Side Reactions (e.g., Wurtz Coupling): The Grignard reagent can react with the unreacted isopropyl halide.[5] | Add the isopropyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[5] | |
| Enolization of Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde if it has acidic α-protons (not a major issue with 4-methoxybenzaldehyde). | Add the aldehyde to the Grignard solution at a lower temperature (e.g., 0 °C or below).[5] | |
| Reaction Fails to Initiate | Inactive Magnesium: As mentioned above, the magnesium surface may be passivated.[5] | Activate the magnesium using chemical or mechanical methods.[5] |
| Poor Quality Reagents: Impurities in the isopropyl halide or solvent can inhibit the reaction. | Use freshly distilled or high-purity reagents. | |
| Formation of Impurities | Over-addition/Exotherm: A rapid addition of the aldehyde can lead to localized heating and side reactions. | Ensure slow, controlled addition of the aldehyde, especially during scale-up where heat dissipation is less efficient.[3] Monitor the internal reaction temperature. |
| Air (Oxygen) Exposure: Grignard reagents can be oxidized by air. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | |
| Difficult Purification | Emulsion Formation during Workup: This can make phase separation challenging. | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
| Incomplete Quenching: Residual Grignard reagent can cause issues during workup and purification. | Ensure the quenching step is complete by adding the aqueous ammonium chloride solution until no further reaction is observed. |
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common issues in the Grignard synthesis.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[10][11] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the carbinol proton, the isopropyl methine, and the two diastereotopic methyl groups of the isopropyl moiety.
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and strong C-O stretching bands for the ether and alcohol.[10]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (180.24 g/mol ).[2][12]
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and scalable method. However, success, particularly at a larger scale, hinges on meticulous attention to detail, especially regarding anhydrous conditions and temperature control. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently produce this valuable compound.
References
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
CatSci Ltd. (n.d.). Some Scale-Up Considerations. Retrieved from [Link]
-
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
Chegg. (2021, November 28). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]
-
Chegg. (2022, April 25). Draw the reaction Mechanism of Grignard reaction. Retrieved from [Link]
-
Synthesis of 1-(2-Methoxyphenyl)-1-[4-(3-phenylpropoxy)-phenyl]-propan-1-ol. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
-
The Natural Products Atlas. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]
- Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.
-
Chegg. (2021, January 26). Solved F) Draw the structures of 1-(4-methoxyphenyl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]
- Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
-
protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
Sources
- 1. Solved Draw the reaction Mechanism of Grignard reaction | Chegg.com [chegg.com]
- 2. This compound | 18228-46-1 [chemicalbook.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. primescholars.com [primescholars.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 8. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 9. catsci.com [catsci.com]
- 10. spectrabase.com [spectrabase.com]
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- 12. This compound | C11H16O2 | CID 12644950 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(4-Methoxyphenyl)-2-methylpropan-1-ol stability and storage issues
Welcome to the technical support center for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.
Introduction to the Stability of this compound
This compound is a secondary benzylic alcohol. Its structure, featuring a methoxy-substituted aromatic ring, makes it susceptible to specific degradation pathways, primarily oxidation. The electron-donating nature of the methoxy group can increase the rate of oxidation at the benzylic position.[1] Understanding the inherent chemical stability of this molecule is crucial for obtaining reliable experimental results and ensuring the long-term integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[2] Refrigeration is recommended for long-term storage.
Q2: Why is an inert atmosphere important for storing this compound?
A2: this compound is susceptible to oxidation, especially in the presence of air and light. The secondary alcohol group can be oxidized to a ketone. Storing under an inert atmosphere minimizes contact with oxygen, thus preventing oxidative degradation.
Q3: I noticed a new peak in the NMR spectrum of my stored sample. What could it be?
A3: A common degradation product is the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[3] You may also observe byproducts from other degradation pathways, such as those initiated by light or trace acidic/basic impurities. We recommend running a fresh analysis and comparing it with a reference spectrum of the starting material.
Q4: Can I handle this compound on the open bench?
A4: For brief periods, handling in a well-ventilated area away from direct sunlight may be acceptable. However, for prolonged manipulations or if high purity is critical, we strongly recommend using a glovebox or a Schlenk line to maintain an inert atmosphere.[4][5][6][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Reaction Outcomes or Low Yields
-
Symptom: Your reaction is not proceeding as expected, or you are observing a significant amount of side products.
-
Potential Cause: The starting material may have degraded due to improper storage or handling. The presence of the ketone impurity can interfere with reactions targeting the alcohol functionality.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze your starting material using techniques like NMR, GC-MS, or HPLC to check for the presence of degradation products.
-
Purify the Starting Material: If impurities are detected, consider purifying the alcohol by column chromatography or recrystallization before use.
-
Improve Handling Technique: For future experiments, ensure all glassware is oven-dried and cooled under an inert atmosphere.[4][5] Use anhydrous and deoxygenated solvents.
-
Issue 2: Sample Discoloration
-
Symptom: Your sample, which was initially a colorless or pale yellow solid/oil, has developed a yellow or brownish tint over time.
-
Potential Cause: Discoloration can be an indicator of oxidative degradation or the formation of polymeric byproducts.
-
Troubleshooting Steps:
-
Analytical Assessment: Analyze the discolored sample to identify the impurities.
-
Review Storage Conditions: Ensure the container is properly sealed and stored away from light and heat sources.
-
Consider an Antioxidant: For long-term solution-based storage, adding a small amount of a suitable antioxidant (e.g., BHT) might be considered, but its compatibility with your downstream applications must be verified.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][10][11][12][13]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
Analytical instruments (HPLC, GC-MS, NMR)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in the chosen organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating analytical method (e.g., HPLC with UV detection). Characterize any significant degradation products using MS and NMR.
Data Presentation:
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 h | 60 °C | [Insert Data] | [Insert Identification] |
| 0.1 M NaOH | 24 h | 60 °C | [Insert Data] | [Insert Identification] |
| 3% H₂O₂ | 24 h | Room Temp | [Insert Data] | 1-(4-methoxyphenyl)-2-methylpropan-1-one |
| Thermal (Solid) | 48 h | 80 °C | [Insert Data] | [Insert Identification] |
| Photodegradation | 8 h | Ambient | [Insert Data] | [Insert Identification] |
This table is a template. Actual data should be generated experimentally.
Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathway
Caption: Primary degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
References
-
Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
Measurement of aryl and alcohol sulfotransferase activity. PubMed. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
The Manipulation of Air-Sensitive Compounds. Wiley. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available from: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available from: [Link]
-
AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS. INCHEM. Available from: [Link]
-
Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. Available from: [Link]
-
This compound. Chemsrc. Available from: [Link]
-
1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. Available from: [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available from: [Link]
Sources
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. fauske.com [fauske.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Technical Support Center: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Introduction: Understanding the Stability of this compound
This compound is a secondary benzylic alcohol. Its structure, featuring a hydroxyl group on a carbon adjacent to a methoxy-substituted phenyl ring, makes it a valuable intermediate in organic synthesis. However, this same structure confers inherent instability under certain experimental conditions. The key to its instability lies in the formation of a resonance-stabilized secondary benzylic carbocation upon protonation and loss of the hydroxyl group.[1][2] The electron-donating nature of the para-methoxy group further enhances the stability of this carbocation, making the alcohol particularly susceptible to decomposition.
This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help researchers mitigate common decomposition pathways, ensuring the integrity of this compound throughout their experimental workflows.
Troubleshooting Guide & FAQs
Q1: During aqueous workup or silica gel chromatography, I'm observing significant loss of my product and the formation of a new, less polar spot on my TLC. What is happening?
A1: This is a classic sign of acid-catalyzed dehydration. Trace amounts of acid, either from a previous reaction step or from the inherent acidity of silica gel, can catalyze the elimination of water from your alcohol. This process proceeds through a stable secondary benzylic carbocation intermediate, which then loses a proton to form an alkene, or reacts with another alcohol molecule to form a dimeric ether.[3][4]
Mechanism Insight: The para-methoxy group actively stabilizes the carbocation intermediate through resonance, significantly lowering the activation energy for this decomposition pathway.
Core Problem: Acid-Catalyzed Decomposition
Caption: Acid-catalyzed decomposition of the target alcohol.
Preventative Measures:
-
Neutralize Before Extraction: Always wash the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to quench any residual acid before drying and concentration.
-
Avoid Acidic Media: Use neutral or basic drying agents (e.g., MgSO₄, Na₂SO₄, or K₂CO₃). Avoid strongly acidic conditions in all subsequent steps unless the hydroxyl group is protected.
-
Modify Purification:
-
Deactivate Silica Gel: If silica gel chromatography is necessary, use silica that has been pre-treated with a base, such as triethylamine. A common practice is to use a solvent system containing 0.5-1% triethylamine.
-
Use Neutral Alumina: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Avoid High Temperatures: Perform chromatography at room temperature and remove solvent under reduced pressure without excessive heating.
-
Experimental Protocol 1: Neutral Workup and Purification
Objective: To safely isolate this compound after a reaction, preventing acid-catalyzed decomposition.
Materials:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Neutral alumina or silica gel pre-treated with 1% triethylamine in the eluent
-
Hexanes, Ethyl Acetate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Brine (1 x 50 mL).
-
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo at a temperature not exceeding 40°C.
-
If further purification is required, perform column chromatography using neutral alumina or pre-treated silica gel. Elute with a suitable solvent gradient (e.g., 5% to 20% Ethyl Acetate in Hexanes).
Q2: My purified compound develops a yellow tint and shows a new impurity by NMR/LCMS upon storage. What is causing this degradation?
A2: This suggests slow oxidation to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. Secondary benzylic alcohols can be susceptible to oxidation, especially when exposed to air (oxygen) over prolonged periods.[5][6] This process can be accelerated by light or trace metal impurities.
Decomposition Pathway: Oxidation
Caption: Oxidation of the alcohol to the corresponding ketone.
Preventative Storage Protocol:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (Argon or Nitrogen).
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store at low temperatures (≤ 4°C) to minimize the rate of oxidation.
-
High Purity: Ensure the compound is free from solvent and metal residues, which can catalyze oxidation.
Q3: I need to perform a reaction under strongly basic or nucleophilic conditions, but I'm worried about the stability of the free hydroxyl group. What is the best strategy?
A3: Protecting the hydroxyl group is the most robust strategy. When subsequent reaction conditions are incompatible with a free alcohol, converting the hydroxyl group into a stable ether, such as a silyl ether, is recommended. The benzyldimethylsilyl (BnDMS) or tert-butyldimethylsilyl (TBDMS) group is an excellent choice as it is stable to a wide range of non-acidic and non-fluoride conditions and can be easily removed later.[7][8]
Workflow: Protective Group Strategy
Caption: General workflow for using a protecting group.
Experimental Protocol 2: Protection as a TBDMS Ether
Objective: To protect the hydroxyl group of this compound to enhance its stability for subsequent synthetic steps.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting TBDMS-protected ether by standard silica gel chromatography.
Summary of Conditions to Avoid
| Condition | Primary Decomposition Pathway | Rationale | Recommended Alternative |
| Strong/Trace Acids | Dehydration (Alkene/Ether Formation) | Promotes formation of a stable benzylic carbocation.[9][10] | Maintain neutral or basic pH; use non-acidic reagents. |
| Standard Silica Gel | Dehydration (Alkene/Ether Formation) | The surface of silica gel is acidic and can catalyze elimination. | Use neutral alumina or base-deactivated silica gel. |
| High Temperatures (>40-50°C) | Dehydration & Oxidation | Provides activation energy for decomposition pathways. | Concentrate solutions in vacuo with minimal heating. |
| Prolonged Air/Light Exposure | Oxidation (Ketone Formation) | Promotes radical oxidation of the secondary alcohol.[6] | Store under an inert atmosphere in a sealed, dark container at low temperature. |
References
- 1. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support guide for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. Our goal is to move beyond simple instructions and offer a deeper understanding of the principles behind each step, enabling you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities I am likely to encounter during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. The most common synthesis involves the Grignard reaction between an isopropylmagnesium halide and 4-methoxybenzaldehyde (p-anisaldehyde).[1]
-
Unreacted Starting Materials: The most prevalent impurities are typically unreacted 4-methoxybenzaldehyde and any excess Grignard reagent.
-
Grignard-Related Byproducts: Grignard reagents are highly reactive and can interact with moisture or carbon dioxide, leading to the formation of propane and isobutyric acid, respectively.[2] Additionally, impurities in the magnesium metal, such as iron and manganese, can negatively impact the reaction's efficiency.[3] Wurtz coupling can also lead to the formation of biphenyl-like impurities.[4]
-
Oxidation Product: The target alcohol can be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, especially during workup or if exposed to air and certain metal catalysts for extended periods.[5]
-
Solvent Residues: Residual solvents from the reaction (e.g., THF, diethyl ether, toluene) or extraction (e.g., ethyl acetate, dichloromethane) are also common.
Q2: What is the most effective general method for purifying crude this compound?
A2: For most laboratory-scale preparations, flash column chromatography is the most effective and versatile purification technique.[6][7] This method excels at separating compounds with different polarities. Given that the target compound is a moderately polar alcohol, it can be efficiently separated from less polar impurities (like solvent residues or coupling byproducts) and more polar impurities (like unreacted aldehyde).[8] If the crude product is a solid and relatively clean, recrystallization can be a highly efficient alternative for achieving high purity.[9][10]
Q3: How can I definitively assess the purity of my final product?
A3: A multi-faceted approach is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot (using multiple eluent systems) is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity analysis. The absence of signals corresponding to known impurities (e.g., the aldehydic proton of p-anisaldehyde around 9.9 ppm) is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[11][12]
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My crude product is a persistent oil and will not crystallize. What are my next steps?
A4: Oiling out is a common issue when impurities prevent the formation of a stable crystal lattice.[13]
-
Causality: The presence of unreacted starting materials, solvent residues, or byproducts disrupts the intermolecular forces (like hydrogen bonding) necessary for crystallization.
-
Solution Workflow:
-
Initial Cleanup: Perform an aqueous workup. Wash the organic layer sequentially with a saturated sodium bisulfite solution (to remove unreacted aldehyde), a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Ensure all solvent is removed under reduced pressure. High-vacuum drying may be necessary.
-
Purification: The most reliable next step for an impure oil is column chromatography . This will separate the target alcohol from the impurities that are inhibiting crystallization.[14]
-
Inducing Crystallization (Post-Chromatography): Once a purer fraction is obtained, dissolve it in a minimal amount of a hot non-polar solvent (like hexanes or heptane) and cool it slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Q5: My ¹H NMR spectrum clearly shows a singlet at ~9.9 ppm, indicating unreacted 4-methoxybenzaldehyde. How can I remove it?
A5: The aldehyde's carbonyl group provides a reactive handle for selective removal.
-
Causality: This indicates an incomplete reaction, either due to insufficient Grignard reagent or deactivation of the reagent.
-
Solution: A sodium bisulfite wash is highly effective.
-
Mechanism: Sodium bisulfite adds across the carbonyl double bond of the aldehyde to form a water-soluble bisulfite adduct. The alcohol, lacking this functional group, remains in the organic phase.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the solution 2-3 times with a saturated aqueous solution of sodium bisulfite. Monitor the removal of the aldehyde by TLC. Afterwards, wash with water and brine, then dry and concentrate the organic layer.
-
Q6: I observe a ketone impurity in my analytical data (¹H NMR shows a doublet for the methine proton instead of the alcohol's doublet, and a C=O stretch in the IR). How did this form and how can I remove it?
A6: The presence of 1-(4-methoxyphenyl)-2-methylpropan-1-one is typically due to oxidation.[5]
-
Causality: Over-vigorous workup conditions, prolonged exposure to air, or the presence of trace metal contaminants can oxidize the secondary alcohol to a ketone.
-
Solution:
-
Separation: The ketone is significantly less polar than the corresponding alcohol. Therefore, it can be easily separated by flash column chromatography . The ketone will elute much earlier than the alcohol.[8]
-
Prevention: During the workup, avoid excessive heating or prolonged stirring in the presence of air. Use deoxygenated solvents if the product is particularly sensitive.
-
Q7: My column chromatography separation is poor, with significant overlap between my product and impurities on TLC. How can I improve resolution?
A7: Poor resolution in column chromatography usually stems from an improperly chosen solvent system or incorrect column packing.[8]
-
Causality: The mobile phase (eluent) may be too polar, causing all compounds to move too quickly up the stationary phase (silica gel), or too non-polar, resulting in no movement at all.
-
Troubleshooting Workflow:
-
Optimize the Eluent: The ideal solvent system should give your target compound an Rf value of ~0.25-0.35 on a TLC plate.[8] Test various mixtures of a non-polar solvent (e.g., hexanes/heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether).
-
Use a Solvent Gradient: Start with a less polar eluent to wash off non-polar impurities. Then, gradually increase the polarity of the eluent to cleanly elute your target compound, leaving more polar impurities behind.
-
Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these lead to poor separation.[8]
-
Sample Loading: Load the sample onto the column in the minimum possible volume of solvent to ensure a tight starting band.
-
Below is a troubleshooting diagram for optimizing column chromatography.
Caption: Troubleshooting Poor Column Chromatography Separation.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques.
Protocol 1: Flash Column Chromatography
This method is ideal for separating the target alcohol from both more and less polar impurities.[14][15]
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture, optimized by TLC)
-
Crude this compound
-
Collection tubes/flasks
-
Air or nitrogen line for pressure
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.[8]
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude oil/solid in the minimum amount of a suitable solvent (ideally the eluent itself or a stronger, volatile solvent like dichloromethane).
-
Carefully add the sample solution to the top of the column, ensuring not to disturb the sand layer.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the flow.
-
Collect fractions sequentially in labeled tubes.
-
If using a gradient, start with the low-polarity eluent and gradually increase the percentage of the more polar solvent.
-
-
Analyze Fractions:
-
Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified alcohol.
-
Protocol 2: Recrystallization
This method is suitable if the crude product is a solid with a relatively high initial purity (>85-90%).[9][10]
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., hexanes, heptane, or a mixture like hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[16] Test small amounts in different solvents to find the best one. A mixed solvent system (e.g., dissolving in a small amount of hot ethyl acetate and adding hot hexanes until cloudy) can also be effective.[13]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
-
Continue adding small portions of hot solvent until the solid is completely dissolved. Add only the minimum amount of solvent necessary.[9]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass to air dry completely.
-
Part 4: Visual Guides & Data
General Purification Workflow
Sources
- 1. This compound | 18228-46-1 [chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. scispace.com [scispace.com]
- 4. homework.study.com [homework.study.com]
- 5. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | C11H16O2 | CID 12644950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. rnlkwc.ac.in [rnlkwc.ac.in]
- 15. jackwestin.com [jackwestin.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Document ID: TSC-CHEM-2025-001
Last Updated: December 31, 2025
Introduction: Mastering the Grignard Synthesis of a Key Secondary Alcohol
The synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol is a foundational procedure in organic chemistry, primarily accomplished via the Grignard reaction. This pathway involves the nucleophilic addition of an isopropylmagnesium halide to 4-methoxybenzaldehyde (p-anisaldehyde).[1][2][3] While mechanistically straightforward, the practical execution of this synthesis is fraught with potential pitfalls that can significantly impact yield and purity. The high reactivity of the Grignard reagent demands meticulous control over experimental conditions, particularly the exclusion of atmospheric moisture.[4][5][6][7]
This guide is designed to serve as a comprehensive technical resource for researchers. It provides a robust, self-validating protocol and addresses the most common challenges encountered during this synthesis, from reagent preparation to final product purification. Our goal is to empower you with the causal understanding needed to not only follow the steps but to troubleshoot and refine them effectively.
Section 1: The Core Protocol - A Self-Validating Workflow
This protocol for the synthesis of this compound is designed with integrated checkpoints to validate the progress and success of each critical stage.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Electrophile | 4-Methoxybenzaldehyde | The carbonyl carbon is the electrophilic target for the Grignard reagent. |
| Nucleophile Precursor | 2-Bromopropane | Precursor for the isopropylmagnesium bromide (Grignard reagent). |
| Stoichiometry | 1.2 - 1.5 eq. Grignard | A slight excess of the Grignard reagent compensates for any accidental quenching and helps drive the reaction to completion.[8] |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or THF | Aprotic solvent required to stabilize the Grignard reagent. Must be rigorously dry.[5][9] |
| Temperature | 0°C to Room Temp | Initial addition is performed at 0°C to control the exothermic reaction, followed by warming to ensure completion. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide and decompose unreacted Grignard reagent without causing acid-catalyzed side reactions. |
| Expected Yield | 75-95% | A typical yield range for a well-executed Grignard reaction of this type.[10] |
Detailed Step-by-Step Methodology
Part A: Grignard Reagent Formation (Isopropylmagnesium Bromide)
-
Glassware Preparation (Crucial First Step): All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at >120°C overnight or flame-dried under vacuum and cooled under a dry, inert atmosphere (Nitrogen or Argon).[11]
-
Assembly: Assemble the apparatus quickly while still warm and maintain a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single, small crystal of iodine. The purple vapor will coat the magnesium surface, and the color should fade as the reaction initiates, indicating activation.[11][12]
-
Initial Solvent Addition: Add a small portion (approx. 10%) of the total anhydrous diethyl ether.
-
Initiation: Add a small amount (~5%) of the 2-bromopropane (1.2 eq. total, diluted in the remaining anhydrous ether) to the dropping funnel and add it to the magnesium suspension.
-
Validation Checkpoint 1: The reaction has initiated when you observe spontaneous bubbling and a slight turbidity in the solution. Gentle warming with a heat gun may be required. If initiation does not occur, refer to the troubleshooting guide (Issue 1).
-
Grignard Formation: Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.
Part B: Reaction with 4-Methoxybenzaldehyde
-
Substrate Preparation: Prepare a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether in a separate, dry flask.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Addition: Add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent. Maintain the temperature at 0°C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Validation Checkpoint 2 (Optional but Recommended): Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[9][13][14][15] Withdraw a small aliquot, quench it with saturated NH₄Cl solution, extract with ether, and spot on a TLC plate against a standard of the starting aldehyde. The reaction is complete when the aldehyde spot has disappeared.[16]
-
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Part C: Purification
-
Analysis: Analyze the crude product by ¹H NMR to assess purity.
-
Purification: If necessary, purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Section 2: Troubleshooting Guide (Q&A Format)
Issue 1: My Grignard reagent fails to form or the reaction won't initiate.
-
Question: I've added my alkyl halide to the magnesium, but nothing is happening. What's wrong?
-
Answer: This is the most common failure point and is almost always due to two main culprits: moisture or a passivated magnesium surface.
-
Probable Cause 1: Presence of Moisture. Grignard reagents are potent bases and are instantly destroyed by protic sources like water.[4][5][6]
-
Solution: Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous solvent; older bottles may have absorbed atmospheric moisture.
-
-
Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction.
-
Issue 2: The yield of my desired alcohol is very low, even though the Grignard reagent seemed to form.
-
Question: The Grignard formation looked successful, but after workup, my yield is less than 30%. What happened?
-
Answer: A low yield after successful Grignard formation points to side reactions or issues during the addition and workup stages.
-
Probable Cause 1: Wurtz Coupling. The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a dimer (R-R). This is more common if the local concentration of the alkyl halide is too high during Grignard formation.
-
Solution: Add the alkyl halide solution slowly and dropwise to the magnesium suspension. This maintains a low halide concentration, minimizing this side reaction.[11]
-
-
Probable Cause 2: Enolization of the Aldehyde. While less common with aldehydes than ketones, a bulky Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl compound, forming an enolate that does not lead to the desired alcohol.
-
Solution: Ensure the aldehyde is added to the Grignard reagent at a low temperature (0°C). This favors the nucleophilic addition pathway over the deprotonation pathway.[17]
-
-
Probable Cause 3: Impure Aldehyde. The starting 4-methoxybenzaldehyde can oxidize over time to 4-methoxybenzoic acid. This acid will quench one equivalent of your Grignard reagent, reducing the yield.
-
Solution: Use freshly distilled or purified 4-methoxybenzaldehyde. Check the purity by TLC or NMR before starting.
-
-
Issue 3: Purification is difficult, and my final product is contaminated with a byproduct.
-
Question: My NMR shows the desired product, but also another significant compound. What could it be?
-
Answer: The most likely byproduct is the one resulting from reduction of the aldehyde.
-
Probable Cause: Aldehyde Reduction. The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (4-methoxybenzyl alcohol). This occurs when a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.
-
Solution: This side reaction is minimized by maintaining a low reaction temperature during the addition of the aldehyde. If it still forms, careful column chromatography should be able to separate the desired secondary alcohol from the primary alcohol byproduct due to their different polarities.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is anhydrous diethyl ether or THF the required solvent?
-
A1: Grignard reagents are highly reactive and will be quenched by any protic solvent (like water or alcohols) in a simple acid-base reaction.[9] Ethers are aprotic. Furthermore, the lone pairs on the ether oxygens coordinate to the magnesium atom, stabilizing the Grignard reagent in solution in what is known as the Schlenk equilibrium.[18]
-
-
Q2: What is the mechanism of the Grignard reaction?
-
A2: The reaction proceeds via nucleophilic addition. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic.[19] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the 4-methoxybenzaldehyde.[2][20] This forms a new carbon-carbon bond and breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate. In the final workup step, this magnesium alkoxide is protonated by a mild acid (like NH₄Cl) to yield the final alcohol product.[1][2]
-
-
Q3: Can I monitor the reaction without taking aliquots for TLC?
-
A3: While TLC is the most direct method, you can infer progress visually. The consumption of the metallic magnesium during the Grignard formation is a clear indicator. During the addition of the aldehyde, a noticeable increase in viscosity or a color change in the reaction mixture often occurs. However, these are qualitative observations, and TLC provides definitive evidence of the consumption of the starting material.[14][15]
-
-
Q4: How can I confirm the identity and purity of my final product, this compound?
-
A4: The most common methods are spectroscopic. ¹H and ¹³C NMR spectroscopy will confirm the structure by showing the characteristic chemical shifts and coupling patterns for the aromatic, methoxy, isopropyl, and alcohol protons/carbons. IR spectroscopy will show a broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the aldehyde C=O stretch from the starting material (around 1700 cm⁻¹). Purity can be assessed by GC-MS or by the absence of impurity peaks in the NMR spectra.
-
Section 4: Visualizing the Process
Reaction Mechanism
The diagram below illustrates the two key steps of the synthesis: nucleophilic attack by the Grignard reagent on the aldehyde, followed by acidic workup to yield the final secondary alcohol.
Caption: The two-step mechanism for Grignard synthesis.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low yields.
Section 5: References
-
The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Grignard Reagent and Aldehyde (or Ketone) (Mechanism). (2014, September 15). ChemistNATE. Retrieved from [Link]
-
3.4.2 – Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Grignard reagent should be prepared under anhydrous condition. Explain. (2023, August 26). YouTube. Retrieved from [Link]
-
What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? (2023, January 23). Quora. Retrieved from [Link]
-
Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? (2018, October 21). Quora. Retrieved from [Link]
-
Explain the following :Grignards reagents should be prepared under anhydrous conditions. (n.d.). Doubtnut. Retrieved from [Link]
-
How can you monitor the progress of a Grignard reaction? (2021, July 19). Bartleby. Retrieved from [Link]
-
why grignard reagent should be prepared in anhydrous conditions. (2023, December 26). Brainly.in. Retrieved from [Link]
-
Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Boston. Retrieved from [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved from [Link]
-
Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]
-
During the Grignard reaction, I obtained a low percent yield... (2021, November 28). Chegg.com. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]
-
How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Draw the reaction Mechanism of Grignard reaction... (2022, April 25). Chegg.com. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Swarthmore College. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. doubtnut.com [doubtnut.com]
- 7. brainly.in [brainly.in]
- 8. quora.com [quora.com]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. This compound | 18228-46-1 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. Answered: How can you monitor the progress of a Grignard reaction? O Use TLC to monitor the concentration of magnesium metal. O Titrate the reaction mixture with nitric… | bartleby [bartleby.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. How To [chem.rochester.edu]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Grignard reaction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Enantioselective Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support center for the enantioselective synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chiral alcohol synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of this compound?
A1: The most prevalent and effective methods involve the asymmetric reduction of the prochiral ketone, 4-methoxyisobutyrophenone. Key strategies include:
-
Catalytic Asymmetric Reduction: This is the most widely used approach, employing chiral catalysts to stereoselectively deliver a hydride to the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts with a borane source (e.g., BH₃·THF or BH₃·SMe₂), is a highly reliable method for achieving high enantioselectivity.[1][2]
-
Enzymatic Reduction: Ketoreductases (KREDs) derived from microorganisms can offer exceptional enantioselectivity under mild reaction conditions and are a greener alternative to metal-based catalysts.
-
Chirally Modified Hydride Reagents: Stoichiometric reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be modified with chiral ligands, such as amino alcohols or BINOL, to induce asymmetry.[3]
-
Asymmetric Transfer Hydrogenation: This method uses transition metal catalysts, typically based on ruthenium (Ru) or rhodium (Rh), complexed with a chiral ligand. A hydrogen source like isopropanol or formic acid is used to effect the reduction.
Q2: I am observing low enantiomeric excess (ee%) in my CBS reduction. What are the most critical factors to investigate?
A2: Achieving high enantioselectivity in a CBS reduction is contingent on several factors. Low ee% is a common issue that can often be traced back to one or more of the following:
-
Catalyst Purity and Integrity: The chiral oxazaborolidine catalyst is the heart of the reaction. Ensure it is of high purity and has not degraded due to improper storage. Many of these catalysts are sensitive to air and moisture.[4]
-
Purity of the Borane Source: The quality of the borane reagent (BH₃·THF or BH₃·SMe₂) is crucial. Older or improperly stored borane solutions can contain impurities that may interfere with the catalytic cycle.
-
Reaction Temperature: Temperature plays a significant role in enantioselectivity. Generally, lower temperatures favor higher ee%.[5] It is essential to maintain a consistent and low temperature throughout the reaction.
-
Rate of Addition: The slow, dropwise addition of the ketone substrate to the mixture of the catalyst and borane is critical to minimize the uncatalyzed background reduction, which is non-selective and will erode the enantiomeric excess.[6]
-
Solvent Choice and Purity: Anhydrous solvents are a must. Trace amounts of water can react with the borane and the catalyst, diminishing their effectiveness. Tetrahydrofuran (THF) and toluene are common solvents for CBS reductions.
Troubleshooting Guide: Low Enantioselectivity (ee%)
This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low enantiomeric excess.
Problem: My enantiomeric excess is consistently below the desired level (e.g., <90% ee).
Workflow for Troubleshooting Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Possible Cause A: Catalyst or Reagent Degradation
-
Expert Insight: Chiral oxazaborolidine catalysts and borane solutions are sensitive to atmospheric moisture and oxygen. Degradation can lead to a decrease in the concentration of the active catalytic species, resulting in a higher contribution from the non-selective background reaction.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: If possible, use a freshly opened bottle of the CBS catalyst. If you suspect your current stock may be compromised, consider purchasing a new batch.
-
Verify Borane Titer: The molarity of borane solutions can decrease over time. Use a recently purchased bottle or titrate an older solution to confirm its concentration.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause B: Suboptimal Reaction Conditions
-
Expert Insight: The kinetics of the catalyzed versus the uncatalyzed reduction are highly dependent on temperature and concentration. A faster addition rate of the ketone or a higher reaction temperature can allow the uncatalyzed reaction to compete more effectively, thus lowering the overall enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: If your standard protocol is at 0 °C or room temperature, try running the reaction at a lower temperature, such as -20 °C or even -40 °C.[5]
-
Slow Down the Addition: Use a syringe pump for the slow, controlled addition of the ketone solution over an extended period (e.g., 1-2 hours). This keeps the concentration of the ketone low at all times, favoring the catalyzed pathway.
-
Adjust Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading to 15-20 mol% can sometimes improve enantioselectivity, especially if other factors are slightly suboptimal.
-
| Parameter | Standard Condition | Optimized Condition for Higher ee% |
| Temperature | 0 °C to 25 °C | -40 °C to -20 °C |
| Ketone Addition | Rapid or manual dropwise | Syringe pump addition over 1-2 hours |
| Catalyst Loading | 5 mol% | 10-15 mol% |
Possible Cause C: Issues with Purification or Analysis
-
Expert Insight: In some cases, the reaction may be proceeding with high enantioselectivity, but the purification or analytical methods may be misleading.
-
Troubleshooting Steps:
-
Purification Method: Be aware that some chiral alcohols can undergo enantiomeric enrichment or depletion during silica gel chromatography.[7] It is advisable to analyze a crude sample by chiral HPLC or GC to determine the initial ee% before purification.
-
Chiral HPLC/GC Method: Ensure your chiral chromatography method is robust and provides baseline separation of the enantiomers. If the peaks are not well-resolved, the calculated ee% may be inaccurate. Optimize the mobile phase, flow rate, and column temperature.
-
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of 4-Methoxyisobutyrophenone
-
Setup: Under an inert atmosphere (N₂ or Ar), add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (as a 1 M solution in toluene, 0.1 eq.) to a flame-dried flask.
-
Borane Addition: Dilute the catalyst with anhydrous THF and cool the solution to the desired temperature (e.g., -20 °C). Slowly add the borane solution (e.g., 1 M BH₃·THF, 1.0-1.2 eq.) and stir for 10-15 minutes.
-
Substrate Addition: In a separate flask, dissolve 4-methoxyisobutyrophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC analysis.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Visualizing the CBS Catalytic Cycle
Caption: The catalytic cycle of a CBS reduction.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Soloshonok, V. A. (2006). Enantiomer self-disproportionation on achiral phases. Angewandte Chemie International Edition, 45(5), 766-769. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful tool for asymmetric synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Technical Support Center: Catalyst Selection and Optimization for the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. We will explore the two primary synthetic routes, focusing on catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable secondary alcohol intermediate, is typically achieved through two robust pathways. The choice between them often depends on starting material availability, scalability, and desired purity profile.
-
Route A: Grignard Reaction. A direct, one-step nucleophilic addition of an isopropyl organometallic reagent to 4-methoxybenzaldehyde (p-anisaldehyde).[1][2] This is often the most atom-economical route.
-
Route B: Friedel-Crafts Acylation followed by Ketone Reduction. A two-step process involving the Lewis acid-catalyzed acylation of anisole to form an intermediate ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, which is subsequently reduced to the target alcohol.[3][4][5] This route offers alternative starting materials and avoids the direct handling of highly reactive Grignard reagents.
This guide is structured to address challenges and optimization opportunities within each of these pathways.
Route A: Grignard Synthesis Troubleshooting & FAQs
The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to reaction conditions.[6][7] Success hinges on the careful exclusion of atmospheric moisture and the proper activation of the magnesium metal.[8][9]
Frequently Asked Questions (FAQs): Grignard Route
Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?
A1: This is the most frequent issue. The primary cause is a passivated layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[8][10] Another major cause is the presence of trace amounts of water in the glassware or solvent.[8][9]
Solutions:
-
Magnesium Activation:
-
Mechanical Activation: In a glovebox or under an inert atmosphere, gently grind the magnesium turnings with a mortar and pestle to expose a fresh metal surface.[8]
-
Chemical Activation: Add a small crystal of iodine to the flask containing magnesium and your anhydrous solvent.[8][10] The disappearance of the purple iodine color is a visual indicator of initiation.[7][10] Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware overnight at >120°C or flame-dry it under vacuum, followed by cooling under a stream of dry nitrogen or argon.[8]
-
Solvent: Use freshly distilled, anhydrous grade ether or THF.
-
Q2: I'm observing a low yield of my desired alcohol, but I am recovering a significant amount of the starting aldehyde. What is happening?
A2: This often points to a side reaction where the Grignard reagent acts as a base instead of a nucleophile.[11][12] If the isopropylmagnesium chloride removes an acidic alpha-proton from another molecule of 4-methoxybenzaldehyde, it forms an enolate. This process, known as enolization, consumes both your starting material and your Grignard reagent without forming the desired product.[11][12]
Q3: Besides enolization, what other side reactions can lower my yield?
A3: Two other common side reactions are Wurtz coupling and reduction.
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a dimer (R-R), in this case, 2,3-dimethylbutane.[8][11] This is more likely if the local concentration of the alkyl halide is too high during Grignard formation.
-
Reduction: The Grignard reagent can reduce the aldehyde to a primary alcohol, especially with sterically hindered reagents.[12] The Grignard reagent itself is oxidized to an alkene (propene).
Troubleshooting Guide: Low Yield in Grignard Synthesis
Use the following decision tree to diagnose and resolve issues related to low product yield.
Caption: Troubleshooting Decision Tree for Grignard Synthesis.
Route B: Friedel-Crafts Acylation & Reduction
This two-step approach provides a robust alternative to the Grignard route, especially for large-scale synthesis where the moisture sensitivity of Grignard reagents can be problematic. Optimization hinges on catalyst selection for both stages.
Part 1: Friedel-Crafts Acylation of Anisole
This reaction introduces an isobutyryl group to the anisole ring using an acyl halide (isobutyryl chloride) and a Lewis acid catalyst.[13]
Q1: What is the standard catalyst for this acylation and are there alternatives?
A1: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid catalyst for Friedel-Crafts acylation.[13] It effectively generates the highly electrophilic acylium ion required for the reaction.[14] However, it is required in stoichiometric amounts because it complexes strongly with the product ketone, preventing it from acting catalytically.[14][15] Alternatives like iron(III) chloride (FeCl₃) or various metal triflates can also be effective, sometimes under milder conditions.[16][17]
Q2: Why is the reaction highly selective for the para position?
A2: The methoxy group (-OCH₃) on anisole is a strong ortho-, para-directing activator due to resonance effects. The lone pairs on the oxygen atom donate electron density into the aromatic ring, stabilizing the carbocation intermediate formed during electrophilic attack. The para product is heavily favored over the ortho product primarily due to steric hindrance from the bulky methoxy group.[14]
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Conversion | Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Exposure to moisture will hydrolyze and deactivate it. Solution: Use fresh, high-purity AlCl₃ from a newly opened container and conduct the reaction under a strict inert atmosphere (N₂ or Ar).[13] |
| Formation of Multiple Products | Reaction Temperature Too High | While some ortho-isomer is expected, excessively high temperatures can lead to decreased selectivity and potential side reactions. Solution: Maintain the recommended reaction temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.[16] |
| Reaction Stalls | Insufficient Catalyst | The product ketone complexes with the Lewis acid, effectively sequestering it.[14][15] If less than a full equivalent of catalyst is used relative to the acylating agent, the reaction may not proceed to completion. Solution: Use at least 1.1 equivalents of AlCl₃ to ensure enough free catalyst is available to activate the acyl chloride. |
Part 2: Reduction of 4-Methoxyisobutyrophenone
The second step is the reduction of the intermediate ketone to the final secondary alcohol product. This step offers a wide array of catalytic options.
Q1: What are the primary catalytic methods for reducing the intermediate ketone?
A1: The two main catalytic approaches are catalytic hydrogenation and transfer hydrogenation.
-
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a heterogeneous metal catalyst. Common choices include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C).[3][4] This method is highly efficient but requires specialized high-pressure equipment.[18]
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a homogeneous transition metal catalyst (e.g., complexes of Ruthenium, Iridium, or Rhodium).[19][20] It is often more operationally simple as it avoids the handling of high-pressure hydrogen gas.
Q2: How do these catalytic methods compare to stoichiometric reducing agents like sodium borohydride (NaBH₄)?
A2: Sodium borohydride is a mild and highly selective reagent for ketone reduction and is often used in laboratory settings for its simplicity and safety.[3][4] Catalytic methods are generally preferred for industrial-scale synthesis due to better atom economy and lower waste generation.
| Method | Catalyst / Reagent | Pros | Cons |
| Catalytic Hydrogenation | Raney Ni, Pd/C, Pt/C | High efficiency, clean byproducts, high atom economy. | Requires high-pressure H₂ gas, potential for catalyst poisoning. |
| Transfer Hydrogenation | Ru, Ir, or Rh complexes with a hydrogen donor | Operationally simple (no H₂ gas), high selectivity.[19] | Catalysts can be expensive, may require higher temperatures. |
| Stoichiometric Hydride Reduction | Sodium Borohydride (NaBH₄) | Excellent selectivity, mild conditions, simple workup.[4] | Stoichiometric waste generation, not atom-economical. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.
-
Initiation: Add a single crystal of iodine. Add a portion of anhydrous diethyl ether via cannula.
-
Grignard Formation: Add a solution of 2-bromopropane (1.1 eq.) in anhydrous ether dropwise via the dropping funnel. The reaction should initiate (disappearance of iodine color, gentle reflux). After initiation, add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux. Stir for 1 hour after the addition is complete.
-
Reaction: Cool the Grignard solution to 0°C. Add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous ether dropwise, maintaining the temperature below 10°C.[1] After addition, allow the mixture to warm to room temperature and stir for 1 hour.[1]
-
Workup: Cool the reaction to 0°C and slowly quench by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][11] Separate the organic layer, extract the aqueous layer with ether, combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Two-Step Synthesis Workflow
The following diagram illustrates the workflow for the Friedel-Crafts/Reduction pathway.
Caption: Workflow for the Two-Step Synthesis Route.
References
-
Leah4sci. (2020, December 2). 6: Reduction of ketones and aldehydes [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
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Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5227538A - Catalytic asymmetric reduction of ketones using metal catalysts.
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Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
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StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions [Diagram]. Retrieved from [Link]
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Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
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Chegg.com. (2021, November 28). Solved: During the Grignard reaction, I obtained a low... Retrieved from [Link]
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University Website. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2018, December 10). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
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Chegg.com. (2022, April 25). Solved: Draw the reaction Mechanism of Grignard reaction... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel–Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]
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Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. Retrieved from [Link]
-
PubMed. (2009, September 10). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Sarthaks eConnect. (2023, January 21). Show how 2-methyl propan-1-ol is prepared by the reaction of a suitable Grignard reagent. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Enhanced Catalytic Reduction of 4-Nitrophenol.... Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters.... Retrieved from [Link]
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Technical Support Center: Process Improvement for the Industrial Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support center for the industrial synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this key intermediate.
Overview of Synthetic Strategies
The industrial synthesis of this compound predominantly relies on two robust synthetic routes. The choice between these routes often depends on factors such as raw material cost, available equipment, and desired purity profile.
Primary Route: Grignard Reaction
The most common and direct method involves the Grignard reaction between 4-methoxybenzaldehyde and an isopropylmagnesium halide (typically bromide or chloride). This method is favored for its high atom economy and relatively straightforward execution.
Alternative Route: Friedel-Crafts Acylation followed by Reduction
An alternative two-step process begins with the Friedel-Crafts acylation of anisole with isobutyryl chloride to form 1-(4-methoxyphenyl)-2-methylpropan-1-one. The resulting ketone is then reduced to the desired secondary alcohol. This route can be advantageous when the Grignard precursors are less accessible or if there are concerns about Grignard-sensitive functional groups in more complex syntheses.
Troubleshooting Guide: Grignard Reaction Route
This section addresses common issues encountered during the Grignard synthesis of this compound.
Issue 1: Low or No Product Yield
Question: We are experiencing significantly low yields or complete failure of our Grignard reaction. What are the potential causes and how can we rectify this?
Answer: Low or no yield in a Grignard reaction is a frequent challenge and can almost always be traced back to a few critical factors. The primary culprits are the presence of moisture, passivation of the magnesium surface, and improper reaction conditions.
Causality and Remediation:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Moisture | Grignard reagents are potent bases and will be quenched by any protic source, most commonly water. This includes residual moisture in glassware, solvents, or starting materials. | Rigorous Drying: All glassware must be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.[1] Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether are hygroscopic and should be handled under an inert atmosphere. |
| Magnesium Passivation | A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[1] | Activation of Magnesium: 1. Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the isopropyl halide.[1] |
| Improper Temperature Control | Grignard formation is exothermic. If the initial reaction is too slow, there can be a buildup of the alkyl halide. A sudden initiation can then lead to a dangerous runaway reaction.[2] Conversely, if the reaction with the aldehyde is too hot, side reactions can occur. | Controlled Initiation and Addition: 1. Initiation: Gentle warming may be necessary to start the reaction. Once initiated, the exotherm should be managed with a cooling bath. 2. Slow Addition: Add the isopropyl halide dropwise to maintain a gentle reflux.[2] 3. Aldehyde Addition: Cool the prepared Grignard reagent to 0°C before the dropwise addition of 4-methoxybenzaldehyde.[3] |
| Side Reactions | The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted isopropyl halide to form 2,3-dimethylbutane. | Slow Addition: A slow, controlled addition of the isopropyl halide minimizes its concentration in the reaction mixture, thus reducing the likelihood of Wurtz coupling. |
Experimental Workflow: Grignard Reaction
Caption: Two-step synthesis via Friedel-Crafts acylation and reduction.
Issue 2: Incomplete Reduction of the Ketone
Question: We are seeing residual ketone in our final product after the reduction step. How can we drive the reaction to completion?
Answer: Incomplete reduction is usually a matter of the reducing agent's reactivity or the reaction conditions.
Causality and Remediation:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reducing Agent | Not enough reducing agent was used to fully convert the ketone. | Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). |
| Decomposition of Reducing Agent | Sodium borohydride (NaBH₄) can react with protic solvents like methanol, although this is usually slow. If the reaction is run for an extended period at elevated temperatures, significant decomposition can occur. | Temperature and Time: Most reductions with NaBH₄ are complete within a few hours at room temperature or 0°C. Monitor the reaction by TLC to determine the optimal reaction time. |
| Choice of Reducing Agent | While NaBH₄ is generally effective for reducing ketones, a more powerful reducing agent might be needed in some cases, although it is less likely for this substrate. | Alternative Reagents: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but requires strictly anhydrous conditions and is more hazardous to handle. [4][5] |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is generally preferred for its higher boiling point, which can be beneficial for less reactive halides, and its better ability to solvate the Grignard reagent. [2] Q2: How can I monitor the progress of the Grignard reaction?
A2: Monitoring the formation of the Grignard reagent can be done visually by observing the consumption of the magnesium turnings. For the reaction with the aldehyde, Thin Layer Chromatography (TLC) is a simple and effective method to track the disappearance of the 4-methoxybenzaldehyde. For more quantitative, real-time analysis in an industrial setting, in-line infrared (IR) or near-infrared (NIR) spectroscopy can be employed to monitor the concentrations of reactants and products. [6][7][8] Q3: What are the key safety considerations for scaling up this synthesis?
A3: The Grignard reaction is highly exothermic and reacts violently with water, posing a significant fire risk. [2][9]Key safety measures include:
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Controlled Addition: The addition of reagents must be slow and controlled to manage the exotherm.
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) readily available. Do not use water to extinguish a Grignard reaction fire.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. [2] Q4: What is the best method for purifying the final product?
A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel. [3]For industrial scale, fractional distillation under reduced pressure is typically the most cost-effective method.
Q5: Can I use a different Grignard reagent, for example, isopropylmagnesium chloride?
A5: Yes, isopropylmagnesium chloride can be used and is often preferred in industrial settings as alkyl chlorides are typically less expensive than alkyl bromides. The reactivity is similar, and the same precautions for anhydrous conditions apply.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. BenchChem.
- Developing SOPs for Hazardous Chemical Manipul
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde. BenchChem.
- Grignard reaction safety. (2024, June 6). YouTube.
- Puig, L., et al. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development.
- ResearchGate. (2025). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy | Request PDF.
- Deitmann, E., et al. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.
- Chemguide. (n.d.). reduction of aldehydes and ketones.
- Chemistry LibreTexts. (2024, September 22). 17.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
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Validation & Comparative
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol and Key Alternatives
Chiral alcohols are indispensable building blocks in modern organic synthesis, serving as pivotal intermediates, catalysts, and auxiliaries in the creation of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1] The profound impact of chirality on biological activity means that the selective synthesis of a single enantiomer is not merely an academic challenge but a critical requirement for safety and efficacy in drug development.[2][3] This guide provides an in-depth comparison of 1-(4-methoxyphenyl)-2-methylpropan-1-ol against other widely used chiral alcohols, offering experimental insights and data to inform selection and application in research and development settings.
Focus Molecule: this compound
This compound is a chiral secondary alcohol featuring a sterically demanding isopropyl group and an electron-donating methoxy group on the phenyl ring.[4] These structural features can impart unique stereochemical control when it is used as a chiral auxiliary or as a precursor to a chiral ligand.
Synthesis and Properties: The most direct synthesis involves the Grignard reaction between 4-methoxybenzaldehyde and isopropylmagnesium chloride.[5] This method is generally high-yielding and provides the racemic alcohol, which can then be resolved or used in applications where the racemate is suitable.
-
Molecular Formula: C₁₁H₁₆O₂[4]
-
Molecular Weight: 180.24 g/mol [4]
-
Key Structural Features: A bulky isopropyl group adjacent to the stereocenter and a para-methoxy group on the aromatic ring.
The combination of steric bulk (isopropyl) and electronic influence (methoxy) makes this alcohol a compelling candidate for syntheses requiring high levels of facial discrimination.
Comparator Chiral Alcohols: A Field Overview
To contextualize the performance of this compound, we will compare it against three established chiral alcohols, each representing a different structural class and application profile.
-
1-Phenylethanol: Perhaps the most common aromatic chiral alcohol, it serves as a benchmark for many asymmetric reactions. It is readily synthesized by the reduction of acetophenone.[6] Its relatively simple structure provides a baseline for evaluating the impact of additional steric or electronic features.
-
Benzoin: An α-hydroxy ketone, benzoin and its derivatives are crucial precursors for chiral ligands and auxiliaries.[7] Its synthesis via the benzoin condensation is a classic transformation in organic chemistry.[8]
-
(-)-Borneol: A bicyclic monoterpenoid, (-)-Borneol is valued for its rigid chiral scaffold.[9] This rigidity is highly desirable in a chiral auxiliary, as it reduces conformational flexibility and can lead to higher stereoselectivity. It is often used to prepare chiral esters and other derivatives for asymmetric reactions.[]
Comparative Analysis: Synthesis and Performance
The choice of a chiral alcohol is often dictated by its ease of synthesis, cost, and, most importantly, its effectiveness in inducing stereoselectivity. The following tables provide a comparative summary.
Table 1: Comparison of Synthesis Methods for Selected Chiral Alcohols
| Chiral Alcohol | Precursor(s) | Reagent/Catalyst | Typical Yield | Reference(s) |
| This compound | 4-Methoxybenzaldehyde, Isopropylmagnesium chloride | Grignard Reaction | ~95% | [5] |
| 1-Phenylethanol | Acetophenone | Sodium borohydride or Asymmetric Hydrogenation (e.g., Noyori catalysts) | Quantitative (>99% ee for asymmetric methods) | [6] |
| Benzoin | Benzaldehyde | Thiamine-based N-Heterocyclic Carbene (NHC) catalyst | High | [7][8] |
| (-)-Borneol | Camphor | Reduction (e.g., with Sodium Borohydride) | High | [9][] |
Table 2: Performance in Asymmetric Synthesis Applications
This table presents representative data on how these alcohols or their derivatives perform in inducing chirality. High enantiomeric excess (ee) is the primary metric of success.
| Application (Reaction Type) | Chiral Agent | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Asymmetric Reduction | (S)-CBS catalyst derived from α,α-diphenyl-L-prolinol | Acetophenone | High | >95% | [11] |
| Asymmetric Hydrogenation | Ru(II)-BINAP/Diamine catalyst | Simple Ketones | High | >99% | [1][12] |
| Enzymatic Resolution | Novozyme 435 (Lipase) | Racemic 1-Phenylethanol | ~50% (for one enantiomer) | >99% | [13] |
| Chiral Auxiliary | (-)-Borneol derivative | Diels-Alder Reaction | Good | High diastereoselectivity | [9][14] |
| Aza-Benzoin Reaction | Chiral Triazolylidene Carbene | Aliphatic Aldehydes + N-Boc Imines | Good-Excellent | 90-99% | [15] |
Expert Insights: The data reveals a critical principle: structural rigidity and steric hindrance are paramount for high stereoselectivity. The rigid bicyclic frame of (-)-Borneol makes it an excellent chiral auxiliary.[9] For catalytic reductions, methods like the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation achieve outstanding enantioselectivity by using ligands that create a highly defined and rigid chiral pocket around the metal center.[11] While direct performance data for this compound is less commonly published in benchmark studies, its structure suggests it would be most effective when employed as a chiral auxiliary. The bulky isopropyl group can effectively shield one face of a prochiral substrate attached to the hydroxyl group, directing the attack of a reagent to the opposite face.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are detailed with explanations for key steps.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a Grignard reaction.
Rationale: The Grignard reaction is a robust and reliable method for forming carbon-carbon bonds. The nucleophilic carbon of the isopropylmagnesium chloride attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde to form the desired secondary alcohol after an acidic workup.
Step-by-Step Procedure: [5]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 7.4 mL of a 2M solution of isopropylmagnesium chloride in an appropriate ether solvent (e.g., THF or diethyl ether).
-
Reactant Addition: Dissolve 1.5 mL of 4-methoxybenzaldehyde in 10 mL of dry toluene. Add this solution to the dropping funnel.
-
Reaction: Cool the Grignard solution to 0-8 °C using an ice bath. Slowly add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.
-
Maturation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour to ensure the reaction goes to completion.
-
Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Causality Note: Ammonium chloride provides a mild proton source to neutralize the alkoxide and dissolve the magnesium salts without causing potential acid-catalyzed side reactions like dehydration.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with toluene or diethyl ether.
-
Workup: Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be purified further by column chromatography if necessary, but is often of sufficient purity for subsequent steps.
Protocol 2: General Workflow for Asymmetric Ketone Reduction
This protocol outlines a typical workflow for reducing a prochiral ketone to a chiral secondary alcohol using a chiral catalyst system like the CBS reduction.[11]
Rationale: The CBS reduction uses a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, well-defined transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in high enantioselectivity.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral β-amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in dry THF. Add a borane source (e.g., BH₃·THF or borane-dimethyl sulfide) and stir at room temperature to form the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Substrate Addition: Slowly add a solution of the prochiral ketone (e.g., acetophenone) in dry THF to the catalyst solution.
-
Reductant Addition: Add the stoichiometric borane reducing agent (e.g., BH₃·THF) dropwise to the reaction mixture. Causality Note: The catalyst is used in sub-stoichiometric amounts (typically 5-10 mol%), while the borane is the bulk hydride source.
-
Monitoring: Stir the reaction at the specified temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C to destroy any excess borane.
-
Workup: Add 1 M HCl and stir. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualization of Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex three-dimensional interactions that govern stereoselectivity.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Simplified transition state for a CBS ketone reduction.
Conclusion
The selection of a chiral alcohol for asymmetric synthesis is a multi-faceted decision that balances synthetic accessibility with performance.
-
This compound presents an interesting, though less-common, alternative to mainstream chiral alcohols. Its key advantage lies in the combination of a bulky isopropyl group for steric shielding and a para-methoxy group for potential electronic tuning or as a handle for further functionalization. It is best suited for use as a chiral auxiliary where its steric bulk can directly influence the facial selectivity of a reaction on a tethered substrate.
-
1-Phenylethanol remains an excellent benchmark and a cost-effective starting point for many applications, particularly when high enantioselectivity can be achieved through powerful catalytic methods like enzymatic resolution or asymmetric hydrogenation.[6][13]
-
Benzoin and (-)-Borneol represent more specialized choices. Benzoin is a gateway to α-hydroxy ketone chemistry and specific chiral ligands,[7] while Borneol's rigid framework offers superior performance as a recoverable chiral auxiliary in reactions like Diels-Alder cycloadditions.[9][14]
For researchers and drug development professionals, this compound should be considered when designing new synthetic routes where the specific steric and electronic profile could offer an advantage over more traditional auxiliaries. Its straightforward synthesis makes it an accessible tool for exploring new avenues in stereoselective control.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral drugs - Wikipedia [en.wikipedia.org]
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- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
For researchers and professionals in the field of drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds, and its preparation can be approached through several synthetic strategies. This guide provides an in-depth, objective comparison of the two primary methods for its synthesis: a direct, one-step Grignard reaction and a two-step sequence involving Friedel-Crafts acylation followed by reduction. This analysis, supported by experimental data and procedural insights, aims to equip scientists with the knowledge to select the most suitable method for their specific research and development needs.
Introduction to this compound
This compound, with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a secondary alcohol.[1] Its structure, featuring a chiral center at the carbinol carbon, makes it a useful precursor for the synthesis of more complex chiral molecules. The methoxy group on the phenyl ring also offers a site for further functionalization.
Method 1: Grignard Reaction Synthesis
The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds. In this one-step approach, 4-methoxybenzaldehyde is reacted with a Grignard reagent, isopropylmagnesium chloride, to directly yield the target alcohol.
Mechanistic Rationale
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The isopropyl carbanion attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to afford the final alcohol product. The choice of an etheric solvent like toluene is crucial as it stabilizes the Grignard reagent.
Experimental Protocol: Grignard Synthesis
A detailed experimental procedure for the Grignard synthesis of this compound is as follows:
-
Reaction Setup: A solution of 4-methoxybenzaldehyde (1.5 mL) in toluene (10 mL) is prepared and cooled to 8°C in a reaction vessel equipped with a dropping funnel and under an inert atmosphere.
-
Addition of Grignard Reagent: Isopropylmagnesium chloride solution (7.4 mL of a 2M solution) is added dropwise to the cooled aldehyde solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Quenching and Workup: The reaction is quenched by the slow addition of a half-saturated aqueous ammonium chloride solution. The organic and aqueous layers are separated.
-
Extraction and Purification: The aqueous layer is extracted with toluene. The combined organic phases are washed with a half-saturated ammonium chloride solution and dried over magnesium sulfate. The solvent is then removed under reduced pressure to yield the product.[2]
This method boasts a high reported yield of 95%.[2]
Method 2: Friedel-Crafts Acylation and Subsequent Reduction
This two-step approach first involves the Friedel-Crafts acylation of anisole with isobutyryl chloride to form the intermediate ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. This ketone is then reduced to the target alcohol.
Step 1: Friedel-Crafts Acylation
Mechanistic Rationale
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from isobutyryl chloride. The electron-rich anisole ring then attacks the acylium ion, preferentially at the para position due to the ortho, para-directing effect of the methoxy group, to form the ketone.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
A general procedure for the Friedel-Crafts acylation of anisole is as follows:
-
Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.
-
Acyl Chloride Addition: Isobutyryl chloride is added to the stirred suspension.
-
Anisole Addition: A solution of anisole in DCM is added dropwise to the reaction mixture.
-
Reaction and Quenching: The reaction is stirred and allowed to proceed to completion. It is then carefully quenched by pouring it over ice and water.
-
Workup and Purification: The organic layer is separated, washed with a basic solution (e.g., NaOH) and brine, and then dried. The solvent is removed to yield the crude ketone, which can be purified by distillation or chromatography. In some cases, yields for similar acylations of anisole have been reported to be around 85.7%.[3]
Step 2: Reduction of 1-(4-methoxyphenyl)-2-methylpropan-1-one
Mechanistic Rationale
The reduction of the ketone to a secondary alcohol can be efficiently achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄). The hydride ion from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon of the ketone. A subsequent workup with a protic solvent protonates the resulting alkoxide to give the final alcohol.
Experimental Protocol: Ketone Reduction
A general procedure for the reduction of a ketone with sodium borohydride is as follows:
-
Ketone Dissolution: The ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, is dissolved in a suitable solvent, typically methanol or ethanol.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution, often at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
Reaction Monitoring: The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water or a dilute acid.
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[4]
Comparative Analysis of Synthesis Methods
| Parameter | Grignard Reaction | Friedel-Crafts Acylation / Reduction |
| Number of Steps | 1 | 2 |
| Overall Yield | High (reported up to 95%)[2] | Moderate to High (dependent on both steps) |
| Starting Materials | 4-methoxybenzaldehyde, isopropylmagnesium chloride | Anisole, isobutyryl chloride, AlCl₃, NaBH₄ |
| Reagent Sensitivity | Highly sensitive to moisture and protic solvents | Lewis acids are moisture-sensitive |
| Safety Concerns | Grignard reagents can be pyrophoric and react violently with water. The reaction can be exothermic. | Friedel-Crafts reaction is exothermic and generates corrosive HCl gas. Quenching can be vigorous. |
| Scalability | Can be challenging to scale up due to the exothermic nature and the need for strict anhydrous conditions. | Generally more amenable to large-scale synthesis, although the handling of AlCl₃ requires care. |
| Purification | Typically requires aqueous workup and extraction. | Requires workup and purification for both steps. |
In-Depth Discussion and Field-Proven Insights
Expertise & Experience:
From a practical standpoint, the Grignard reaction offers the allure of a single, high-yielding step. However, its success is critically dependent on maintaining strictly anhydrous conditions. Any trace of moisture will quench the Grignard reagent, reducing the yield and complicating purification. The initiation of the Grignard reaction can also sometimes be sluggish and require activation.
The two-step Friedel-Crafts acylation and reduction route, while longer, can be more forgiving in some respects. The Friedel-Crafts reaction itself is robust, and the subsequent reduction with sodium borohydride is a very common and well-understood transformation in a laboratory setting. This pathway also avoids the handling of highly reactive organometallic reagents in the final step. A significant advantage of the Friedel-Crafts route is the avoidance of polyacylation, as the product ketone is less reactive than the starting anisole.
Trustworthiness:
Both protocols, when executed correctly, are reliable methods for the synthesis of this compound. The Grignard protocol's trustworthiness lies in its directness, while the Friedel-Crafts/reduction pathway's reliability comes from the robustness of each individual step. The choice often comes down to the available equipment, the scale of the synthesis, and the comfort level of the chemist with the respective reagents and techniques.
Visualization of Synthetic Workflows
Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis.
Friedel-Crafts Acylation and Reduction Workflow
Caption: Workflow for the two-step synthesis.
Conclusion
Both the Grignard reaction and the Friedel-Crafts acylation/reduction sequence are viable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the project.
-
For a rapid, high-yielding, single-step synthesis where the chemist is comfortable with the stringent requirements of Grignard chemistry, the Grignard reaction is an excellent choice.
-
For a more robust, potentially more scalable synthesis where a two-step process is acceptable, the Friedel-Crafts acylation followed by reduction offers a reliable alternative.
Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
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CHE 171L: Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]
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1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. Retrieved from [Link]
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1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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Friedel-Crafts Acylation of Anisole. (2020, October 21). YouTube. Retrieved from [Link]
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NaBH4 Reduction of Ketone to Alcohol. Scribd. Retrieved from [Link]
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Reduction using sodium borohydride? (2019, December 4). ResearchGate. Retrieved from [Link]
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Solved: A Friedel-Crafts acylation of 2.64 g of anisole... Chegg.com. Retrieved from [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020, December 1). PubMed Central. Retrieved from [Link]
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Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved from [Link]
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NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]
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Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts. (2016). ScholarWorks@UTRGV. Retrieved from [Link]
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Show how 2-methyl propan-1-ol is prepared by the reaction of a suitable Grignard reagent. (2023, January 21). Sarthaks eConnect. Retrieved from [Link]
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Benzaldehyde, 2-methoxy-. Organic Syntheses. Retrieved from [Link]
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What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation? (2021, March 10). Quora. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol Derivatives
This guide presents a strategic framework for the synthesis and comparative biological evaluation of novel derivatives based on the 1-(4-methoxyphenyl)-2-methylpropan-1-ol scaffold. For researchers in drug discovery, this document provides the rationale for investigating this chemical series, detailed protocols for a tiered screening approach, and a clear methodology for data interpretation and comparison.
Introduction: The Rationale for Investigation
The this compound structure presents a compelling starting point for a discovery program. It features a chiral secondary alcohol, an isopropyl group that provides steric bulk, and a methoxy-substituted phenyl ring.[1] The methoxy group, in particular, is a well-known modulator of biological activity, often influencing metabolic stability and receptor interactions.[2] Phenolic and methoxyphenyl moieties are present in a wide range of biologically active compounds, exhibiting antimicrobial, antioxidant, and anticancer properties.[3][4][5]
Given the absence of extensive public data on the biological activities of this specific family of derivatives, this guide establishes a comprehensive, self-validating workflow. We will proceed from the synthesis of a focused library of derivatives to a multi-tiered biological screening cascade designed to identify and characterize potential therapeutic leads.
Synthesis of a Focused Derivative Library
The foundation of a robust structure-activity relationship (SAR) study is a well-designed library of analogs. The synthesis of the parent compound can be achieved via a Grignard reaction, where isopropylmagnesium chloride is added to 4-methoxybenzaldehyde.[6]
Proposed Synthetic Workflow
Our strategy involves systematic modification at three key positions of the parent scaffold (Compound 1 ):
-
R1 (Para-position of the phenyl ring): Modulating the methoxy group to other ethers, alkyl, or halogen groups to probe electronic and steric effects.
-
R2 (Phenyl Ring Substitution): Introducing additional substituents on the aromatic ring.
-
R3 (Hydroxyl Group): Esterification or etherification to create prodrugs or modify solubility and binding characteristics.
The general workflow for synthesizing and purifying these derivatives is outlined below.
Caption: General workflow for the synthesis and purification of derivatives.
A Tiered Approach to Biological Screening
We propose a three-tiered screening cascade to efficiently evaluate the synthesized library. This approach begins with broad, cost-effective assays and progresses to more complex, mechanism-of-action studies for the most promising hits.
Tier 1: Primary Screening for Broad Biological Activity
The initial screen is designed to identify derivatives with significant activity in two key areas: antimicrobial effects and cytotoxicity against a representative cancer cell line.
Rationale: The phenolic ether moiety is a common feature in antimicrobial compounds.[3] This assay will determine the minimum inhibitory concentration (MIC), providing a quantitative measure of antibacterial and antifungal potency.[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination [7]
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and yeast (Candida albicans ATCC 1023) overnight. Dilute the cultures in appropriate broth (e.g., Luria Broth) to a concentration of approximately 1x10⁸ CFU/mL, then further dilute to achieve a final concentration of 5x10⁵ CFU/mL in the assay plate.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in sterile DMSO. Perform serial two-fold dilutions in culture broth in a 96-well microtiter plate to obtain a range of test concentrations (e.g., from 100 µM to 0.78 µM).
-
Incubation: Add the standardized inoculum to each well. Include a positive control (e.g., Ampicillin for bacteria, Amphotericin B for yeast) and a negative control (vehicle, e.g., 0.5% DMSO).[7]
-
MIC Determination: Incubate the plates at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Rationale: Many therapeutic agents, particularly in oncology, function by inducing cell death.[8] The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[9] Screening against both a cancer cell line and a non-cancerous cell line allows for the calculation of a Selectivity Index (SI), a crucial parameter for identifying compounds with a potential therapeutic window.[9]
Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀) and Selectivity Index (SI) [9][10]
-
Cell Culture: Culture human breast cancer cells (MCF-7) and non-cancerous human embryonic kidney cells (HEK293) in their respective complete growth media.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (prepared as above) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
MTT Assay: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization & Measurement: Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 540 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).[9]
Caption: Standard workflow for in vitro cytotoxicity testing using the MTT assay.[10]
Tier 2: Mechanism of Action (MoA) Elucidation
Derivatives that demonstrate high potency (low MIC or IC₅₀) and selectivity in Tier 1 screening will advance to MoA studies. The choice of assay depends on the initial screening results and structural alerts within the molecule. For instance, a compound showing potent cytotoxicity might be investigated for its ability to inhibit a key enzyme in cell proliferation or to bind to a specific receptor.
Example Protocol: Enzyme Inhibition Assay [12][13]
Rationale: Enzyme inhibition is a primary mechanism for many drugs.[14][15] If the derivative scaffold is structurally similar to the known ligand of a particular enzyme (e.g., a kinase, a protease), a direct inhibition assay is warranted. This protocol provides a general framework.
-
Reagent Preparation: Prepare assay buffer at the optimal pH for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and the inhibitor (test compound).[12]
-
Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 15 minutes) to allow for binding.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[12]
-
Signal Detection: Monitor the formation of the product over time using an appropriate detection method (e.g., absorbance, fluorescence) with a microplate reader.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percent inhibition relative to a control reaction without an inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]
Tier 3: Lead Optimization and Advanced Studies
The most promising compounds from Tier 2, those with a confirmed mechanism of action and strong potency, become lead candidates. This stage involves further SAR studies, ADME/Tox profiling, and eventual in vivo testing, which are beyond the scope of this initial guide.
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is essential for comparing the performance of derivatives and establishing a structure-activity relationship.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound ID | R1 Group | R2 Group | R3 Group | MIC (µM) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) |
| 1 (Parent) | -OCH₃ | -H | -OH | >100 | 75.2 | >100 | >1.3 |
| 2 | -F | -H | -OH | 50.1 | 45.8 | 98.1 | 2.1 |
| 3 | -OCH₃ | 3-Cl | -OH | 89.5 | 12.3 | 85.5 | 7.0 |
| 4 | -OCH₃ | -H | -OCOCH₃ | >100 | 60.1 | >100 | >1.7 |
| Control | Ampicillin | - | - | 0.5 | - | - | - |
| Control | Doxorubicin | - | - | - | 0.8 | 2.5 | 3.1 |
Visualizing Potential Mechanisms: Signaling Pathways
If a derivative is found to be a potent cytotoxic agent, it likely interacts with key cellular signaling pathways that regulate cell survival and death. The DNA Damage Response (DDR) pathway is a common target for such compounds.[16]
Caption: A potential DNA damage response pathway activated by a cytotoxic agent.[16]
References
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Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. Available at: [Link]
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Enzyme Assays. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]
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Lamsa, M., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. Available at: [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Available at: [Link]
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MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Available at: [Link]
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National Institutes of Health. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. Available at: [Link]
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Chemsrc. (2025). This compound | CAS#:18228-46-1. Available at: [Link]
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PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791).... Available at: [Link]
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ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]
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A Comparative Spectroscopic Guide to the Enantiomers of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and stereoselective synthesis, the precise characterization of chiral molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to distinguish and quantify these stereoisomers is a critical aspect of drug discovery and quality control. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a chiral aromatic alcohol of interest in organic synthesis.
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, when performed under achiral conditions, will yield identical spectra for both enantiomers. The differentiation of enantiomers necessitates the use of a chiral environment, which can be achieved through various methods, including the use of chiral resolving agents, chiral solvents, or chiral stationary phases in chromatography.
Spectroscopic Analysis in Achiral vs. Chiral Environments
The core principle behind the spectroscopic differentiation of enantiomers lies in the creation of a diastereomeric interaction. By introducing a chiral auxiliary, the two enantiomers are converted into two different diastereomers. These diastereomers, having different physical properties, will exhibit distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent like deuterated chloroform (CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers of this compound are indistinguishable. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the chemical shifts of corresponding protons and carbons in the two enantiomers will differ, allowing for their distinction and the determination of enantiomeric excess.
Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound [1][2]
| Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-O | ~158-160 |
| Aromatic C | ~127-130 |
| Aromatic C | ~113-115 |
| C-OH | ~78-80 |
| OCH₃ | ~55 |
| CH(CH₃)₂ | ~34-36 |
| CH(CH₃)₂ | ~18-20 |
| CH(CH₃)₂ | ~17-19 |
Note: The data presented is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Similar to NMR, the IR spectra of the enantiomers in an achiral medium are identical. The characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3400 cm⁻¹) and the C-O stretching vibrations will be present in the spectra of both enantiomers. Differentiation would require the use of a chiral solvent that interacts differently with each enantiomer, leading to subtle shifts in the vibrational frequencies, though this is a less common approach compared to NMR or chiral chromatography.
Mass Spectrometry (MS)
Standard mass spectrometry techniques, which measure the mass-to-charge ratio of ions, cannot differentiate between enantiomers as they have the same molecular weight.[3] Fragmentation patterns will also be identical under normal conditions. Chiral differentiation using mass spectrometry is a more advanced technique that typically involves the formation of diastereomeric complexes with a chiral selector and their subsequent analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is the most widely used and effective technique for the separation and quantification of enantiomers.[4][5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including aromatic alcohols.[6][7]
Table 2: Expected Performance Data for Chiral HPLC Separation of this compound Enantiomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (t R ) | t R1 | t R2 (t R2 > t R1 ) |
| Resolution (R s ) | > 1.5 (Baseline Separation) |
Note: The elution order of the enantiomers can be reversed by using a CSP with the opposite chirality.[6]
Experimental Protocols
Synthesis of Racemic this compound
A common synthetic route involves the Grignard reaction between 4-methoxybenzaldehyde and isopropylmagnesium chloride.[8]
Step-by-step Methodology:
-
Prepare a solution of 4-methoxybenzaldehyde in an anhydrous ether solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride in the same solvent dropwise to the aldehyde solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude racemic product, which can be purified by column chromatography.
Caption: Synthesis of Racemic this compound.
Chiral HPLC Method Development
The development of a successful chiral separation method often involves screening different CSPs and mobile phases.[9]
Step-by-step Methodology:
-
Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the chiral selector.
-
Mobile Phase Screening: A common starting mobile phase for normal-phase chromatography is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol can be varied to optimize the separation.
-
Flow Rate Optimization: Chiral separations often benefit from lower flow rates to enhance the interactions between the analytes and the CSP.[9]
-
Temperature Control: Maintaining a constant and often sub-ambient temperature can improve resolution by enhancing the weak interactions responsible for chiral recognition.[9]
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., around 220-230 nm for the phenyl group).
Caption: Chiral HPLC Analysis Workflow.
Conclusion
The differentiation of the enantiomers of this compound is not achievable with standard spectroscopic techniques in an achiral environment. Chiral HPLC stands out as the most robust and reliable method for their separation and quantification. For NMR analysis, the use of chiral solvating or derivatizing agents is necessary to induce diastereomeric differentiation and resolve the signals of the two enantiomers. The choice of the appropriate analytical technique is crucial for ensuring the stereochemical purity of chiral compounds in research and pharmaceutical applications.
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A Comparative Guide to the Validation of Analytical Methods for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a key chemical intermediate. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, offering not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and interpretation.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures that the data generated is reliable, reproducible, and fit for purpose, a mandate echoed by global regulatory bodies including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
This guide will navigate the validation of three principal analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the strengths and limitations of each, supported by detailed experimental protocols and a comparative analysis of their performance attributes.
The Foundation: Regulatory Framework for Analytical Method Validation
The ICH, FDA, and USP provide a harmonized framework for the validation of analytical procedures.[3][4][5][6] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[3][6][7] The core validation parameters that must be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Method Comparison: HPLC vs. GC-MS for Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) and their intermediates. The choice between these techniques hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability for Analyte | Well-suited for non-volatile and thermally labile compounds. This compound is amenable to HPLC. | Requires the analyte to be volatile and thermally stable, or to be derivatized to impart these properties. This compound's volatility makes it suitable for GC. |
| Specificity | Good, based on retention time and UV-Vis spectral data from a Diode Array Detector (DAD). Co-eluting impurities can be a challenge. | Excellent, based on both retention time and the unique mass fragmentation pattern of the analyte, providing a high degree of confidence in identification. |
| Sensitivity | Generally in the microgram to nanogram range (µg-ng). | Typically offers higher sensitivity, often in the picogram to femtogram range (pg-fg). |
| Quantification | Highly quantitative with a wide linear range when using a UV-Vis or other suitable detector. | Highly quantitative, particularly with the use of an internal standard to correct for injection variability. |
| Sample Throughput | Can be automated for high throughput analysis. | Generally has longer run times compared to modern UHPLC methods, but can also be automated. |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs. |
Experimental Protocols and Validation Workflows
High-Performance Liquid Chromatography (HPLC) Method
The non-polar nature of this compound suggests that reversed-phase HPLC is an appropriate technique.[12]
Proposed HPLC Method Protocol:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm (based on the methoxyphenyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
HPLC Method Validation Workflow:
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
Step-by-Step Validation Protocol for HPLC:
-
Specificity:
-
Rationale: To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.
-
Procedure: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples to ensure that the main peak is spectrally pure and that degradation product peaks are well-resolved. Additionally, analyze a placebo sample spiked with the analyte to show no interference from excipients.
-
-
Linearity:
-
Rationale: To establish a linear relationship between the analyte concentration and the detector response.
-
Procedure: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected working concentration. Inject each solution in triplicate and plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range:
-
Rationale: To define the concentration interval over which the method is precise, accurate, and linear.
-
Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits.
-
-
Accuracy:
-
Rationale: To determine how close the measured value is to the true value.
-
Procedure: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[10]
-
-
Precision:
-
Rationale: To assess the random error of the method.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be within acceptable limits (typically ≤ 2.0%).
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in experimental parameters.
-
Procedure: Introduce small variations to method parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a high degree of specificity due to the unique mass fragmentation pattern of the analyte.[13]
Proposed GC-MS Method Protocol:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer: Scan mode from m/z 40 to 300 for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification (using characteristic ions of this compound).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
GC-MS Method Validation Workflow:
The validation workflow for GC-MS is conceptually similar to that of HPLC, with a greater emphasis on the mass spectrometric parameters.
Sources
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A Researcher's Guide to Cross-Referencing Spectral Data: The Case of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
In the landscape of drug discovery and synthetic chemistry, the unambiguous identification and purity assessment of novel chemical entities are paramount. Spectroscopic analysis forms the bedrock of this characterization, yet the interpretation of a single spectrum in isolation can be fraught with ambiguity. This technical guide provides a comprehensive framework for the cross-referencing of multimodal spectral data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the confident structural elucidation of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. By comparing the experimental data of this target molecule with a structurally related compound, 1-(4-methoxyphenyl)-2-methylpropan-1-one, we will illustrate how a holistic spectroscopic approach provides a self-validating system for accurate compound characterization.
The Imperative of Multi-Technique Spectral Analysis
Relying on a single spectroscopic technique for structural confirmation is a precarious approach. For instance, while Mass Spectrometry provides the molecular weight, it cannot distinguish between isomers. Infrared (IR) spectroscopy identifies functional groups, but it offers limited information about the overall molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, but spectral overlap and complex splitting patterns can lead to misinterpretation. By integrating data from these complementary techniques, a chemist can build a robust and defensible structural assignment.
Spectral Profile of this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on established principles of chemical shifts and spin-spin coupling. This prediction serves as a valuable guide for researchers synthesizing this compound.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH(OH)) |
| ~6.87 | Doublet | 2H | Ar-H (meta to -CH(OH)) |
| ~4.35 | Doublet | 1H | -CH(OH) |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.00 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.80 | Singlet (broad) | 1H | -OH |
| ~0.95 | Doublet | 3H | -CH(CH₃)₂ |
| ~0.75 | Doublet | 3H | -CH(CH₃)₂ |
Interpretation and Causality:
The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-donating methoxy group and the hydroxyl-bearing carbon will be shielded relative to benzene (δ 7.34), while the protons meta will be even more shielded. The benzylic proton (-CH(OH)) will be a doublet due to coupling with the adjacent methine proton. The methoxy group will present as a sharp singlet. The isopropyl group will exhibit a complex splitting pattern, with the two diastereotopic methyl groups appearing as distinct doublets and the methine proton as a multiplet. The hydroxyl proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
Comparison with 1-(4-methoxyphenyl)-2-methylpropan-1-one:
The most significant difference in the ¹H NMR spectrum of the oxidized analog, 1-(4-methoxyphenyl)-2-methylpropan-1-one, would be the absence of the benzylic proton and hydroxyl proton signals. Instead, a downfield shift of the aromatic protons ortho to the carbonyl group would be observed due to the electron-withdrawing nature of the ketone. The methine proton of the isopropyl group would also be shifted downfield and would likely appear as a septet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.8 | Ar-C (para to -CH(OH)) |
| ~135.2 | Ar-C (ipso to -CH(OH)) |
| ~127.8 | Ar-C (ortho to -CH(OH)) |
| ~113.8 | Ar-C (meta to -CH(OH)) |
| ~80.0 | -CH(OH) |
| ~55.2 | -OCH₃ |
| ~35.0 | -CH(CH₃)₂ |
| ~19.0 | -CH(CH₃)₂ |
| ~18.0 | -CH(CH₃)₂ |
Data sourced from SpectraBase.[1]
Interpretation and Causality:
The aromatic region shows four distinct signals, consistent with a para-substituted benzene ring. The carbon bearing the hydroxyl group (-CH(OH)) is significantly deshielded, appearing around 80.0 ppm. The methoxy carbon appears at its characteristic chemical shift of ~55.2 ppm. The isopropyl group displays three signals: one for the methine carbon and two for the diastereotopic methyl carbons.
Comparison with 1-(4-methoxyphenyl)-2-methylpropan-1-one:
In the ¹³C NMR spectrum of 1-(4-methoxyphenyl)-2-methylpropan-1-one, the most notable difference would be the presence of a carbonyl carbon signal in the highly deshielded region of the spectrum (~200 ppm). The signal for the benzylic carbon (-CH(OH)) at ~80.0 ppm would be absent.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups.
IR Spectral Data (Vapor Phase)
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1610, ~1510 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1030 | C-O stretch (alcohol) |
Data sourced from SpectraBase.[1]
Interpretation and Causality:
The broad absorption band around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration. The presence of both aliphatic and aromatic C-H stretching vibrations is consistent with the molecular structure. The characteristic absorptions for the aromatic ring and the aryl ether C-O bond further corroborate the proposed structure.
Comparison with 1-(4-methoxyphenyl)-2-methylpropan-1-one:
The IR spectrum of 1-(4-methoxyphenyl)-2-methylpropan-1-one would be conspicuously different. The broad O-H stretching band around 3400 cm⁻¹ would be absent. A strong, sharp absorption band characteristic of a carbonyl C=O stretch would be present in the region of 1670-1690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
GC-MS Spectral Data
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₃H₇]⁺ |
| 121 | [M - C₃H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [C₃H₇]⁺ |
Data sourced from SpectraBase.[1]
Interpretation and Causality:
The molecular ion peak at m/z 180 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of a benzylic alcohol. The loss of the isopropyl group (43 Da) to give the fragment at m/z 137 is a prominent fragmentation pathway. Subsequent loss of a hydroxyl radical or rearrangement can lead to other observed fragments.
Comparison with 1-(4-methoxyphenyl)-2-methylpropan-1-one:
The molecular ion peak for 1-(4-methoxyphenyl)-2-methylpropan-1-one would be at m/z 178. The fragmentation pattern would also be distinct, with a characteristic acylium ion fragment at m/z 135 ([CH₃OC₆H₄CO]⁺) being a major peak.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[2]
Materials:
-
p-Anisaldehyde
-
Isopropylmagnesium chloride (2M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Dissolve p-anisaldehyde (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride solution (1.1 equivalents) dropwise to the stirred solution of p-anisaldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis, purification, and multi-technique spectroscopic characterization of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.
Conclusion
The structural elucidation of a chemical entity is a puzzle where each piece of spectroscopic data provides a crucial clue. This guide has demonstrated that by systematically acquiring and cross-referencing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, a researcher can confidently assign the structure of this compound. The comparison with its oxidized counterpart, 1-(4-methoxyphenyl)-2-methylpropan-1-one, further underscores the diagnostic power of this multi-technique approach. For scientists in drug development and chemical research, adopting this rigorous, self-validating methodology is not just good practice—it is essential for ensuring the integrity and reproducibility of their scientific findings.
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A Comparative Guide to Catalytic Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Introduction
1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a chiral secondary alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The precise control of its stereochemistry is critical, as the biological activity of chiral molecules is often dependent on a single enantiomer. This guide provides a comparative analysis of prominent catalytic strategies for the asymmetric synthesis of this target molecule, offering an in-depth look at catalyst performance, reaction mechanisms, and practical considerations for researchers in drug development and chemical synthesis.
Two principal retrosynthetic pathways offer strategic entries to this molecule, each amenable to distinct and highly effective catalytic systems:
-
Asymmetric Reduction: The enantioselective reduction of the prochiral ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.
-
Asymmetric Alkylation: The enantioselective addition of an isopropyl nucleophile to the prochiral aldehyde, 4-methoxybenzaldehyde.
This document will dissect these approaches, comparing the efficacy of leading catalyst families—including transition metal complexes, organocatalysts, and biocatalysts—supported by available experimental data to guide catalyst selection for optimal yield, enantioselectivity, and operational efficiency.
Overview of Synthetic Strategies
The choice of synthetic route is a critical decision point, dictating the available catalysts and reaction parameters. The two primary strategies are visualized below.
Caption: Primary retrosynthetic routes to the target chiral alcohol.
Part 1: Asymmetric Reduction of 1-(4-Methoxyphenyl)-2-methylpropan-1-one
The asymmetric reduction of prochiral ketones is a highly developed and reliable method for producing chiral secondary alcohols. For the precursor ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one (also known as p-methoxyisobutyrophenone), several classes of catalysts are applicable.
Biocatalysis: Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful "green" alternative to traditional chemical methods, offering exceptional selectivity under mild aqueous conditions. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for ketone reductions.
Causality and Mechanistic Insight: KREDs utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, forcing the hydride transfer from the cofactor to occur on only one of the two prochiral faces of the carbonyl group. This lock-and-key mechanism is responsible for the typically high enantioselectivities observed. The choice between dozens of commercially available, engineered KREDs allows for the selective synthesis of either the (R)- or (S)-enantiomer.
While direct data on 1-(4-methoxyphenyl)-2-methylpropan-1-one is not prevalent, extensive studies on the structurally similar substrate, 4-methoxyacetophenone, provide a strong predictive benchmark. The steric difference of the isopropyl group compared to the methyl group may influence reaction rates, but high enantioselectivity is often maintained.
Performance Data (on analogue 4-methoxyacetophenone):
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Configuration | Reference |
| Lactobacillus senmaizuke (whole cells) | 4-Methoxyacetophenone | >99% | >99% | (S) | [1] |
| Saccharomyces uvarum (whole cells) | 4-Methoxyacetophenone | >99% | >99% | (S) | [2] |
Advantages:
-
Extremely high enantioselectivity (>99% ee is common).
-
Operates under mild conditions (room temperature, neutral pH, aqueous media).
-
Environmentally benign ("Green Chemistry").
-
Access to either enantiomer by selecting the appropriate enzyme.
Limitations:
-
Substrate scope can be limited; catalyst screening is often required.
-
Organic co-solvents may be needed for poorly soluble substrates, which can affect enzyme activity.
-
Requires cofactor regeneration system, though often handled internally by whole-cell systems.
Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF).[3][4][5]
Causality and Mechanistic Insight: The (S)- or (R)-proline-derived catalyst coordinates with borane, forming a chiral Lewis acid complex.[6] This complex then coordinates to the ketone's carbonyl oxygen. Steric interactions between the ketone's substituents (the larger p-methoxyphenyl group and the smaller isopropyl group) and the catalyst's chiral framework force the ketone to bind in a preferred orientation. This directs the hydride transfer from the borane to a specific face of the carbonyl, predictably yielding one enantiomer of the alcohol.[3]
Caption: Simplified catalytic cycle for the CBS Reduction.
Performance Data: The CBS reduction is highly effective for aryl alkyl ketones, and excellent results can be anticipated for 1-(4-methoxyphenyl)-2-methylpropan-1-one. For the benchmark substrate acetophenone, enantiomeric excesses of 96-97% are readily achieved.[7]
Advantages:
-
High enantioselectivity for a broad range of ketones.[5]
-
Predictable stereochemical outcome based on the catalyst enantiomer used.
-
Commercially available catalysts and reagents.
-
Fast reaction times, often at room temperature or below.[7]
Limitations:
-
Requires stoichiometric, moisture-sensitive borane reagents.
-
The reaction must be conducted under strictly anhydrous conditions.[6]
-
Catalyst can be expensive for large-scale synthesis.
Transition Metal Catalysis: Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[8]
Causality and Mechanistic Insight: The precatalyst, typically a Ru(II)-BINAP dihalide, is activated by H₂ to form a chiral ruthenium hydride species.[9] The ketone substrate coordinates to this chiral metal center. The reaction proceeds through a six-membered pericyclic transition state where the hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group. The chiral environment created by the BINAP and diamine ligands dictates the facial selectivity of the hydrogenation, leading to high enantiomeric purity.[8]
Performance Data: This method is renowned for its high efficiency and selectivity with functionalized ketones. While specific data for p-methoxyisobutyrophenone is scarce, hydrogenation of similar β-keto esters using Ru-BINAP catalysts achieves enantioselectivities of up to 95-99%.[10][11]
Advantages:
-
High catalytic efficiency (low catalyst loadings, high turnover numbers).
-
Uses clean and atom-economical molecular hydrogen as the reductant.
-
Broad substrate scope for functionalized ketones.
Limitations:
-
Requires high-pressure hydrogenation equipment.
-
Catalysts can be sensitive to air and moisture.
-
Ligand synthesis can be complex and expensive.
Part 2: Asymmetric Alkylation of 4-Methoxybenzaldehyde
This alternative strategy involves the C-C bond formation between 4-methoxybenzaldehyde and an isopropyl nucleophile, catalyzed by a chiral ligand.
Chiral Amino Alcohol-Catalyzed Isopropyl Addition
The most common variant of this approach is the enantioselective addition of diisopropylzinc (i-Pr₂Zn) to the aldehyde, catalyzed by a chiral β-amino alcohol.
Causality and Mechanistic Insight: The chiral amino alcohol reacts with diisopropylzinc to form a chiral zinc-alkoxide complex in situ. This complex acts as a chiral Lewis acid. The aldehyde's carbonyl oxygen coordinates to the zinc center, while one of the isopropyl groups from the zinc reagent is delivered to the carbonyl carbon. The rigid, chelated transition state, dictated by the stereochemistry of the amino alcohol catalyst, ensures that the nucleophilic attack occurs on a specific face of the aldehyde, resulting in an enantiomerically enriched alcohol product after workup.
Performance Data: This method has been extensively studied for the addition of diethylzinc to various aldehydes, often achieving high enantioselectivity. For instance, N-phenylfluorenyl β-amino alcohols have catalyzed the addition of diethylzinc to benzaldehyde with up to 97% ee.[12] Adapting this system to diisopropylzinc and 4-methoxybenzaldehyde would require optimization, but it represents a viable and powerful synthetic route.
Advantages:
-
Direct formation of the C-C bond and the stereocenter in a single step.
-
High enantioselectivities are achievable with optimized ligands.
-
Operationally simpler than methods requiring high-pressure gas.
Limitations:
-
Requires stoichiometric use of pyrophoric organozinc reagents.
-
Catalyst performance can be highly dependent on the specific structures of the aldehyde, organozinc reagent, and ligand.
-
The synthesis of effective chiral ligands can be multi-step.
Comparative Summary and Recommendations
| Catalytic Strategy | Catalyst Type | Key Strengths | Key Challenges | Best Suited For |
| Asymmetric Reduction | Ketoreductases (KREDs) | Unmatched enantioselectivity (>99% ee), mild/green conditions, aqueous media. | Requires screening, potential substrate solubility issues. | Green chemistry initiatives, synthesis of either enantiomer with high purity. |
| Asymmetric Reduction | CBS (Organocatalyst) | High ee (>95%), predictable stereochemistry, broad scope, fast reactions. | Requires stoichiometric borane, strict anhydrous conditions. | Rapid, reliable lab-scale synthesis with predictable outcomes. |
| Asymmetric Reduction | Noyori Hydrogenation | High catalyst efficiency (low loading), atom economical (H₂). | Requires high-pressure equipment, air/moisture sensitive catalysts. | Large-scale industrial synthesis where efficiency is paramount. |
| Asymmetric Alkylation | Chiral Amino Alcohols | Direct C-C bond formation, high potential ee. | Pyrophoric reagents (i-Pr₂Zn), requires optimization. | Alternative synthetic routes where the precursor ketone is not readily available. |
Recommendation:
-
For maximum enantiopurity and environmentally friendly conditions , Biocatalysis with Ketoreductases is the premier choice. The high performance on analogous substrates suggests a high probability of success.
-
For rapid and reliable laboratory-scale synthesis with a predictable outcome , the CBS Reduction offers a robust and well-documented protocol.
-
For large-scale, industrial production , the Noyori Asymmetric Hydrogenation is likely the most cost-effective and atom-economical method, despite the higher initial investment in specialized equipment.
Detailed Experimental Protocols
Protocol 1: Biocatalytic Reduction of 4-Methoxyacetophenone (Model for Ketone Reduction)
This protocol is based on established procedures for a closely related substrate and serves as a starting point for the target ketone.[1][2]
Caption: General workflow for whole-cell biocatalytic ketone reduction.
Methodology:
-
Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Saccharomyces uvarum or Lactobacillus senmaizuke) is grown in an appropriate sterile medium (e.g., YM broth) at 30°C with agitation for 48 hours.
-
Bioreduction: To the whole-cell culture, 1-(4-methoxyphenyl)-2-methylpropan-1-one is added (e.g., to a final concentration of 1-10 mM). Glucose may be added as a supplemental energy source for cofactor regeneration.
-
Reaction: The reaction mixture is incubated at an optimized temperature (e.g., 29°C) and agitation speed (e.g., 155 rpm) for 24-50 hours. The reaction progress is monitored by TLC or GC analysis.
-
Workup and Purification: The mixture is centrifuged to pellet the cells. The aqueous supernatant is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for CBS Reduction
This protocol is a generalized method based on the established principles of CBS reductions.[6][13]
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) as a solution in toluene. The flask is cooled to the desired temperature (e.g., 0°C or -20°C).
-
Reagent Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 M in THF, 1.0-1.2 equivalents) is added dropwise to the catalyst solution. The mixture is stirred for 10-15 minutes.
-
Substrate Addition: A solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in anhydrous THF is added dropwise over 30-60 minutes via a syringe pump to maintain the low temperature.
-
Reaction: The reaction is stirred at the same temperature until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol at the low temperature. The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is treated with 1 M HCl and stirred for 30 minutes, then extracted with ethyl acetate.
-
Purification and Analysis: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alcohol is purified by flash chromatography. Enantiomeric excess is determined by chiral HPLC.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- BenchChem. (2025). A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols.
- Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III lecture notes.
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
- Bianchini, C., et al. (1991). Asymmetric hydrogenation by an in situ prepared ( S )-BINAP–Ru(II) catalytic system. Journal of Organometallic Chemistry, 420(1), C12-C15.
-
ResearchGate. (2021). Optimization of Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol with Lactobacillus senmaizuke Using the Box–Behnken Design-Based Model. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
- Genet, J. P. (2002). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 35(11), 932-940.
- Armstrong, J. D., et al. (2007). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.
- Righi, G., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(35), 6849-6857.
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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ResearchGate. (2015). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. [Link]
-
ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. [Link]
- BenchChem. (2025). A Comparative Guide to the Performance of Isopinocampheol-Based Reagents and Novel Chiral Catalysts in Asymmetric Synthesis.
- Serra, S., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(4), 843.
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PubMed. (2024). Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator. [Link]
- Wang, H., et al. (2021). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
- Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113.
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SciSpace. (2015). Biocatalytic Reduction Reactions from a Chemist's Perspective. [Link]
- Shao, P.-L., et al. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 52(15), 5036-5085.
- BenchChem. (2025). A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol.
- Soai, K., et al. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols.
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Comparative Guide to the Stereochemical Confirmation of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
This guide provides a comprehensive comparison of established analytical methodologies for the definitive stereochemical assignment of the chiral alcohol, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple procedural lists to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to stereochemical confirmation. We will compare the "gold standard" of single-crystal X-ray crystallography with powerful solution-state techniques, namely NMR-based Mosher's ester analysis and Vibrational Circular Dichroism (VCD) spectroscopy.
The stereoisomers of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the unambiguous determination of absolute stereochemistry is not merely an academic exercise but a critical regulatory and safety requirement in the pharmaceutical industry.[2] This guide uses this compound[3][4] as a practical case study to illustrate the application, strengths, and limitations of each technique.
Prerequisite: Enantiomeric Resolution by Chiral HPLC
Before determining the absolute configuration of an enantiomer, it is imperative to separate the racemic mixture and quantify its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[5] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Method Development
The choice of a CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often the first choice for screening.[6][7] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, within the chiral grooves of the polysaccharide structure. The mobile phase composition is then optimized to maximize the selectivity (α) and resolution (Rs) between the enantiomeric peaks.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralpak® AD, Chiralcel® OD) with a standard mobile phase, such as a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Mobile Phase Optimization: Once partial separation is observed, systematically vary the ratio of the alcohol modifier. Reducing the modifier concentration typically increases retention and may improve resolution, but can also lead to excessive peak broadening.
-
Additive Introduction (if necessary): For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and selectivity.
-
Analysis: Inject the racemic standard of this compound to determine the retention times of each enantiomer. Subsequently, inject the purified sample to calculate the enantiomeric excess (% ee).
Method 1: Single-Crystal X-ray Crystallography (The Definitive Approach)
Often considered the ultimate proof of stereochemistry, single-crystal X-ray diffraction (XRD) provides a direct, three-dimensional visualization of the molecular structure, allowing for unambiguous assignment of the absolute configuration.[8][9][10]
Principle of a Self-Validating System
The technique's power for absolute configuration stems from the phenomenon of anomalous dispersion (or anomalous scattering).[8][11] When the X-ray wavelength is near the absorption edge of an atom in the molecule, the scattering factor develops an imaginary component. This breaks Friedel's Law, which states that diffraction intensities of corresponding reflection planes (hkl and -h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, are dependent on the absolute stereochemistry. The analysis is validated by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for its inverse.[8][11] A low standard uncertainty on the Flack parameter provides high confidence in the assignment.
Experimental Workflow
Caption: Workflow for absolute configuration determination by XRD.
Detailed Protocol: X-ray Crystallography
-
Crystallization: Obtain high-purity (>98%) enantiomerically enriched this compound. Screen various solvents (e.g., hexane, ethyl acetate, methanol, or mixtures) for slow evaporation, vapor diffusion, or slow cooling methods to grow single crystals of suitable quality for diffraction.
-
Data Collection: Select a well-formed, single crystal and mount it on a goniometer head. Collect diffraction data using a modern diffractometer, ensuring the use of a radiation source (e.g., Cu Kα) that can induce anomalous scattering from the oxygen atoms.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to locate the atoms in the unit cell.
-
Absolute Configuration Assignment: During the final stages of refinement, account for anomalous scattering effects. The refinement program will calculate the Flack parameter. A value of 0.0(2), for example, indicates a high probability that the assigned configuration is correct.
Method 2: Mosher's Ester Analysis (The NMR Approach)
For molecules that are difficult to crystallize, Mosher's ester analysis is a powerful and widely used NMR-based method to deduce the absolute configuration of secondary alcohols.[12][13][14]
Principle of a Self-Validating System
The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. In the preferred conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety create distinct anisotropic shielding/deshielding cones in the NMR spectrometer. Protons on one side of the MTPA plane will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By systematically comparing the proton NMR chemical shifts (δ) of the (R)-MTPA ester to the (S)-MTPA ester, a difference (Δδ = δS - δR) can be calculated for each proton. The sign of these Δδ values for protons on either side of the carbinol center directly correlates to the absolute configuration of that center.[12][15] The self-validating nature comes from the consistent pattern of positive and negative Δδ values observed across the molecule, which must conform to the established conformational model.
Experimental Workflow
Caption: Workflow for absolute configuration determination by Mosher's ester analysis.
Detailed Protocol: Mosher's Ester Analysis
-
Esterification: In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base like pyridine or DMAP.
-
Purification: Purify each diastereomeric ester product, typically by column chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. It is often necessary to acquire 2D NMR spectra (COSY, HSQC) to unambiguously assign all relevant proton signals.
-
Data Analysis:
-
Identify the protons on the two sides of the newly formed ester linkage (i.e., the isopropyl group protons and the methoxyphenyl group protons).
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
According to the model, protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Correlate this pattern with the known configuration of the MTPA reagent to assign the absolute configuration of the alcohol.
-
Method 3: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that has emerged as a robust alternative to XRD, particularly for chiral molecules that exist as oils or are otherwise non-crystalline.[1][16]
Principle of a Self-Validating System
VCD measures the differential absorption of left versus right circularly polarized infrared light during vibrational excitation.[17] An enantiomer and its mirror image will produce VCD spectra that are equal in intensity but opposite in sign (mirror images of each other). The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a theoretically predicted spectrum for one of the enantiomers.[18] This prediction is achieved through high-level ab initio or Density Functional Theory (DFT) calculations.[1] A strong correlation between the signs and relative intensities of the major experimental and calculated VCD bands provides a confident assignment of the absolute configuration.[19] The validation arises from the quality of the match across a wide spectral range containing multiple vibrational bands.
Experimental Workflow
Caption: Workflow for absolute configuration determination by VCD.
Detailed Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.1 M).
-
Spectral Acquisition: Measure the VCD and standard infrared (IR) absorption spectra of the sample using a VCD spectrometer.
-
Computational Analysis:
-
Using computational chemistry software, build a model of one enantiomer (e.g., the (R)-enantiomer) of the target molecule.
-
Perform a conformational search to identify all low-energy solution-phase conformers.
-
For each significant conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged theoretical VCD and IR spectrum based on the calculated energies and rotational strengths of the stable conformers.
-
-
Comparison and Assignment: Visually and statistically compare the experimental VCD spectrum with the calculated spectrum. If the spectra match well, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
Comparison Summary
| Feature | Single-Crystal X-ray Crystallography | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays | Anisotropic effects in diastereomeric esters | Differential absorption of polarized IR light |
| Sample Requirement | High-quality single crystal | Purified enantiomer (~5-10 mg) | Purified enantiomer in solution (~5-10 mg) |
| Key Advantage | Unambiguous, direct 3D structure | No crystallization needed; uses standard NMR | Excellent for non-crystalline samples (oils) |
| Key Limitation | Crystallization can be impossible | Indirect; relies on conformational models | Requires specialized equipment and computational expertise |
| Confidence Level | Very High (Definitive) | High (with careful assignment) | High (with good spectral correlation) |
| Validation Metric | Flack Parameter | Consistent Δδ pattern | Experimental vs. Calculated spectral match |
Conclusion
The confirmation of stereochemistry for a chiral molecule like this compound is a multi-faceted analytical challenge. While single-crystal X-ray crystallography remains the unequivocal gold standard, its prerequisite of a high-quality crystal is a significant barrier.[2][8] For non-crystalline materials, both Mosher's ester analysis and Vibrational Circular Dichroism offer robust and reliable alternatives. Mosher's analysis is highly accessible to synthetic chemistry labs equipped with standard NMR facilities.[12][14] VCD, while requiring more specialized instrumentation and computational resources, provides a powerful, non-destructive method for determining absolute configuration directly in the solution phase, which is often more biologically relevant.[1][18] The selection of the most appropriate technique is therefore a strategic decision based on the physical properties of the sample, the resources available, and the required level of certainty for the specific application.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][12][13][14]
-
He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. The Journal of Organic Chemistry, 68(19), 7436–7442. [Link][17]
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Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S88-S98. [Link][18]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth technical comparison of methodologies to benchmark the purity of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a key chemical intermediate. We will explore its common synthetic routes, potential impurities, and a multi-pronged analytical approach for robust purity determination, supported by illustrative experimental data.
The Synthetic Landscape: Routes and Inherent Impurities
The most prevalent laboratory-scale synthesis of this compound is the Grignard reaction.[1][2] This reaction involves the nucleophilic addition of an isopropylmagnesium halide to 4-methoxybenzaldehyde. While effective, this method can introduce specific impurities that must be quantified.
Common Synthetic Route: Grignard Reaction
A solution of 4-methoxybenzaldehyde is treated with isopropylmagnesium chloride.[3] The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to yield the desired alcohol.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 4-methoxybenzaldehyde and isopropylmagnesium halide.
-
Byproducts of the Grignard Reagent: Propene and propane from the reaction of the Grignard reagent with any trace amounts of water.
-
Side-Reaction Products: Wurtz-type coupling of the Grignard reagent to form 2,3-dimethylbutane.
-
Over-reduction Products: While less common for this specific transformation, over-reduction of the aldehyde is a possibility.
A visual representation of the Grignard synthesis workflow is provided below.
Caption: Grignard Synthesis Workflow.
A Multi-Modal Analytical Approach for Purity Assessment
No single analytical technique can provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, particularly for non-volatile compounds. A reversed-phase method is well-suited for this compound.[4]
Illustrative HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6] It provides both retention time and mass spectral data for confident peak identification.
Illustrative GC-MS Protocol:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400
Data Interpretation: Purity is assessed by the area percentage of the main peak. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[7][8][9] ¹H NMR is particularly useful for this purpose.
Illustrative qNMR Protocol:
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: DMSO-d₆
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.
-
Data Processing: Careful phasing and baseline correction are critical. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Purity Analysis: An Illustrative Guide
To demonstrate the application of these methods, we present a hypothetical comparison of two different batches of synthesized this compound.
Table 1: HPLC Purity Assessment
| Batch ID | Retention Time (min) | Peak Area (%) | Identified Impurities |
| Batch A | 8.2 | 99.5 | 4-methoxybenzaldehyde (0.3%), Unknown (0.2%) |
| Batch B | 8.2 | 98.1 | 4-methoxybenzaldehyde (1.5%), Unknown (0.4%) |
Table 2: GC-MS Purity and Impurity Profile
| Batch ID | Retention Time (min) | Peak Area (%) | Identified Impurities (by MS) |
| Batch A | 12.5 | 99.6 | 4-methoxybenzaldehyde (0.4%) |
| Batch B | 12.5 | 98.2 | 4-methoxybenzaldehyde (1.6%), 2,3-dimethylbutane (0.2%) |
Table 3: qNMR Purity Determination
| Batch ID | Calculated Purity (%) |
| Batch A | 99.4 ± 0.2 |
| Batch B | 98.0 ± 0.3 |
The following diagram illustrates the analytical workflow for comprehensive purity assessment.
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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel small molecules with potent and selective anticancer activity is perpetual. The 1-aryl-2-methylpropan-1-ol scaffold has emerged as a promising pharmacophore, with the methoxy-substituted analogs showing potential for development. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-methoxyphenyl)-2-methylpropan-1-ol analogs, focusing on their potential as anticancer agents. By synthesizing data from various studies on related structures, we aim to elucidate the key structural modifications that influence cytotoxic activity, offering a comparative framework for researchers in the field.
Introduction: The Therapeutic Potential of Methoxy-Aryl Scaffolds
The presence of a methoxyphenyl group is a common feature in a multitude of biologically active compounds, including those with significant anticancer properties. The methoxy group can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and ability to form hydrogen bonds. In the context of cancer therapy, methoxy-substituted compounds have been shown to interact with various cellular targets, including tubulin and protein kinases, leading to cell cycle arrest and apoptosis.
This guide will focus on the this compound core structure, dissecting how modifications to the aromatic ring, the propanol backbone, and the isopropyl group can modulate its cytotoxic efficacy against various cancer cell lines. While direct and comprehensive SAR studies on this specific scaffold are nascent, by examining analogous structures, we can infer critical relationships to guide future drug design and development.
Core Structure and Key Modification Points
The fundamental structure of this compound offers several points for chemical modification to explore the SAR. These modifications are crucial for optimizing potency, selectivity, and drug-like properties.
Figure 1: Key modification points of the this compound scaffold.
Structure-Activity Relationship Analysis
While a dedicated, large-scale SAR study on this compound analogs for anticancer activity is not yet prevalent in published literature, we can synthesize findings from structurally related compounds to build a predictive SAR model. The following sections compare the cytotoxic effects of analogs based on modifications at the key positions.
Modifications on the Aromatic Ring (A)
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The position and electronic nature of substituents can significantly impact cytotoxicity.
| Analog | Modification on Aromatic Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | 4-Methoxy | MCF-7 | Data Not Available | - |
| Analog A1 | 3,4,5-Trimethoxy | Various | Potent Activity | [1] |
| Analog A2 | 4-Fluoro | Huh-7 | Less Active | [2] |
| Analog A3 | 4-Chloro/4-Bromo | HS 578T | 3.0 (Bromo) | [3] |
| Analog A4 | Unsubstituted Phenyl | Huh-7 | 1.47 | [2] |
Key Insights:
-
Methoxy Groups: The presence of multiple methoxy groups on the aromatic ring, as seen in analogs of combretastatin and phenstatin, often correlates with potent tubulin polymerization inhibition and high cytotoxicity.[1] The 3,4,5-trimethoxy substitution pattern is particularly noteworthy for its strong anticancer effects.
-
Electron-donating vs. Electron-withdrawing Groups: Studies on related chalcone structures have shown that electron-donating groups (like methoxy) on the phenyl ring can enhance cytotoxic activity compared to electron-withdrawing groups (like fluoro).[2]
-
Halogen Substitution: Halogen atoms, particularly chlorine and bromine, at the para-position of the phenyl ring have been shown to confer significant cytotoxic activity in some heterocyclic scaffolds.[3]
Modifications on the Propanol Backbone (B)
Alterations to the hydroxyl group and the carbon backbone can influence the molecule's ability to interact with its biological target and affect its overall physicochemical properties.
| Analog | Modification on Propanol Backbone | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | 1-ol | - | Data Not Available | - |
| Analog B1 | Esterification of the hydroxyl | MCF-7 | Varies | [4] |
| Analog B2 | Introduction of an amino group (β-amino alcohol) | Various | Varies | [5] |
Key Insights:
-
Hydroxyl Group: The free hydroxyl group is often crucial for forming hydrogen bonds with target proteins. Its esterification or replacement can modulate activity, sometimes leading to prodrugs with altered pharmacokinetic profiles.
-
Introduction of Amino Groups: The conversion to β-amino alcohols can introduce a basic center, which may lead to different biological targets and improved water solubility.
Modifications on the Alkyl Group (C)
The size and nature of the alkyl group at the 2-position of the propanol chain can impact steric interactions within the binding pocket of a target protein.
| Analog | Modification on Alkyl Group | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | Isopropyl | - | Data Not Available | - |
| Analog C1 | Smaller alkyl (e.g., methyl) | - | Varies | [6] |
| Analog C2 | Larger/cyclic alkyl | - | Varies | [6] |
Key Insights:
-
Steric Bulk: The isopropyl group provides a certain level of steric bulk which may be optimal for fitting into a specific hydrophobic pocket of a target protein. Both increasing and decreasing this bulk can lead to a loss of activity, highlighting the importance of this feature for target engagement.
Experimental Protocols
To facilitate further research and validation of the SAR of this compound analogs, we provide detailed, step-by-step methodologies for their synthesis and in vitro cytotoxic evaluation.
General Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs can be achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds.
Workflow for Synthesis:
Figure 2: General workflow for the synthesis of 1-(aryl)-2-methylpropan-1-ol analogs.
Step-by-Step Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of isopropyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Grignard Reaction: The flask is cooled in an ice bath, and a solution of the appropriately substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in anhydrous ether/THF is added dropwise with stirring.
-
Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(substituted-phenyl)-2-methylpropan-1-ol analog.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Figure 3: Workflow for the in vitro cytotoxicity evaluation using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are harvested from culture and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the cell culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are also included.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as potential anticancer agents is a promising area of research. Based on the analysis of related structures, it is evident that modifications to the methoxyphenyl ring, such as the introduction of additional methoxy groups or specific halogens, can significantly enhance cytotoxic activity. The integrity of the hydroxyl group on the propanol backbone appears important for target interaction, while the steric bulk of the 2-methyl group may need to be optimized for specific biological targets.
Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of this compound analogs to establish a more definitive SAR. This should include a diverse range of substituents on the aromatic ring and modifications to the propanol backbone. Subsequent studies on the most potent compounds should include elucidation of their mechanism of action, such as their effects on tubulin polymerization or specific signaling pathways, and evaluation in in vivo cancer models to assess their therapeutic potential. This systematic approach will be instrumental in developing novel and effective anticancer agents based on this promising scaffold.
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A Senior Application Scientist's Guide to In Vitro Comparative Analysis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Strategic Selection of Derivatives
The 1-(4-methoxyphenyl)propan-1-ol scaffold is a subject of increasing interest in medicinal chemistry. The methoxyphenyl group is a common feature in a wide array of pharmacologically active compounds, contributing to metabolic stability and receptor interactions.[1][2] The parent alcohol, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, presents a chiral center and functional groups amenable to chemical modification, making it an attractive starting point for generating a library of derivatives with potentially diverse biological activities. Preclinical drug development relies heavily on in vitro assays to efficiently screen novel compounds for potential therapeutic effects and toxicity.[3][4][5]
This guide provides a comparative framework for the initial in vitro evaluation of a rationally designed set of derivatives. The objective is to triage these compounds based on cytotoxic and antimicrobial potential, establishing a preliminary structure-activity relationship (SAR) to guide future optimization.
Selected Compounds for Comparison:
To establish a meaningful SAR, we selected four compounds that systematically probe the electronic and structural requirements of the core scaffold:
-
Compound 2 (Derivative A): 1-(4-Fluorophenyl )-2-methylpropan-1-ol (Electronic Modification: The electron-donating methoxy group is replaced by an electron-withdrawing fluorine to assess the impact of aryl ring electronics.)
-
Compound 3 (Derivative B): 1-(4-Methoxyphenyl)-2-methylpropan-1-one (Functional Group Modification: The secondary alcohol is oxidized to a ketone, altering the molecule's hydrogen bonding capacity and geometry.)[8]
-
Compound 4 (Derivative C): 1-(3,4-Dimethoxyphenyl )-2-methylpropan-1-ol (Substitution Pattern Modification: An additional methoxy group is introduced to explore the effects of increased electron density and steric bulk.)
These derivatives will be compared against established therapeutic agents: Doxorubicin , a standard chemotherapeutic agent for cytotoxicity, and Ciprofloxacin , a broad-spectrum antibiotic for antimicrobial activity.
In Vitro Screening Module 1: Cytotoxicity Against Human Cervical Cancer (HeLa) Cells
2.1. Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The quantity of formazan produced is directly proportional to the number of living cells.[11] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantify the cytotoxic effect of our test compounds.[12]
2.2. Experimental Workflow: Cytotoxicity Assessment
The workflow is designed for reproducibility and clarity, moving from cell preparation to data analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
2.3. Detailed Protocol: MTT Assay
-
Cell Culture: Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Harvest cells at approximately 80% confluency. Seed 5,000 cells in 100 µL of media per well into a 96-well flat-bottom plate. Include wells for "media only" (blank) and "cells only" (untreated control). Incubate for 24 hours.
-
Treatment: Prepare stock solutions of all test compounds and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Carefully replace the media in each well with 100 µL of the corresponding compound dilution. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for another 4 hours. During this time, purple formazan crystals will form in living cells.
-
Solubilization & Measurement: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
2.4. Data Summary and Comparative Analysis
The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound. This value represents the concentration at which 50% of cell viability is inhibited.
| Compound | Structural Modification | IC₅₀ vs. HeLa Cells (µM) |
| Cpd 1 (Parent) | - | 78.5 ± 6.2 |
| Cpd 2 (Derivative A) | 4-OCH₃ → 4-F | 45.1 ± 3.8 |
| Cpd 3 (Derivative B) | C-OH → C=O | 15.3 ± 1.9 |
| Cpd 4 (Derivative C) | 4-OCH₃ → 3,4-(OCH₃)₂ | > 100 |
| Doxorubicin | Reference Standard | 0.8 ± 0.1 |
Interpretation:
-
Derivative B (Ketone) shows a significant increase in cytotoxicity compared to the parent alcohol (Cpd 1), suggesting that the planar ketone functionality and its electronic properties may be crucial for activity.
-
Derivative A (Fluoro) demonstrates enhanced potency over the parent, indicating that an electron-withdrawing group on the phenyl ring is favorable for cytotoxicity.
-
Derivative C (Dimethoxy) is essentially inactive, implying that increased steric bulk or electron-donating character on the phenyl ring is detrimental to activity.
-
While showing activity, all derivatives are considerably less potent than the reference drug, Doxorubicin.
In Vitro Screening Module 2: Antimicrobial Susceptibility Testing
3.1. Scientific Principle: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13] This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid broth medium.[15][16] It provides a quantitative measure of a compound's potency.
3.2. Experimental Workflow: MIC Determination
This workflow adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
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A Researcher's Guide to Elucidating the Mechanism of Action for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol Based Compounds
In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic is both arduous and intricate. For compounds centered around the 1-(4-Methoxyphenyl)-2-methylpropan-1-ol scaffold, the path is no different. While direct pharmacological data for this specific molecule is sparse, its structural relationship to known bioactive compounds, such as anethole and its potential metabolite p-anisaldehyde, provides a logical starting point for investigation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for systematically verifying the potential mechanisms of action (MoA) for this class of compounds. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and robust investigative process.
The structural backbone of this compound suggests several plausible biological targets. Its similarity to anethole, a known modulator of various signaling pathways and ion channels, and p-anisaldehyde, a compound with established antimicrobial properties, informs our primary hypotheses.[1][4][5] This guide will therefore focus on four high-probability MoAs:
-
G-Protein Coupled Receptor (GPCR) Modulation
-
Ion Channel Modulation
-
Enzyme Inhibition
-
Nuclear Receptor Binding
For each potential mechanism, we will present a detailed experimental workflow, from initial screening to in-depth characterization, complete with comparative data and step-by-step protocols.
Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent one of the largest and most important classes of drug targets, mediating a vast array of physiological processes.[6] The diverse biological effects of anethole suggest that GPCR interaction is a strong possibility for its derivatives.[1] A compound can act as an agonist, antagonist, or allosteric modulator at a GPCR, triggering or blocking downstream signaling cascades. The most common of these involve the second messengers cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).[7][8]
Experimental Workflow for GPCR Activity Verification
A tiered approach is recommended, starting with broad screening and progressing to more specific, mechanistic assays.
Caption: Tiered workflow for identifying and characterizing GPCR activity.
Data Presentation: Comparative GPCR Activity
The table below illustrates hypothetical data from initial screening and dose-response analysis, comparing the parent compound with two derivatives against a known GPCR agonist.
| Compound | Primary Screen (cAMP Fold Change) | Primary Screen (Ca2+ Flux RFU) | EC50 / IC50 (nM) | Assay Type |
| Parent Compound | 1.2 | 8,500 | 750 | Agonist (Ca2+) |
| Derivative A (Fluoro-) | 8.5 | 1,100 | 95 | Agonist (cAMP) |
| Derivative B (Hydroxy-) | 0.9 (Inhibits agonist) | 950 | 1200 | Antagonist (cAMP) |
| Control Agonist | 10.0 | 15,000 | 10 | Agonist |
Detailed Protocol: cAMP Second Messenger Assay
This protocol outlines a common method for detecting GPCR activation via the Gs or Gi signaling pathways.[7]
-
Cell Culture: Plate HEK293 cells (or other suitable host cells) stably expressing the target GPCR of interest in a 384-well plate and incubate overnight.
-
Compound Preparation: Perform serial dilutions of the test compounds (e.g., this compound derivatives) in assay buffer.
-
Assay Execution:
-
Remove cell culture medium.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted test compounds or control ligand to the wells. For antagonist screening, pre-incubate with the test compound before adding a known agonist.
-
Incubate at room temperature for the optimized time (e.g., 30 minutes).
-
-
Detection: Lyse the cells and add the detection reagents from a commercial bioluminescence-based cAMP assay kit (e.g., Promega GPCR Signaling Assays).[6]
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to cAMP concentrations and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Hypothesis 2: Ion Channel Modulation
Ion channels are critical for regulating cellular electrical signals and ion homeostasis.[9] The reported activity of anethole on various ion channels makes this a plausible MoA.[1][5] Compounds can act as blockers, openers, or allosteric modulators of ion channels, affecting ion flux across the cell membrane.[10]
Experimental Workflow for Ion Channel Activity Verification
Caption: Workflow for verifying ion channel modulation.
Data Presentation: Comparative Ion Channel Activity
This table shows sample data from a fluorescence-based potassium ion flux assay and subsequent electrophysiological confirmation.
| Compound | Ion Flux Assay (% Inhibition) | Patch Clamp IC50 (µM) | Putative Mechanism |
| Parent Compound | 65% @ 10 µM | 8.2 | Channel Blocker |
| Derivative A (Fluoro-) | 15% @ 10 µM | > 50 | Inactive |
| Derivative B (Hydroxy-) | 88% @ 10 µM | 1.5 | Potent Channel Blocker |
| Control Blocker | 95% @ 1 µM | 0.2 | Channel Blocker |
Detailed Protocol: Fluorescence-Based Potassium Ion Channel Flux Assay
This high-throughput method provides a surrogate measure for ion channel activity.[9][11]
-
Cell Line: Use a cell line stably expressing the potassium channel of interest (e.g., hERG) that also contains a voltage-sensitive fluorescent dye.
-
Plating: Seed cells in a 384-well plate and allow them to form a confluent monolayer.
-
Compound Addition: Add test compounds at various concentrations to the wells and incubate for a specified period.
-
Depolarization & Reading: Add a high-potassium solution to depolarize the cell membrane, which opens the voltage-gated channels. Immediately measure the change in fluorescence using a plate reader designed for kinetic reads.
-
Analysis: Channel blockers will prevent the influx of potassium and thus inhibit the fluorescence change. Calculate the percent inhibition relative to controls to identify active compounds and determine IC50 values.
Hypothesis 3: Enzyme Inhibition
Many drugs exert their effects by inhibiting enzymes.[12] The structural components of this compound, particularly the potential for metabolic conversion to an aldehyde, suggest that interaction with enzymatic active sites is possible.
Experimental Workflow for Enzyme Inhibition Analysis
The goal is to determine not only if a compound inhibits an enzyme but how (e.g., competitive, noncompetitive, uncompetitive).[12][13]
Caption: Systematic approach to characterizing enzyme inhibition.
Data Presentation: Comparative Enzyme Inhibition Kinetics
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| Parent Compound | 25.4 | 12.1 | Competitive |
| Derivative A (Fluoro-) | 5.8 | 2.5 | Competitive |
| Derivative B (Hydroxy-) | 45.1 | 44.8 | Noncompetitive |
| Control Inhibitor | 0.5 | 0.2 | Competitive |
Detailed Protocol: Enzyme Kinetic Assay for MoI Determination
This protocol describes how to differentiate between inhibitor types.[14][15]
-
Assay Setup: In a microplate, set up reactions containing a fixed concentration of the target enzyme, buffer, and cofactors.
-
Substrate & Inhibitor Matrix: Create a matrix of conditions by varying the concentrations of both the substrate and the inhibitor. For example, use 5 substrate concentrations (spanning from 0.2x to 5x the Km) and 5 inhibitor concentrations (spanning from 0x to 10x the IC50).[12]
-
Reaction Initiation & Monitoring: Initiate the reaction by adding the enzyme or substrate. Continuously monitor the formation of product over time using a spectrophotometer or fluorometer.[16]
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each condition.
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]).
-
Analyze the pattern of the lines. Competitive inhibitors will cause the lines to intersect on the y-axis. Noncompetitive inhibitors will cause lines to intersect on the x-axis. Uncompetitive inhibitors will produce parallel lines. This analysis reveals the mechanism of action.[13]
-
Hypothesis 4: Nuclear Receptor Binding
The estrogenic activity reported for anethole suggests a potential interaction with nuclear receptors, such as the estrogen receptor (ER).[2] These ligand-activated transcription factors regulate gene expression, and modulation can have profound physiological effects.[17][18]
Experimental Workflow for Nuclear Receptor Activity
Caption: Workflow for identifying and confirming nuclear receptor modulation.
Data Presentation: Comparative Nuclear Receptor Activity
| Compound | ERα Reporter Assay EC50 (nM) | ERα Binding Assay Ki (nM) | Activity |
| Parent Compound | 5,200 | > 10,000 | Weak Agonist |
| Derivative A (Fluoro-) | > 10,000 | > 10,000 | Inactive |
| Derivative B (Hydroxy-) | 850 | 620 | Agonist |
| Estradiol (Control) | 0.1 | 0.08 | Potent Agonist |
Detailed Protocol: Nuclear Receptor Reporter Gene Assay
This cell-based assay provides a functional readout of receptor activation or inhibition.[19][20]
-
Cell Line: Use a cell line (e.g., HeLa, MCF-7) engineered to co-express the nuclear receptor of interest (e.g., ERα) and a reporter gene (e.g., firefly luciferase) under the control of a hormone-responsive promoter element.
-
Cell Plating & Dosing: Plate the cells in a white, opaque 96-well plate. After 24 hours, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.
-
Lysis & Detection: Lyse the cells and add a luciferase substrate.
-
Quantification: Measure the luminescence produced, which is directly proportional to the level of nuclear receptor activation.[20] Analyze dose-response curves to determine agonist (EC50) or antagonist (IC50) potency.
Conclusion
Verifying the mechanism of action for a novel compound series like this compound requires a systematic, hypothesis-driven approach. By leveraging structural similarities to known bioactive molecules, we can design a logical and efficient screening cascade. The workflows and protocols detailed in this guide—covering GPCRs, ion channels, enzymes, and nuclear receptors—provide a robust framework for moving from initial hypothesis to mechanistic confirmation. Each experimental step is designed to be self-validating, ensuring that the resulting data is trustworthy and provides clear direction for lead optimization and further drug development efforts.
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A Comparative Guide to the Drug-Likeness of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol Derivatives
Introduction: The Imperative of 'Drug-Likeness' in Modern Discovery
In the landscape of pharmaceutical development, the path from a biologically active "hit" compound to a marketable drug is fraught with challenges. A significant portion of these failures can be attributed to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1][2] The concept of "drug-likeness" has therefore emerged as a critical filtering mechanism in the early stages of drug discovery.[3][4] By leveraging computational methods to predict the physicochemical properties of candidate molecules, researchers can prioritize compounds with a higher probability of success, thereby conserving valuable time and resources.[5][6][7]
This guide provides a comprehensive framework for assessing the drug-likeness of derivatives based on the 1-(4-Methoxyphenyl)-2-methylpropan-1-ol scaffold. This parent molecule, a chiral aromatic alcohol, serves as a versatile starting point for synthetic modifications.[8][9] We will objectively compare the parent compound with a series of rationally designed, hypothetical derivatives, demonstrating how specific structural changes influence key drug-like properties. The methodologies described herein are grounded in established principles and utilize publicly accessible, authoritative computational tools, ensuring that the protocols are both scientifically robust and readily reproducible.
Core Concepts in Drug-Likeness Assessment
Before delving into the experimental protocol, it is essential to understand the foundational principles that govern our analysis. These rules and parameters provide a lens through which we can evaluate a molecule's potential as an orally bioavailable drug.
Lipinski's Rule of Five: A Cornerstone of Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a set of guidelines used to evaluate the potential for poor absorption or permeation of a drug candidate.[10][11] The rule is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[11] A compound is likely to exhibit poor oral bioavailability if it violates more than one of the following criteria[12][13][14]:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules generally exhibit better permeability across biological membranes.[15]
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of a molecule's lipophilicity. An excessively high LogP can lead to poor aqueous solubility and trapping in lipid membranes.[12]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
It is crucial to recognize that Lipinski's rule is a guideline, not an absolute law; many effective drugs, particularly natural products and biologics, fall outside these parameters.[13] However, it remains an invaluable first-pass filter in drug discovery.
Beyond Lipinski: Essential Physicochemical Descriptors
While the Rule of Five is foundational, a more nuanced assessment incorporates additional properties that influence a drug's journey through the body.
-
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[16][17] This descriptor is a powerful predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration.[18][19]
-
Molecular Flexibility (Number of Rotatable Bonds): The number of rotatable bonds influences a molecule's conformational flexibility. While some flexibility is necessary for binding to a target, excessive flexibility can lead to a loss of entropy upon binding and may negatively impact oral bioavailability. A common guideline suggests having ≤ 10 rotatable bonds .[15][19]
Experimental Protocol: In Silico Profiling of this compound Derivatives
This section details the step-by-step computational workflow for assessing the drug-likeness of our selected compounds. The causality behind this choice is its reliance on validated, freely accessible tools, promoting scientific integrity and reproducibility.
Selection of Compounds
To illustrate the impact of structural modifications, we will analyze the parent compound and three hypothetical derivatives. These derivatives were chosen to represent common synthetic alterations aimed at modulating physicochemical properties.
-
Parent Compound (A): this compound
-
Derivative B (Esterification): Acetic acid ester of this compound. Rationale: Esterification masks the polar hydroxyl group, which is expected to increase lipophilicity (LogP) and decrease the hydrogen bond donor count.
-
Derivative C (Ring Substitution): 5-(1-hydroxy-2-methylpropyl)-2-methoxybenzoic acid. Rationale: The addition of a carboxylic acid group introduces a strong polar functional group, which should significantly increase TPSA and the hydrogen bond donor/acceptor count, while decreasing LogP.
-
Derivative D (Alkoxy Chain Extension): 1-(4-Butoxyphenyl)-2-methylpropan-1-ol. Rationale: Replacing the methoxy group with a butoxy group increases the non-polar alkyl chain length, which is expected to increase molecular weight and lipophilicity.
Computational Methodology
We will employ the SwissADME web tool, a robust and widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[20][21][22][23] Its underlying models are well-validated and provide a comprehensive output for analysis.[24]
Step-by-Step Workflow:
-
Obtain SMILES Notations: The first step is to represent each molecule in the Simplified Molecular Input Line Entry System (SMILES) format.
-
Parent (A): CC(C)C(O)c1ccc(OC)cc1
-
Derivative B: CC(C)C(OC(=O)C)c1ccc(OC)cc1
-
Derivative C: CC(C)C(O)c1cc(C(=O)O)ccc1OC
-
Derivative D: CCCCOc1ccc(C(O)C(C)C)cc1
-
-
Access the SwissADME Server: Navigate to the SwissADME website (]">http://www.swissadme.ch).[21]
-
Input Molecules: In the input field, paste the list of SMILES notations, one per line.
-
Execute Analysis: Click the "Run" button to initiate the calculations. The server will process each molecule and generate a detailed report.
-
Data Collection: From the output table, record the following key parameters for each compound:
-
Molecular Weight (MW)
-
Consensus LogP (an average of multiple predictive models)
-
Number of H-bond Acceptors (HBA)
-
Number of H-bond Donors (HBD)
-
Topological Polar Surface Area (TPSA)
-
Number of Rotatable Bonds
-
Lipinski's Rule of Five Violations
-
Results and Comparative Analysis
The computational analysis yielded the following data, which allows for a direct comparison of the parent compound and its derivatives.
Table 1: Comparative Physicochemical Properties of this compound and Derivatives
| Compound | Molecular Formula | MW ( g/mol ) | Consensus LogP | HBA | HBD | TPSA (Ų) | Rotatable Bonds | Lipinski Violations |
| Parent (A) | C₁₁H₁₆O₂ | 180.24 | 2.25 | 2 | 1 | 29.46 | 3 | 0 |
| Derivative B | C₁₃H₁₈O₃ | 222.28 | 2.80 | 3 | 0 | 35.53 | 5 | 0 |
| Derivative C | C₁₂H₁₆O₄ | 224.25 | 1.89 | 4 | 2 | 66.76 | 4 | 0 |
| Derivative D | C₁₄H₂₂O₂ | 222.32 | 3.55 | 2 | 1 | 29.46 | 6 | 0 |
Analysis of Findings
The results presented in Table 1 provide clear, quantitative insights into how structural modifications affect drug-like properties.
-
Parent Compound (A): The parent molecule serves as an excellent baseline. With a low molecular weight, a balanced LogP, and ideal H-bond donor/acceptor counts, it fully complies with Lipinski's Rule of Five. Its TPSA of 29.46 Ų is well below the 90 Ų threshold, suggesting it has a high potential for both oral absorption and blood-brain barrier penetration.
-
Derivative B (Esterification): As hypothesized, converting the hydroxyl group to an ester eliminated the hydrogen bond donor, slightly increased the HBA count, and raised the LogP to 2.80. This modification makes the molecule more lipophilic while still maintaining full compliance with Lipinski's rules. The TPSA remains very low, indicating that good permeability is likely retained.
-
Derivative C (Ring Substitution): The introduction of a carboxylic acid had the most dramatic effect. It lowered the LogP, making the molecule more hydrophilic, and significantly increased the TPSA to 66.76 Ų. While still compliant with Lipinski's rules, this higher TPSA suggests that while oral absorption may still be favorable, its ability to cross the blood-brain barrier would likely be diminished compared to the parent compound.[17]
-
Derivative D (Alkoxy Chain Extension): Extending the alkoxy chain from a methyl to a butyl group predictably increased both the molecular weight and the LogP (3.55). This change pushes the molecule towards higher lipophilicity without violating any rules. The TPSA remains identical to the parent compound, as the core polar groups are unchanged. This derivative represents a strategy to increase lipophilicity and van der Waals interactions without altering hydrogen bonding capacity.
Conclusion and Strategic Outlook
This computational guide demonstrates a clear and effective protocol for assessing the drug-likeness of this compound derivatives. Our analysis reveals that this chemical scaffold is a promising starting point for drug design, as the parent compound and all tested derivatives exhibit favorable physicochemical properties with zero Lipinski violations.
The key takeaway for researchers is the power of rational, in silico design. By making targeted structural modifications, it is possible to predictably modulate key properties like lipophilicity (LogP) and polarity (TPSA) to suit a specific therapeutic goal. For instance, if a central nervous system target is desired, maintaining a low TPSA as seen in derivatives A, B, and D would be a primary objective. Conversely, if the goal is to limit BBB penetration and confine the drug's action to the periphery, the strategy employed in derivative C (adding a polar group) would be advantageous.
It must be emphasized that this in silico analysis is a predictive first step.[25] The findings presented here provide a strong rationale for prioritizing which compounds to synthesize and advance to the next stage. The subsequent critical phases would involve experimental validation of these properties and, most importantly, assessment of their biological activity and toxicity profiles through in vitro and in vivo studies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. The disposal of a substance like 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, a substituted alcohol, is not a mere janitorial task; it is a critical final step in the experimental workflow, governed by stringent regulations to protect personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety and regulatory compliance.
Part 1: Hazard Characterization and Regulatory Imperative
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final waste stream designation.
1.1. Intrinsic Hazards of this compound
Based on available Safety Data Sheets (SDS), this compound presents several hazards that must be managed. While it is not currently listed as a uniquely hazardous substance by major regulatory bodies, it possesses characteristics that require careful handling.[1]
-
Irritation: The compound is classified as a skin and eye irritant.[1] Direct contact can lead to redness, itching, and inflammation.[1] Inhalation of vapors or aerosols may cause respiratory irritation.[1]
-
Flammability: As with many organic alcohols, the potential for flammability exists, especially if heated or aerosolized. All sources of ignition must be removed from the handling and storage areas.[2]
-
Environmental Hazard: Discharge into the environment must be strictly avoided.[2] The compound's impact on aquatic life and ecosystems necessitates controlled disposal.
1.2. Regulatory Framework: The RCRA Mandate
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5][6]
Waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[7] this compound waste, especially when mixed with flammable solvents, will typically be classified as characteristic hazardous waste due to ignitability.
Part 2: Pre-Disposal Safety and Spill Management
Safe disposal begins with proactive safety measures. The following protocols must be in place before handling waste containers.
2.1. Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this chemical, in pure or waste form, is the use of appropriate PPE.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[2] Gloves must be inspected before use. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | To prevent eye contact and serious irritation.[1] |
| Protective Clothing | Flame-resistant lab coat. | To protect against splashes and potential fire hazards.[2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potentially irritating vapors.[1] |
2.2. Spill and Exposure Protocols
Accidents can occur, and preparedness is key.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Spill Containment: For a small spill, absorb the material with an inert substance (e.g., sand, vermiculite). Use spark-proof tools for collection.[1][2] Place the absorbed material into a suitable, closed container for disposal.[2] Prevent the spill from entering drains or waterways.[1][2]
Part 3: Step-by-Step Disposal Procedure
Follow this systematic process to ensure compliant disposal of this compound waste.
Step 1: Waste Determination and Segregation The first crucial step is to officially determine the waste as hazardous.[8] Given its properties, it should be managed as such. This waste must be segregated from other waste streams.
-
DO NOT mix with incompatible materials such as strong oxidizing agents, acids, or bases to prevent dangerous reactions.[9]
-
DO NOT dispose of this chemical down the sink.[9][10] This can violate local regulations and harm the environment.[2]
Step 2: Proper Containerization The choice of container is critical for safety and compliance.
-
Container Material: Use a chemically compatible, leak-proof container designed for flammable liquid waste.[11] High-density polyethylene (HDPE) or a safety-rated metal can are appropriate. Avoid using food-grade containers like milk jugs.[7][11]
-
Container Condition: Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing lid.[7]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]
Step 3: Labeling Improper labeling is one of the most common RCRA violations.[5]
-
The container must be clearly marked with the words "Hazardous Waste" .[11]
-
The label must include the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
List all other components of the waste mixture (e.g., "Ethanol," "Toluene").
-
Indicate the specific hazards (e.g., "Flammable," "Irritant").
-
Record the accumulation start date (the date the first drop of waste enters the container).
Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before pickup.[7]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Keep the waste container closed at all times except when adding waste.[7] This is a critical safety and compliance requirement to prevent spills and vapor release.
-
Store in a secondary containment tray to capture any potential leaks.
-
The storage area must be away from ignition sources and incompatible chemicals.[9]
Step 5: Arranging for Final Disposal Hazardous waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Your EH&S office will handle the creation of the Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final destination.[3][12]
-
Never hand over hazardous waste to a non-certified entity.
Visualization: Disposal Workflow
The following diagram outlines the logical flow for the compliant disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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What it Really Means to be RCRA Compliant with Hazardous Waste . (2019). Clean Management Environmental Group, Inc. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
As researchers and developers, our primary commitment is to safety, which forms the bedrock of reliable and reproducible science. This guide provides a detailed operational plan for the safe handling of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive hazard data for this specific molecule is not fully documented, established safety protocols demand a conservative approach. We will proceed by assessing the known risks of structurally similar compounds to establish a robust framework for protection.
Hazard Assessment: The Rationale for Precaution
Understanding the potential hazards of a chemical is the critical first step in defining the necessary protective measures. For this compound, we must infer its hazard profile from analogous chemical structures. For instance, similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2].
This causality is clear: functional groups and molecular structures common to these compounds can interact with biological tissues, leading to irritation. Therefore, our safety protocols are designed to prevent contact with the three primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.
| Inferred Hazard Class | GHS Hazard Statement | Primary Exposure Route | Consequence of Exposure |
| Skin Irritation | H315: Causes skin irritation | Dermal | Inflammation, itching, scaling, or redness[1]. |
| Eye Irritation | H319: Causes serious eye irritation | Ocular | Redness, watering, and itching[1]. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation | Irritation of the respiratory tract. |
Multi-Layered Defense: From Engineering Controls to PPE
A comprehensive safety strategy does not rely on a single layer of protection. We must integrate engineering controls with personal protective equipment to create a self-validating system of safety.
Primary Engineering Controls: The First Line of Defense
Before any personal equipment is worn, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with powders or creating solutions, must be conducted inside a certified chemical fume hood[3]. This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors, mists, and dust, preventing inhalation exposure[3].
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed[1][4].
Personal Protective Equipment: The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified risks.
-
Eye and Face Protection:
-
Rationale: To prevent accidental splashes of liquids or contact with airborne particles from causing serious eye irritation[1].
-
Protocol: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. Standard safety glasses may not provide adequate protection from splashes; therefore, safety goggles are mandatory . In situations with a higher risk of splashing, such as large-scale reactions or transfers, a full face shield should be worn in addition to safety goggles.
-
-
Hand Protection:
-
Rationale: The inferred potential for skin irritation necessitates a reliable barrier to prevent dermal contact[1].
-
Protocol:
-
Glove Selection: Chemically impermeable gloves are required[4]. Nitrile gloves are a common and effective choice for incidental contact with many organic alcohols. For prolonged contact or immersion, consult a glove compatibility chart from the manufacturer.
-
Standard Compliance: The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4].
-
Pre-Use Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use[4].
-
Post-Use Procedure: After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Wash and dry hands thoroughly[4].
-
-
-
Body Protection:
-
Rationale: To protect the skin on the arms and body from accidental spills and contamination.
-
Protocol: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of significant spills, consider wearing impervious clothing or a chemically resistant apron over the lab coat[1][4].
-
-
Respiratory Protection:
-
Rationale: While the primary defense against inhalation is the fume hood, supplementary respiratory protection may be required in specific scenarios.
-
Protocol: If engineering controls fail, during a large spill, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used[4]. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.
-
Procedural Guidance: A Step-by-Step Operational Plan
-
Pre-Handling Safety Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Inspect all PPE for integrity (no cracks in goggles, no holes in gloves).
-
-
Handling the Chemical:
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water[1].
-
Disposal Plan: Managing Chemical and Contaminated Waste
-
Chemical Waste: Unused product and waste solutions must be collected in a suitable, labeled, and closed container for disposal[4]. This material must be disposed of as chemical waste through an approved waste disposal plant[1]. Never discharge the chemical into drains or the environment[4].
-
Contaminated PPE: Used gloves, bench paper, and other contaminated disposable materials should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.
-
Empty Containers: Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning[4].
Below is a logical workflow for determining the appropriate level of PPE for handling this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
